Ponatinib

Catalog No.
S547891
CAS No.
943319-70-8
M.F
C29H27F3N6O
M. Wt
532.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ponatinib

CAS Number

943319-70-8

Product Name

Ponatinib

IUPAC Name

3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide

Molecular Formula

C29H27F3N6O

Molecular Weight

532.6 g/mol

InChI

InChI=1S/C29H27F3N6O/c1-20-5-6-22(16-21(20)8-10-25-18-33-27-4-3-11-34-38(25)27)28(39)35-24-9-7-23(26(17-24)29(30,31)32)19-37-14-12-36(2)13-15-37/h3-7,9,11,16-18H,12-15,19H2,1-2H3,(H,35,39)

InChI Key

PHXJVRSECIGDHY-UHFFFAOYSA-N

SMILES

Array

solubility

In water, 9.0X10-2 mg/L at 25 °C (est)

Synonyms

3-(2-(imidazo(1,2-b)pyridazin-3-yl)ethynyl)-4-methyl-N-(4-((4-methylpiperazin-y-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide, AP 24534, AP-24534, AP24534, Iclusig, ponatinib, ponatinib hydrochloride

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5

The exact mass of the compound Ponatinib is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 9.0x10-2 mg/l at 25 °c (est). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridazines - Supplementary Records. It belongs to the ontological category of N-methylpiperazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Ponatinib mechanism of action BCR-ABL inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Structural Mechanism and Target Inhibition

The table below summarizes the core structural features of ponatinib and how they enable its function as a pan-BCR-ABL inhibitor.

Feature Structural/Mechanistic Role in BCR-ABL Inhibition
Chemical Structure [1] Based on an imidazo[1,2-b]pyridazine scaffold with a key linear ethynyl linker.
Binding Mode [2] [3] Binds the ABL kinase domain in the DFG-out (inactive) conformation.
Key Interaction The ethynyl linker fits into a hydrophobic region of the ATP-binding pocket, making it central to overcoming steric hindrance from mutations like T315I [2] [1].
Pan-Inhibitor Profile Maintains an extensive network of optimized molecular contacts, making binding less susceptible to disruption by single point mutations [2].

This compound's mechanism is visually represented as a multi-step process below:

G A This compound enters cell B Binds ABL kinase domain in DFG-out conformation A->B C Ethynyl linker interacts with gatekeeper residue B->C D Blocks ATP binding site C->D E Inhibits tyrosine kinase activity of BCR-ABL D->E F Blocks downstream signaling pathways E->F G Induces apoptosis in leukemic cells F->G

This compound mechanism from cellular entry to apoptosis induction.

Quantitative Potency and Mutation Susceptibility

This compound demonstrates high potency against BCR-ABL in biochemical and cellular assays, as shown in the table below.

Assay Type BCR-ABL Isoform Reported IC₅₀ / Kd Value Source / Context
In Vitro Kinase Assay [1] Native BCR-ABL 0.37 nM Half-maximal inhibitory concentration
In Vitro Kinase Assay [1] ABL1T315I 2.0 nM Half-maximal inhibitory concentration
Cellular Proliferation (Ba/F3 cells) [1] Native BCR-ABL 0.5 nM Half-maximal inhibitory concentration
Cellular Proliferation (Ba/F3 cells) [1] ABL1T315I 11 nM Half-maximal inhibitory concentration
Crystallographic Binding [3] Native ABL1 0.7 nM Dissociation constant (Kd) from PDB 3OXZ

This compound effectively inhibits all single clinically relevant BCR-ABL1 kinase domain mutations at therapeutically achievable concentrations [1]. Molecular dynamics simulations confirm that this compound forms stable interactions with key residues in the native and mutant kinases, explaining its broad efficacy [4].

Experimental Protocols for Key Assays

Molecular Dynamics (MD) Simulations and Binding Free Energy Calculations [4]

This protocol is used to study the dynamic interactions between this compound and BCR-ABL at an atomic level.

  • 1. System Preparation: Use a crystal structure of the ABL kinase domain bound to this compound (e.g., PDB ID: 3OXZ). Build in any missing amino acid residues and introduce desired point mutations (e.g., T315I) via molecular modeling.
  • 2. Parameterization: Use a force field (e.g., Amber ff99SB) for the protein. Generate ligand parameters for this compound using tools like antechamber with the GAFF force field.
  • 3. Simulation Setup: Solvate the protein-ligand complex in an explicit solvent water model (e.g., SPC/E) within a periodic cubic box. Neutralize the system's charge by adding counterions (e.g., Na⁺).
  • 4. Energy Minimization & Equilibration: Perform energy minimization (e.g., 5000 steps of steepest descent) followed by position-restrained dynamics (e.g., 1000 ps) to relax the solvent and ions around the protein.
  • 5. Production MD Run: Run the full MD simulation for a defined period (e.g., 25 ns) under isothermal-isobaric (NPT) conditions. Calculate long-range electrostatics using the Particle Mesh Ewald (PME) method.
  • 6. Trajectory Analysis: Analyze the resulting trajectory for root-mean-square deviation (RMSD), hydrogen bonding, and other interactions.
  • 7. Free Energy Calculation: Employ an end-point method like Solvated Interaction Energy (SIE) on snapshots from the MD trajectory to estimate the binding free energy.
Cellular Viability and Resistance Modeling [5]

This method is used to generate and characterize this compound-resistant cell lines.

  • 1. Generation of Resistant Cells: Culture BCR-ABL⁺ cell lines (e.g., K562) with progressively increasing concentrations of this compound over an extended period. This can be done with TKI-naïve cells or cells with pre-existing resistance (e.g., to dasatinib).
  • 2. Confirmation of Resistance: Perform viability assays (e.g., MTT or CellTiter-Glo) after 72 hours of this compound exposure on resistant and parental control cells. Calculate the IC₅₀ values to confirm reduced sensitivity.
  • 3. Mechanistic Investigation:
    • Bcr-Abl Dependent Mechanisms: Sequence the BCR-ABL1 kinase domain to identify mutations. Use western blotting to measure phosphorylation of CrkL (a direct Bcr-Abl substrate) to assess if resistance is due to failed kinase inhibition.
    • Bcr-Abl Independent Mechanisms: Use RT-QPCR and western blotting to check for overexpression of other kinases (e.g., Axl). Perform pharmacological inhibition or shRNA-mediated knockdown of the suspected kinase (e.g., Axl) to see if this compound sensitivity is restored.

Mechanisms of Resistance to this compound

Despite its potency, resistance to this compound can emerge through several mechanisms, which are summarized in the diagram and table below.

G Resistance This compound Resistance BCRABLdep Bcr-Abl Dependent Resistance->BCRABLdep BCRABLindep Bcr-Abl Independent Resistance->BCRABLindep CompoundMut Compound Mutations (e.g., G250E + E255K) BCRABLdep->CompoundMut Overexpression BCR-ABL1 mRNA Overexpression BCRABLdep->Overexpression OtherKinase Alternative Kinase Activation (e.g., Axl) BCRABLindep->OtherKinase Efflux Drug Efflux Pump Activity (e.g., ABCB1) BCRABLindep->Efflux

Primary documented mechanisms of resistance to this compound.

Resistance Mechanism Description Experimental Evidence
Compound Mutations [5] Multiple mutations within the BCR-ABL1 kinase domain in the same clone (e.g., G250E/E255K). Deep sequencing of resistant cell lines.
Kinase Overexpression [5] Increased expression of BCR-ABL1 mRNA, overwhelming the inhibitor. RT-QPCR in resistant cell lines.
Alternative Signaling (Axl) [5] Overexpression and activation of the Axl receptor tyrosine kinase, providing Bcr-Abl-independent survival signals. Western blotting, shRNA knockdown, and pharmacological inhibition of Axl restored this compound sensitivity.
Drug Efflux Pumps [5] [6] Increased activity of efflux transporters like ABCB1, reducing intracellular drug concentration. Functional assays and characterization of transporter levels.

Conclusion

References

Comprehensive Technical Guide: Ponatinib in T315I and Compound Mutation Resistance

Author: Smolecule Technical Support Team. Date: February 2026

Ponatinib Profile and Significance in BCR-ABL1 Resistance

This compound (Iclusig) represents the third-generation of BCR-ABL1 tyrosine kinase inhibitors (TKIs) and stands as the only approved TKI capable of effectively inhibiting BCR-ABL1 with the T315I "gatekeeper" mutation, which accounts for approximately 20% of resistant or relapsed chronic myeloid leukemia (CML) cases [1]. This orally available pan-BCR-ABL TKI was developed by ARIAD Pharmaceuticals and received US FDA approval in 2012 for treatment of resistant or intolerant CML and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) [1]. Its unique molecular design enables it to overcome the steric hindrance and loss of critical hydrogen bonding that characterizes T315I-mediated resistance to first- and second-generation TKIs.

The clinical development of this compound addressed a critical unmet need in the management of TKI-resistant CML and Ph+ ALL, particularly for patients harboring the T315I mutation who had limited therapeutic options. However, in 2013, this compound sales were temporarily suspended due to serious vascular side effects observed in nearly 12% of treated patients, later attributed to the drug's potent nature and pan-activity [1]. Following risk-benefit reassessment, this compound was reintroduced with an expanded black box warning and restricted to patients with resistant or intolerant disease, particularly those with T315I mutation, for whom no other TKI options are available [1].

T315I Mutation Mechanism and Structural Biology

Structural Basis of T315I Resistance

The T315I mutation occurs at the "gatekeeper" position within the ABL1 kinase domain, where substitution of threonine with isoleucine introduces steric hindrance that physically blocks access to the ATP-binding pocket for first- and second-generation TKIs [1]. This single amino acid change additionally eliminates a critical hydrogen bond that most TKIs form with the kinase, while maintaining the kinase's catalytic activity and oncogenic potential. The structural consequence is high-level resistance to imatinib, nilotinib, dasatinib, and bosutinib, rendering these agents ineffective against T315I-mutant clones [1] [2].

This compound's Mechanism Against T315I

This compound was specifically engineered to circumvent T315I-mediated resistance through a unique carbon-carbon triple bond linker that allows the molecule to bypass the steric constraints imposed by the isoleucine substitution [1]. This strategic design enables this compound to maintain effective binding to the mutant kinase while preserving potent inhibition of BCR-ABL1 signaling. This compound functions as a potent pan-BCR-ABL inhibitor with additional activity against other kinases including VEGFR, PDGFR, FGFR, KIT, and members of the SRC kinase family, which contributes to both its efficacy and toxicity profile [1] [3].

Table: Structural and Functional Properties of this compound

Property Description Significance
Chemical design Carbon-carbon triple bond linker Bypasses steric hindrance of T315I mutation
Binding affinity Maintains nanomolar potency against T315I mutant Overcomes gatekeeper resistance
Kinase profile Pan-BCR-ABL1 inhibitor with multi-kinase activity Broad efficacy but increased toxicity risk
Mechanism Competitive ATP-site inhibitor Directly targets kinase activity

Clinical Efficacy and Response Data

PACE Trial Outcomes

The PACE trial (NCT01207440) was a pivotal phase 2 study that evaluated this compound at a starting dose of 45 mg/day in 449 patients with CML or Ph+ ALL who demonstrated resistance or intolerance to prior TKI therapy or harbored the T315I mutation [4] [5]. Among the chronic-phase CML (CP-CML) cohort with prior exposure to second-generation TKIs (n=257), this compound demonstrated robust efficacy with 46% of patients achieving ≤1% BCR-ABL1 IS by 24 months, with 68% progression-free survival and 85% overall survival at the same timepoint [4]. The responses were notably durable, with long-term follow-up confirming sustained efficacy in responding patients.

For patients with T315I mutations specifically, this compound demonstrated particularly robust activity, with major cytogenetic response (MCyR) rates of 70% in CP-CML patients, highlighting its critical role in addressing this high-resistance mutation [1] [4]. These responses proved highly durable, with 72% of MCyR responses maintained at 5 years, establishing this compound as the preferred therapeutic option for T315I-mutant CML [5].

OPTIC Trial and Response-Based Dosing

The OPTIC trial (NCT02467270) implemented a novel response-based dose reduction strategy to optimize this compound's risk-benefit profile [4] [5]. Patients starting at 45 mg/day (n=93) reduced their dose to 15 mg upon achieving ≤1% BCR-ABL1 IS . This approach yielded improved safety while maintaining efficacy, with 57% of patients achieving ≤1% BCR-ABL1 IS by 24 months, alongside 80% progression-free survival and 91% overall survival [4]. The median dose intensity at 24 months was 15 mg in OPTIC compared to 30 mg in PACE, demonstrating successful implementation of the response-based dosing strategy [4].

Table: Comparative Efficacy Outcomes from PACE and OPTIC Trials in CP-CML

Parameter PACE Trial (45 mg continuous) OPTIC Trial (45→15 mg response-based)
Patients analyzed 257 93
≤1% BCR-ABL1 IS by 24 months 46% 57%
Progression-free survival at 24 months 68% 80%
Overall survival at 24 months 85% 91%
Median dose intensity at 24 months 30 mg 15 mg
T315I mutation response Robust, MCyR 70% in CP-CML Similarly robust in T315I patients

Vascular Toxicity and Safety Management

Mechanisms of Vascular Toxicity

This compound treatment is associated with dose-dependent vascular toxicity, including arterial occlusive events (AOEs) such as myocardial infarction, stroke, and peripheral arterial disease [3] [5]. Research has identified that this compound induces vascular toxicity through hyperactivation of the Notch-1 signaling pathway in endothelial cells [3]. This mechanism represents an "on-target off-tumor effect" where the same kinase inhibition profile that provides therapeutic efficacy also disrupts critical vascular homeostasis pathways.

Experimental models demonstrate that this compound exposure in human umbilical vein endothelial cells (HUVECs) triggers apoptosis and inhibits vasculature development through Notch-1-mediated pathways [3]. Proteomic analyses revealed that this compound treatment leads to upregulation of cleaved caspase-3 and downregulation of phosphorylated AKT and eNOS, resulting in inhibition of endothelial survival, reduced angiogenesis, and induction of endothelial senescence and apoptosis [3]. Importantly, selective blockade of Notch-1 prevented this compound-induced vascular toxicity in preclinical models, suggesting potential therapeutic mitigation strategies [3].

Toxicity Management Strategies

The OPTIC trial established that response-based dosing significantly reduces cardiovascular risk while maintaining efficacy [4] [5]. Patients who achieved ≤1% BCR-ABL1 IS and reduced their this compound dose to 15 mg daily demonstrated a substantially lower incidence of arterial occlusive events (4%) compared to those receiving continuous 45 mg dosing in the PACE trial (18%) [4]. Additionally, the exposure-adjusted incidence of AOEs was lower in OPTIC than in PACE, supporting the dose-reduction approach [5].

The OPTIC trial also implemented stricter exclusion criteria for patients with cardiovascular risk factors, including uncontrolled hypertension, history of myocardial infarction, unstable angina, cerebrovascular events, or peripheral vascular procedures within 6 months of enrollment [5]. These patient selection criteria, combined with proactive dose reduction upon response achievement, have established a risk-mitigation framework for this compound administration in clinical practice.

Compound Mutations and Resistance Mechanisms

Compound Mutation Challenge

While this compound effectively suppresses single point mutations including T315I, sequential TKI therapy can select for compound mutations where two or more mutations occur within the same BCR-ABL1 molecule [6]. These compound mutants often exhibit high-level resistance to all approved ABL1 TKIs, presenting a significant clinical challenge [6]. For example, the T315I/E355G compound mutation demonstrates resistance to both this compound and the allosteric inhibitor asciminib when administered as single agents [6].

Research indicates that such compound mutants can be effectively targeted by combining the ATP-site inhibitor this compound with the allosteric inhibitor asciminib [6]. This combination approach was validated in a CML patient harboring BCR-ABL1 T315I/E355G compound mutation, where combination therapy successfully overcame the resistance and restored disease control [6]. The structural mechanism involves cooperative binding of both drugs to the mutant kinase, with each inhibitor stabilizing the kinase in a specific conformation that maintains sensitivity to the other drug.

Alternative Resistance Pathways

Beyond compound mutations, resistance to this compound can emerge through alternative mechanisms including drug transporter upregulation and off-target resistance pathways [6] [2]. Analysis of primary samples from patients with this compound-resistant disease has revealed that axitinib, a VEGFR inhibitor with activity against T315I-mutant BCR-ABL1, shows limited efficacy against this compound-resistant compound mutations [2]. This highlights the distinct nature of compound mutation resistance compared to single point mutations.

Table: Resistance Mechanisms to this compound in BCR-ABL1-Positive Leukemias

Resistance Mechanism Molecular Basis Therapeutic Implications
Compound mutations Multiple kinase domain mutations in cis on same BCR-ABL1 molecule Resistance to single agents; requires combination therapy
T315I-inclusive compounds T315I combined with other mutations (e.g., E355G, F359V) This compound + asciminib combination effective
Drug transporter upregulation Increased expression of efflux transporters (e.g., ABCG2) Reduced intracellular drug accumulation
BCR-ABL1-independent Activation of alternative survival pathways Requires alternative targeting strategies

Novel Therapeutic Combinations and Future Directions

This compound and Asciminib Combination

The most promising approach to address compound mutations involves combining this compound with asciminib [6]. Asciminib is the first FDA-approved ABL1 TKI that targets the allosteric myristoylation pocket rather than the ATP-binding site, providing a complementary mechanism of action [6]. Preclinical data demonstrates that this combination synergistically inhibits BCR-ABL1 compound mutants including T315I/E355G by enabling cooperative binding to the kinase domain [6].

The first clinical validation of this approach was reported in a CML patient harboring BCR-ABL1 T315I/E355G compound mutation who achieved response with combination therapy after failing multiple prior TKI regimens [6]. The treatment protocol involved starting doses of This compound 15 mg QD and asciminib 40 mg BID, with possibility of dose escalation based on tolerance and response [6]. This combination represents a paradigm shift in addressing complex resistance patterns through rational drug pairing.

Experimental Combination Approaches

Research continues to explore additional combination strategies to enhance this compound efficacy and mitigate resistance. Studies have investigated axitinib, a VEGFR inhibitor with anti-BCR-ABL1 T315I activity, though it demonstrated limited efficacy against this compound-resistant compound mutations [2]. Other investigative approaches include alternative allosteric inhibitors and non-TKI agents that target downstream signaling pathways or apoptotic mechanisms.

The structural insights gained from studying this compound resistance have informed the development of next-generation TKIs including olverembatinib, ELVN-001, TGRX-678, and TERN-701, which are currently under investigation [7]. These agents aim to build upon this compound's strengths while addressing its limitations, particularly regarding toxicity profiles and activity against complex mutation patterns.

Experimental Protocols for Resistance Studies

Mutation Analysis and Detection

Comprehensive mutation profiling is essential for identifying resistance mechanisms and guiding therapeutic decisions. The standard protocol involves:

  • RNA isolation from patient mononuclear cells using Qiagen RNeasy protocol [6]
  • cDNA synthesis with Superscript Vilo kit [6]
  • BCR-ABL1 kinase domain amplification using Accuprime Taq-based PCR with primers upstream of the p210 breakpoint in BCR (forward: 5'-TTCAGAAGCTTCTCCCTGACAT-3') and downstream of the kinase domain of ABL1 (reverse: 5'-AGCTCTCCTGGAGGTCCTC-3') [6]
  • PCR product purification using Amicon Ultra centrifugal filters (Millipore) [6]
  • Sanger sequencing (Eurofins Genomics) using primers flanking the ABL1 kinase domain: forward (5'-ACCACGCTCCATTATCCAGCC-3') and reverse (5'-CCTGCAGCAAGGTAGTCA-3') [6]

For enhanced sensitivity in detecting compound mutations, next-generation sequencing approaches with coverage of the entire kinase domain are recommended, as traditional Sanger sequencing may miss low-level mutant clones that reside in the same molecule.

Drug Sensitivity and Combination Assays

Standardized in vitro drug sensitivity assays provide critical data on mutation-specific TKI resistance patterns:

  • Cell line generation: Ba/F3 cells expressing BCR-ABL1 mutants (single or compound) via retroviral transduction [6]
  • Drug sensitivity testing: Cells seeded (1000/well) into 384-well plates with graded TKI concentrations, tested in quadruplicate [6]
  • Culture conditions: 72h at 37°C with 5% CO₂ [6]
  • Viability assessment: MTS-based colorimetric absorbance assay (Promega) on BioTek Synergy2 plate reader [6]
  • Synergy calculations: Zero interaction potency (ZIP) model across 7×7 concentration matrix using 'synergyfinder' R package [6]
Signaling Pathway Analysis

Western blot protocols for assessing downstream BCR-ABL1 signaling:

  • Cell treatment: indicated TKI concentrations for 6h at 37°C [6]
  • Cell lysis: 1X Cell Lysis Buffer (Cell Signaling) with protease inhibitors (cOmplete Mini tablet; Roche), 1% phosphatase inhibitor cocktail (Sigma #P5726), and 1% PMSF (Sigma #93482) [6]
  • Protein quantification: Standard BCA assay (Fisher) [6]
  • Gel electrophoresis: 50μg protein loaded on pre-cast 4-15% Tris-Glycine gel (Biorad), transferred to PVDF membrane (Immobilon-P; Millipore) overnight [6]
  • Antibody probing: Primary antibodies against phospho-CRKL (Cell Signaling #3181S) and β-tubulin (Sigma #05-661), followed by HRP-conjugated secondary [6]
  • Detection: Biorad Chemi Doc imaging system [6]

The following diagram illustrates the experimental workflow for comprehensive resistance profiling:

G Start Patient Sample (Mononuclear Cells) RNA RNA Isolation (Qiagen RNeasy) Start->RNA cDNA cDNA Synthesis (Superscript Vilo) RNA->cDNA PCR BCR-ABL1 KD Amplification (Accuprime Taq PCR) cDNA->PCR Seq Sanger Sequencing (ABL1 kinase domain) PCR->Seq MutDetect Mutation Analysis (Single vs Compound) Seq->MutDetect CellWork Cell Line Generation (Ba/F3 BCR-ABL1 mutants) MutDetect->CellWork DrugAssay Drug Sensitivity Assay (384-well, 72h MTS) CellWork->DrugAssay CombTest Combination Testing (ZIP synergy model) DrugAssay->CombTest ProtAnalysis Signaling Analysis (Western blot pCRKL) CombTest->ProtAnalysis FuncValid Functional Validation (Apoptosis, proliferation) ProtAnalysis->FuncValid ClinCorr Clinical Correlation (Therapeutic response) FuncValid->ClinCorr

Experimental workflow for comprehensive resistance profiling

Structural Biology Approaches

For mechanistic studies of drug binding to mutant kinases:

  • Protein expression: ABL1b₂₉₋₅₁₅ mutants as MBP-His6 fusion proteins in pET16b vector [6]
  • Protein purification: Affinity chromatography followed by TEV protease cleavage [6]
  • NMR spectroscopy: Methyl-protonated samples in deuterated background for structural analysis [6]
  • Binding assays: Competitive binding studies with radiolabeled or fluorescent ATP analogs [6]

These protocols enable comprehensive characterization of resistance mechanisms and facilitate the development of effective countermeasures.

Conclusion

This compound remains the therapeutic cornerstone for CML and Ph+ ALL patients harboring the T315I mutation, with robust and durable efficacy demonstrated across clinical trials [1] [4] [5]. The implementation of response-based dosing strategies has significantly improved its safety profile, particularly regarding vascular toxicity [4] [5]. However, the emergence of compound mutations represents a growing challenge that necessitates novel therapeutic approaches [6].

References

Ponatinib multi-tyrosine kinase targets FGFR PDGFR VEGFR

Author: Smolecule Technical Support Team. Date: February 2026

Kinase Targets and Inhibitory Data

Ponatinib's effectiveness stems from its ability to simultaneously inhibit multiple oncogenic kinases. The table below summarizes its key targets and experimental inhibition data (measured as IC₅₀ or Kd, where lower values indicate greater potency) [1] [2].

Kinase Target Reported Potency (IC₅₀ or Kd) Biological Role and Cancer Context
BCR-ABL (wild-type and mutants, incl. T315I) IC₅₀: 0.37 - 2.0 nM [1] Primary driver in Chronic Myeloid Leukemia (CML) and Ph+ ALL; T315I is a common resistance mutation [1].
FGFR1 IC₅₀: 2.2 nM [1] Promotes cell growth, survival; amplified in squamous NSCLC, other solid tumors [1] [3].
VEGFR2 Not explicitly quantified in results Key regulator of tumor-induced angiogenesis; targeted in multiple solid tumors [4].
PDGFR Not explicitly quantified in results Involved in cell proliferation, survival; implicated in gastrointestinal stromal tumors, other malignancies [1].
SRC Kd: 0.7 nM; IC₅₀: 0.89 - 10 nM [2] Regulates cell proliferation, survival, migration; commonly activated in multiple cancers [1] [2].
Other Targets (KIT, RET, FLT1) Not explicitly quantified in results Involved in diverse cancers like gastrointestinal stromal tumors (KIT) and thyroid cancer (RET) [1].

This compound's Mechanism and Multi-Kinase Targeting

This compound was structurally designed with a carbon–carbon triple bond that allows it to bypass the steric hindrance caused by the T315I "gatekeeper" mutation in BCR-ABL, making it effective against resistant forms of leukemia [1]. Its binding mode involves forming hydrogen bonds with the "hinge region" of the kinase domain and occupying the ATP-binding pocket, which competitively inhibits kinase activity [4] [2].

The following diagram illustrates how this compound's inhibition of multiple tyrosine kinases converges on critical downstream signaling pathways to exert anti-tumor effects.

G Key Signaling Pathways Inhibited by this compound cluster_targets This compound Kinase Targets cluster_pathways Downstream Oncogenic Pathways cluster_effects Cellular Outcomes This compound This compound BCR_ABL BCR-ABL This compound->BCR_ABL FGFR FGFR This compound->FGFR VEGFR VEGFR This compound->VEGFR PDGFR PDGFR This compound->PDGFR SRC SRC This compound->SRC STAT3 STAT3 Pathway BCR_ABL->STAT3 PI3K_AKT PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT RAS_RAF RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF FGFR->STAT3 FGFR->PI3K_AKT FGFR->RAS_RAF VEGFR->PI3K_AKT VEGFR->RAS_RAF Angiogenesis Inhibited Angiogenesis VEGFR->Angiogenesis PDGFR->PI3K_AKT PDGFR->RAS_RAF SRC->STAT3 SRC->PI3K_AKT SRC->RAS_RAF Proliferation Inhibited Proliferation STAT3->Proliferation Survival Promoted Apoptosis STAT3->Survival PI3K_AKT->Proliferation PI3K_AKT->Survival RAS_RAF->Proliferation RAS_RAF->Survival

This simultaneous inhibition of multiple drivers contributes to this compound's efficacy in various cancers and is the basis for its investigation in drug repurposing [1].

Experimental Evidence in Disease Models

The broad applicability of this compound is supported by preclinical studies across different cancer types.

Non-Small Cell Lung Cancer (NSCLC) with FGFR1 Overexpression

A 2013 study investigated this compound in NSCLC cell lines and primary cultures overexpressing FGFR1 [3].

  • Experimental Workflow: The diagram below outlines the key steps in this study.

G Experimental Workflow for NSCLC FGFR1 Study Step1 1. Identify NSCLC models overexpressing FGFR1 Step2 2. Treat with this compound Step1->Step2 Step3 3. Assess Phenotypic Effects Step2->Step3 Step4 4. Analyze Mechanism Step3->Step4 Assay1 • Cell Viability (Luminescence) • Clonogenicity Step3->Assay1 Assay2 • Western Blot (p-FGFR1, downstream targets) • shRNA Knockdown Step4->Assay2

  • Key Findings:
    • Cell Growth Inhibition: this compound treatment resulted in marked dose-dependent inhibition of cell growth and suppression of colony formation in FGFR1-high cell lines (e.g., H1703 and H1581) [3].
    • Mechanism Confirmation: Growth inhibition was correlated with decreased phosphorylation of FGFR1 and its downstream targets (STAT3, AKT, ERK). The effect was comparable to that achieved by FGFR1 knockdown with shRNA, confirming on-target activity [3].
    • Primary Cell Efficacy: this compound significantly inhibited growth in two newly established primary lung cancer cultures with high FGFR1 expression [3].
Application in Severe Dengue

A 2025 study identified this compound as a potential treatment for severe dengue, which involves virus-induced vascular leakage [5].

  • Experimental Protocol:
    • In Vitro: Human microvascular endothelial cells (HMEC-1) were infected with dengue virus (DENV2) to induce hyperpermeability. Cells were treated with FDA-approved Src kinase inhibitors, including this compound. Endothelial barrier function was measured by Trans-Endothelial Electrical Resistance (TEER) and FITC-dextran permeability assays. Phosphorylation of key proteins (VE-Cadherin, Src, MLC2) was analyzed by western blot [5].
    • In Vivo: AG129 mice infected with DENV2 were treated with this compound starting 24 hours post-infection. Outcomes monitored included survival rates, body weight, clinical scores, vascular leakage, and markers of thrombocytopenia and liver function [5].
  • Key Findings: this compound treatment significantly restored endothelial barrier function in vitro and provided a survival benefit of 80% in mice compared to 0% in untreated controls. It also reduced vascular leakage, thrombocytopenia, and pro-inflammatory cytokines [5].

Clinical and Safety Considerations

For researchers considering this compound in preclinical models or analyzing clinical data, understanding its safety profile is crucial.

  • Established Indications: this compound is approved for adult patients with CP-, AP-, or BP-CML or Ph+ ALL who are resistant or intolerant to prior TKIs, or who have the T315I mutation [6].
  • Boxed Warning and Dose Management: The drug carries a boxed warning for arterial occlusive events, which can be serious or fatal. The risk is likely dose-related. The standard starting dose is 45 mg once daily, but guidelines recommend considering a reduction to 15 mg for chronic-phase CML patients who have achieved a major cytogenetic response, to balance efficacy and safety [6].
  • Other Notable Toxicities: Other significant adverse reactions requiring monitoring and potential dose modification include myelosuppression, pancreatitis, hepatic toxicity, and hypertension [6].

Future Research Directions

The unique multi-targeted profile of this compound continues to drive research into new applications.

  • Combination Therapies: Research is exploring this compound in combination with other targeted agents or immunotherapies for advanced leukemias, showing potential for deeper remissions [7].
  • Expansion into Solid Tumors: Clinical trials are investigating its efficacy in solid tumors with specific kinase mutations, such as certain lung and breast cancers [7].
  • Novel Therapeutic Areas: The recent discovery of its efficacy in a non-oncologic indication like severe dengue highlights the potential for drug repurposing beyond cancer [5].

References

Ponatinib pharmacokinetics absorption distribution metabolism excretion

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative ADME Properties of Ponatinib

Parameter Value / Finding Details / Comments
Absorption Rapid Median Time to Maximal Plasma Radioactivity (T~max~): 5 hours [1]
Distribution Extensive Steady-state Volume of Distribution (V~ss~): 1223 L [2]
Protein Binding High >99% bound to plasma proteins [2]
Primary Metabolite M14 (Carboxylic acid) Inactive; Accounted for 14.9% of plasma radioactivity [1]
Key Metabolizing Enzymes CYP3A4 (major), CYP2C8, CYP2D6, CYP3A5 Also metabolized by esterases/amidases [2]
Route of Elimination Feces (primary) 86.6% of dose recovered in feces [1] [2]
Route of Elimination Urine (minor) 5.4% of dose recovered in urine [1] [2]
Elimination Half-life (Parent Drug) 27.4 hours Mean terminal t~1/2~ of this compound [1]
Elimination Half-life (Total Radioactivity) 66.4 hours Suggests presence of longer-lived metabolites [1]

Metabolism and Excretion Experimental Details

The core quantitative data comes from a phase I, open-label, mass balance study [1].

  • Subjects and Dose: Six healthy male volunteers received a single oral 45-mg dose of [14C]this compound (110.1 μCi total radioactivity) while fasting [1].
  • Sample Collection: Blood, urine, and feces were collected for up to 14 days post-dose. Subjects were discharged once combined daily excretion in urine and feces fell below 1% of the administered dose [1].
  • Analytical Methods: Total Radioactivity (TRA) was measured in all samples using liquid scintillation counting. Metabolite Profiling was performed using liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) and offline radioactivity detection. This compound and specific metabolites (M14, M42) were quantified in plasma using validated LC/MS/MS methods [1].

The following diagram illustrates the primary metabolic pathways and excretion routes of this compound identified in the study [1] [2]:

ponatinib_adme This compound ADME Pathways This compound This compound Metabolism Metabolism This compound->Metabolism Oral Dose Absorption Feces Feces This compound->Feces 20.5% of Dose (Unchanged) M14 M14 (Inactive Carboxylic Acid) Metabolism->M14 Major Circulating Metabolite OtherMets Other Metabolites (M31, M42, etc.) Metabolism->OtherMets Multiple Pathways (CYP3A4, Esterases) Urine Urine M14->Urine 4.4% of Dose OtherMets->Feces 66.1% of Dose

This compound Metabolism and Excretion Pathways. The diagram summarizes the key biotransformation and elimination routes, with fecal excretion as the primary pathway [1] [2].

Detailed Metabolic Profile and Experimental Protocol

The study provided a detailed breakdown of this compound's metabolic fate.

  • Circulating Components: In plasma, the major circulating radioactive components over 0-24 hours were the parent drug This compound (25.5%) and its inactive carboxylic acid metabolite M14 (14.9%) [1].
  • Excreted Components:
    • Urine: The major metabolites were M14 and its glucuronides. No unchanged this compound was detected in urine. M14-derived metabolites collectively represented 4.4% of the administered dose [1].
    • Feces: The major components were unchanged this compound (20.5% of dose), M31 (hydroxylation product, 17.7%), M42 (N-desmethyl this compound, 8.3%), and four methylated products (collectively 8.4%) [1].

For researchers aiming to replicate or adapt these methods, here is a summary of the plasma pooling scheme, a critical step for metabolite profiling [1]:

workflow Plasma Pooling Protocol for Metabolite Profiling SampleCollection Collect Plasma Samples at Multiple Time Points CalculateVolume Calculate Pooling Volume (Volume ∝ 1/Time Interval) SampleCollection->CalculateVolume CreatePool Combine Volumes Create 0-24 Hour Pool CalculateVolume->CreatePool AdditionalPools Create Additional Time-Point Pools (e.g., 5h, 10h, 12h, 36h, 48h) CreatePool->AdditionalPools SampleProcessing Process Pooled Sample (Add unlabeled this compound/M14 for recovery enhancement) AdditionalPools->SampleProcessing LCMSMS_Analysis LC-MS/MS Analysis with Offline Radioactivity Detection SampleProcessing->LCMSMS_Analysis

Plasma Pooling Experimental Workflow. The time-proportional pooling method ensures a representative sample for identifying and quantifying metabolites [1].

Key Pharmacokinetic Considerations for Researchers

  • Drug-Drug Interactions: As a CYP3A4 substrate, this compound is susceptible to interactions. Coadministration with strong CYP3A4 inhibitors (e.g., ketoconazole) significantly increases this compound plasma exposure. Conversely, strong CYP3A4 inducers (e.g., St. John's Wort) may reduce its efficacy. Grapefruit products should also be used with caution [2] [3].
  • Transporters: this compound is a weak substrate for the efflux transporters P-glycoprotein (P-gp) and ABCG2 (BCRP), which may influence its distribution and excretion [2].

References

Ponatinib historical development and design

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Design and Mechanism of Action

  • Design Strategy: Ponatinib's discovery was driven by a computational, structure-guided strategy to target the sterically hindered hydrophobic ATP pocket of mutant BCR-ABL1, specifically the T315I mutation [1]. The T315I substitution prevents hydrogen bond formation with first- and second-generation TKIs and creates steric hindrance, conferring broad resistance [1].
  • Key Structural Feature: The molecule is characterized by a linear carbon-carbon triple bond (ethynyl linker) connected to a fused imidazo[1,2-b]pyridazine scaffold [1]. This rigid, linear linker is the central design feature that allows this compound to circumvent the steric interference from the isoleucine residue in the T315I mutant [1]. It promotes an extended conformation that facilitates binding to the inactive form of the kinase while enabling hydrophobic interactions with the mutant isoleucine side chain [1].
  • Mechanism and Targets: this compound is a multi-targeted kinase inhibitor that binds to the inactive, DFG-out conformation of BCR-ABL1 [2]. Its primary mechanism is the potent inhibition of the native BCR-ABL1 and the T315I-mutant oncoproteins [3] [1]. It also inhibits a wide range of other kinases, including members of the VEGFR, PDGFR, FGFR, and SRC families, as well as KIT, RET, and FLT3 [3] [2]. This broad activity contributes to both its efficacy and its toxicity profile.

The following diagram illustrates the rational design strategy behind this compound.

G Problem Clinical Problem: T315I Gatekeeper Mutation Resistance Causes Resistance to: - Imatinib - Nilotinib - Dasatinib Problem->Resistance DesignGoal Design Goal: Create a TKI that binds BCR-ABL1ᵀ³¹⁵ᴵ Resistance->DesignGoal Strategy Design Strategy DesignGoal->Strategy Sterics Avoid Steric Hindrance from Isoleucine side chain Strategy->Sterics Bond Incorporate Rigid Carbon-Carbon Triple Bond Strategy->Bond Conformation Favor Binding to Inactive Kinase Conformation Strategy->Conformation Outcome Design Outcome: this compound Sterics->Outcome Bond->Outcome Conformation->Outcome

Rational design strategy for this compound

Preclinical Profiling and Validation

  • In Vitro Kinase Assay: this compound demonstrated high potency in cell-free enzymatic assays. The half-maximal inhibitory concentration for native BCR-ABL1 was 0.37 nM and for the ABL1ᵀ³¹⁵ᴵ mutant was 2.0 nM [1]. This indicated direct and potent inhibition of the primary target.
  • Cellular Proliferation Assays: this compound inhibited the proliferation of Ba/F3 cells engineered to express native BCR-ABL1 with an IC₅₀ of 0.5 nM [1]. Against Ba/F3 cells expressing BCR-ABL1ᵀ³¹⁵ᴵ, the IC₅₀ was 11 nM [1]. It suppressed CML resistance from all tested mutations in vitro at a concentration of 40 nM [1].
  • In Vivo Xenograft Models: In mouse models injected with Ba/F3 BCR-ABL1ᵀ³¹⁵ᴵ cells, oral administration of this compound increased median survival in a dose-dependent manner [1]. In an aggressive CML mouse model driven by the T315I mutation, this compound at 30 mg/kg/day more than doubled survival [1].

The table below summarizes key quantitative findings from pivotal preclinical experiments.

Experimental Model Assay Type Key Finding/Parameter Reported Value
In Vitro Kinase Inhibition [1] Biochemical IC₅₀ for native BCR-ABL1 0.37 nM
IC₅₀ for ABL1ᵀ³¹⁵ᴵ 2.0 nM
Cellular Proliferation (Ba/F3 cells) [1] Cell-based IC₅₀ for native BCR-ABL1 0.5 nM
IC₅₀ for BCR-ABL1ᵀ³¹⁵ᴵ 11 nM
In Vivo Efficacy (Mouse Xenograft) [1] Animal Model Increased median survival (vs. vehicle) 27.5-30 days (vs. 19 days)

Clinical Development and Key Trials

The clinical development of this compound progressed through a series of trials that confirmed its efficacy in patients with resistant disease and later optimized its dosing to improve safety.

  • Phase 1 (NCT00660920): This first-in-human, dose-escalation study established 45 mg daily as the maximum tolerated dose [1]. In patients with chronic phase CML (CP-CML), it showed a 98% complete hematologic response rate and a 72% major cytogenetic response rate [1]. The response was particularly strong in patients with the T315I mutation [1].
  • Pivotal Phase 2 PACE Trial (NCT01207440): This single-arm trial evaluated this compound (45 mg daily) in 267 patients with CP-CML resistant to or intolerant of prior TKIs [1] [4]. The primary endpoint was met, with a 55% major cytogenetic response rate at 12 months across the cohort, and a 70% rate in the subset of patients with T315I-mutated CML [4].
  • Phase 2 OPTIC Trial (NCT02467270): This randomized dose-ranging trial was critical for identifying an optimized, response-based dosing regimen to improve the drug's benefit-risk profile [1] [4]. It found that starting at 45 mg and reducing to 15 mg upon achievement of BCR-ABL1 ≤1% provided the best balance [4]. At 12 months, 42% of patients on this regimen achieved ≤1% BCR-ABL1, with 73% maintaining that response at a median follow-up of 28.5 months [4]. Arterial occlusive event rates were lower in this trial compared to PACE [4].

The workflow of the key clinical trials is summarized in the following diagram.

G P1 Phase 1 (NCT00660920) • Dose Escalation • Established 45 mg/day MTD P2_PACE Phase 2 PACE (NCT01207440) • Single-arm, 45 mg/day • Confirmed efficacy in resistant CML P1->P2_PACE P2_OPTIC Phase 2 OPTIC (NCT02467270) • Randomized, dose-ranging • Tested response-based dosing P2_PACE->P2_OPTIC Findings Key OPTIC Finding: Start 45 mg → Reduce to 15 mg upon BCR-ABL1 ≤1% Improved benefit-risk profile P2_OPTIC->Findings

Key clinical trials in this compound development

Practical Development and Safety Considerations

  • Response-Based Dosing: The current recommended dosing strategy for CP-CML, derived from the OPTIC trial, is to start treatment at 45 mg once daily and reduce the dose to 15 mg once daily upon achievement of BCR-ABL1 (IS) ≤1% [4]. This approach maintains efficacy while mitigating toxicity risks [4].
  • Critical Safety Profile: this compound's safety profile is characterized by the risk of arterial occlusive events (AOEs), venous thromboembolism, heart failure, and hepatotoxicity [4] [2]. Other common adverse reactions include hypertension, rash, abdominal pain, and constitutional symptoms [3] [5]. In the OPTIC trial, the incidence of AOEs of any grade with the 45 mg→15 mg regimen was 13% [4].
  • Drug Interactions and Metabolism: this compound is primarily metabolized by CYP3A4 and, to a lesser extent, by CYP2C8, CYP2D6, and CYP3A5 [3]. Concomitant use with strong CYP3A4 inhibitors or inducers should be avoided. If coadministration with a strong CYP3A4 inhibitor is necessary, a dose reduction of this compound should be considered [3].

References

Ponatinib Off-Target Effects & Associated Toxicities

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary off-target effects of ponatinib identified in recent research, linking them to potential clinical toxicities and the experimental models used for their identification.

Off-Target Effect / Pathway Key Findings / Proposed Mechanism Associated Toxicity / Biological Outcome Experimental Model(s) Citation(s)
Notch-1 Signaling Hyperactivation This compound hyperactivates Notch-1, leading to increased apoptosis and senescence; blockade with anti-Notch-1 antibody prevented toxicity. Vascular toxicity; inhibition of angiogenesis, endothelial dysfunction. Human Umbilical Vein Endothelial Cells (HUVECs); Proteomics, tube formation assay. [1] [2]
ABL1-JNK-JUN Signaling Inhibition This compound inhibits the ABL1-JNK-JUN signaling circuit, disrupting DNA damage repair processes. Disruption of ALT mechanism, telomeric dysfunction, DNA damage in ALT-positive cancer cells. Isogenic ALT+ vs. Telomerase+ cell lines; C-circle assay, phosphoproteomics. [3]
VEGFR2 / Angiogenic Signaling This compound inhibits VEGF-induced signaling, including phosphorylation of VEGFR2, Akt, and eNOS, and reduces cGMP formation. Inhibition of VEGF-driven angiogenesis. HUVECs; spheroid sprouting assay, Western blot, cGMP ELISA. [4]
Broad Kinase Inhibition (KIT, PTK2/FAK) Identified as a potent multi-kinase inhibitor in screening assays; anti-growth effects associated with apoptosis and cell cycle arrest. Anti-tumor activity in various sarcomas (e.g., liposarcoma). Liposarcoma cell line panel; RNAi & drug screening, xenograft model. [5]

Experimental Protocols for Key Assays

Here are the detailed methodologies for two critical experiments used to characterize this compound's effects.

NanoLuc Luciferase Thermal Shift Assay (NaLTSA)

The purpose of this assay is to characterize target engagement in a cellular context without requiring protein purification or specific antibodies [6].

  • Workflow: The assay involves several key steps as visualized in the diagram below.

G POI_Nluc Fuse Protein of Interest (POI) to NanoLuc luciferase Transfect Transfect construct into cells (e.g., HeLa) POI_Nluc->Transfect Permeabilize Harvest cells, permeabilize with digitonin Transfect->Permeabilize Compound Incubate with compound (e.g., this compound) Permeabilize->Compound Heat Heat challenge (thermal gradient) Compound->Heat Measure Measure luminescence Heat->Measure Analyze Analyze thermal shift (ΔTm) Measure->Analyze

NaLTSA workflow for assessing target engagement.

  • Key Reagents & Controls:
    • Genetic Construct: A fusion protein of the target protein and NanoLuc luciferase (POI-Nluc).
    • Cell Preparation: Cells are permeabilized with digitonin to allow compound entry.
    • Critical Controls:
      • Unfused Nluc: To confirm the measured Tm shift originates from the POI, not the luciferase.
      • Vehicle (DMSO): To establish the baseline melting temperature.
      • Inactive Compound: A compound known not to bind the POI to confirm assay specificity.
  • Data Analysis: Luminescence data is normalized to the signal at the lowest temperature. The temperature at which 50% of the protein is denatured (apparent Tm) is calculated for both vehicle and compound-treated samples. A positive ΔTm indicates target engagement and stabilization [6].
Ex Vivo Endothelial Cell Sprouting Assay

The purpose of this assay is to functionally assess the effect of this compound on angiogenesis using human endothelial cells [4].

  • Workflow: The assay procedure is outlined in the following diagram.

G HUVEC Culture Human Umbilical Vein Endothelial Cells (HUVECs) Spheroid Form endothelial cell spheroids HUVEC->Spheroid Embed Embed spheroids in fibrin gel Spheroid->Embed Treat Treat with this compound/nilotinib/vehicle ± VEGF Embed->Treat Incubate Incubate (typically 24h) Treat->Incubate Quantify Image and quantify sprout length/number Incubate->Quantify

Workflow for ex vivo endothelial cell sprouting assay.

  • Key Reagents & Conditions:
    • Cells: Human Umbilical Vein Endothelial Cells (HUVECs), used at early passages (P1-P2).
    • Culture: HUVECs are cultured in a specialized growth medium containing fetal calf serum, human serum, heparin, and endothelial mitogen.
    • Treatment: Cells are serum-starved before pre-incubation with the TKI (this compound, nilotinib, imatinib) or vehicle (DMSO) for 30 minutes, followed by stimulation with VEGF.
  • Data Analysis: Sprouting is quantified by measuring the cumulative length of sprouts projecting from the central spheroid or by counting the number of sprouts. Inhibition (this compound) or potentiation (nilotinib) of VEGF-induced sprouting is calculated relative to vehicle control [4].

This compound-Induced Signaling Pathways

The diagram below integrates findings from multiple studies to illustrate the key signaling pathways implicated in this compound's off-target effects.

Integrated view of this compound's off-target signaling pathways leading to vascular toxicity and ALT disruption.

Key Takeaways for Researchers

  • Dual On-/Off-Target Nature: this compound's efficacy against BCR-ABL1 T315I and its vascular toxicity may stem from the same property: potent kinase inhibition. The context (cancer cell vs. endothelial cell) determines the outcome, exemplifying an "on-target, off-tumor" effect [1] [2].
  • Functional Assays are Crucial: The summarized protocols highlight that combining biophysical target engagement assays (NaLTSA) with functional phenotypic assays (sprouting) provides the most comprehensive picture of a drug's off-target profile.
  • Therapeutic Implications: The adverse vascular effects of this compound are distinct from other TKIs like nilotinib, which can paradoxically promote angiogenesis [4]. Furthermore, its efficacy in non-BCR-ABL1 cancers like liposarcoma [5] and ALT-positive cancers [3] suggests significant repurposing potential through targeted patient selection.

References

LC-MS/MS method validation for Ponatinib bioanalysis

Author: Smolecule Technical Support Team. Date: February 2026

Method Overview and Development Rationale

Ponatinib is a third-generation tyrosine kinase inhibitor used for treating resistant chronic myeloid leukemia. Reliable quantification of this compound in biological matrices is essential for therapeutic drug monitoring (TDM), assessing metabolic stability, and investigating drug-drug interactions [1] [2]. LC-MS/MS is the preferred method due to its high sensitivity, specificity, and ability to handle complex matrices like plasma and liver microsomes [1] [3].

Key development goals for these methods include:

  • High Sensitivity: To measure low plasma concentrations, with target minimum therapeutic levels (Cmin) around 21.3 ng/mL (equal to 40 nM) for effective BCR-ABL inhibition [2].
  • Rapid Analysis: Short run times for high-throughput application in pharmacokinetic studies [1].
  • Robustness: Full validation according to international guidelines to ensure data reliability [1] [4].

Detailed LC-MS/MS Protocol for this compound Quantification

This protocol is adapted from validated methods for quantifying this compound in human plasma [1] [3].

Instrumentation and Chromatography
  • LC System: HPLC system (e.g., Agilent 1200 series or Shimadzu LC-20A).
  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6410 QqQ or AB SCIEX API 4000) with an Electrospray Ionization (ESI) source.
  • Analytical Column: Agilent Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 μm) or Waters Cortecs C18 (75 mm × 2.1 mm, 2.7 μm) [1] [3].
  • Mobile Phase:
    • Solvent A: 10 mM Ammonium Formate (pH adjusted to 4.1 with formic acid) [1].
    • Solvent B: Acetonitrile or Methanol [1] [3].
  • Gradient Program: (Example from [3]) | Time (min) | % Solvent B | Flow Rate (mL/min) | | :--- | :--- | :--- | | 0.0 | 45% | 0.25 | | 1.0 | 45% | 0.25 | | 2.0 | 85% | 0.25 | | 4.0 | 85% | 0.25 | | 4.5 | 45% | 0.25 | | 6.5 | 45% | 0.25 |
  • Column Temperature: 21 ± 2 °C or 40 °C [1] [3].
  • Injection Volume: 5 μL [1].
Mass Spectrometry Detection
  • Ionization Mode: ESI Positive.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MS Parameters: [1] [3] | Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (eV) | | :--- | :--- | :--- | :--- | :--- | | This compound | 533.4 | 433.0 | 140 | 16 | | This compound (qualifier) | 533.4 | 260.0 | 140 | 15 | | Internal Standard | | | | | | Vandetanib [1] | 475.0 | 112.0 | 145 | 15 | | Warfarin [3] | 309.1 | 121.2 | 80 | 55 |
Sample Preparation Procedure
  • Internal Standard (IS) Solution: Use Vandetanib or Warfarin at a concentration of 0.5 μg/mL in methanol [1] [3].
  • Protein Precipitation Extraction (PPE):
    • Pipette 50 μL of plasma sample into a microcentrifuge tube.
    • Add 5 μL of IS working solution and vortex to mix.
    • Add 0.5 mL of organic solvent (e.g., ethyl acetate or ACN) for protein precipitation [1] [3].
    • Vortex mix vigorously for 3 minutes.
    • Centrifuge at >10,000 rpm for 5 minutes.
    • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle nitrogen stream at 45°C.
    • Reconstitute the dry residue with 200 μL of methanol, vortex, and centrifuge.
    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis [3].
  • Alternative: Liquid-Liquid Extraction (LLE) using ethyl acetate can also be employed, as described in [3].

Validation Parameters and Acceptance Criteria

The method must be validated per ICH and FDA guidelines. The table below summarizes typical results from validated methods.

Validation Parameter Experimental Procedure Acceptance Criteria Reported Results for this compound
Linearity & Range Analysis of calibration standards (n=3) across the range [1]. Correlation coefficient (r²) ≥ 0.99 [4]. 5–400 ng/mL (r² ≥ 0.9998) in plasma [1].
Lower Limit of Quantification (LLOQ) Analysis of LLOQ samples (n=5). Signal-to-noise (S/N) ≥ 20; Accuracy & Precision within ±20% [4]. 4.66 ng/mL (Plasma), 4.19 ng/mL (RLMs) [1].
Accuracy & Precision Intra-day: Analysis of QC samples (n=5) in one run. Inter-day: Analysis over multiple runs/days [1]. Accuracy: ±15% of nominal value (±20% for LLOQ). Precision: RSD ≤15% (≤20% for LLOQ) [4]. Intra-day accuracy: -1.48 to -0.17%; Precision: 1.06–2.54% (Plasma) [1].
Specificity Analyze blank plasma from at least 6 different sources [1]. No significant interference (±20% LLOQ) at retention times of analyte and IS [4]. No interference from endogenous plasma components observed [1] [3].
Recovery Compare analyte response from pre-extraction spiked samples vs. post-extraction spiked samples [3]. Consistent and reproducible recovery. Recoveries >85% reported using LLE with ethyl acetate [3].
Matrix Effect Analyze post-extraction spiked samples in different lots of matrix. Precision (RSD) of calculated concentrations ≤15% [4]. Consistent results across different plasma lots, indicating minimal effect [1].
Stability Analyze QC samples under various conditions (e.g., benchtop, freeze-thaw, long-term storage) [3]. Accuracy within ±15% of nominal concentration. Stable under tested conditions (reported in [3]).

The following workflow diagrams summarize the key experimental procedures for method validation and sample analysis.

cluster_validation Method Validation Steps start Start Method Validation step1 1. Specificity/Selectivity Analyze 6+ blank matrix lots start->step1 step2 2. Linearity & Sensitivity Establish calibration curve and LLOQ step1->step2 step3 3. Accuracy & Precision Run QC samples intra- and inter-day step2->step3 step4 4. Recovery & Matrix Effect Compare pre-vs.post-extraction spikes step3->step4 step5 5. Stability Test bench, freeze-thaw, long-term step4->step5 end Method Validated step5->end

Diagram 1: LC-MS/MS method validation workflow for this compound bioanalysis, outlining the key steps and their sequence.

cluster_prep Sample Preparation (Protein Precipitation) start Plasma Sample (50 μL) step1 Add Internal Standard (5 μL Vandetanib or Warfarin) start->step1 step2 Precipitate Proteins (Add 0.5 mL ethyl acetate or ACN, vortex 3 min) step1->step2 step3 Centrifuge (>10,000 rpm, 5 min) step2->step3 step4 Transfer & Evaporate (Take organic layer, dry under N₂ at 45°C) step3->step4 step5 Reconstitute (200 μL methanol, vortex & centrifuge) step4->step5 analysis LC-MS/MS Analysis (5 μL injection) step5->analysis

Diagram 2: Sample preparation workflow for this compound in plasma using protein precipitation or liquid-liquid extraction.

Application in Metabolic Stability and Therapeutic Monitoring

The validated LC-MS/MS methods are critical in preclinical and clinical settings.

  • Metabolic Stability in Liver Microsomes: The method was used to evaluate this compound's metabolic stability in Rat Liver Microsomes (RLMs). This compound disappeared rapidly in the first 10 minutes of incubation. The reported in vitro half-life (t₁/₂) was 6.26 minutes, and the intrinsic clearance (CLint) was 15.182 ± 0.477 mL/min/kg [1]. This rapid metabolism indicates high hepatic extraction.
  • Therapeutic Drug Monitoring (TDM) in Patients: Clinical studies have leveraged LC-MS/MS to measure this compound plasma concentrations (Cmin) to optimize efficacy and safety. A target Cmin of >21.3 ng/mL (40 nM) is suggested to inhibit BCR-ABL1 mutants effectively [2]. Monitoring allows for dose adjustments to maintain efficacy while minimizing adverse events, such as vascular toxicity [2].
  • Drug-Drug Interaction (DDI) Studies: LC-MS/MS methods facilitate DDI studies. A Physiologically Based Pharmacokinetic (PBPK) model predicted that strong CYP3A4 inducers (e.g., rifampicin) can decrease this compound exposure (AUC) by 60-70%, while CYP3A4 inhibitors do not cause a clinically significant interaction [5]. Furthermore, in vitro studies show that compounds like lycopene and shikonin can inhibit this compound metabolism, suggesting potential for DDIs [6].

Discussion and Best Practices

The presented LC-MS/MS protocols provide a robust framework for the accurate and precise quantification of this compound. Key considerations for success include:

  • Internal Standard Selection: Using a stable isotope-labeled this compound as an IS is ideal for compensating for variability in sample preparation and ionization. The use of structural analogs like Vandetanib is a suitable alternative [1].
  • Matrix Considerations: While plasma is the standard matrix, methods have been successfully applied to tissue homogenates, urine, and fecal samples for comprehensive distribution and excretion studies [3].
  • Emerging Techniques: To enhance sensitivity for other challenging analytes, recent trends incorporate advanced instrumentation like High-Resolution Mass Spectrometry (HRMS) and microflow/nanoflow LC, which can be explored if lower detection limits are required for this compound metabolites [7].

References

Analytical Quality by Design AQbD for Ponatinib method development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to AQbD for Ponatinib Analysis

Analytical Quality by Design (AQbD) is a systematic, risk-based approach to analytical method development that builds quality into methods from the outset, rather than relying solely on end-product testing [1] [2]. For potent tyrosine kinase inhibitors like this compound—used for resistant chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ALL)—precise and reliable analytical methods are critical for both clinical monitoring and quality control [1] [3] [4].

The AQbD framework, as outlined in ICH Q2(R2) and Q14 guidelines, emphasizes defining the Analytical Target Profile (ATP) and thoroughly understanding the critical factors influencing method performance through structured experimentation [2]. This approach results in more robust, reproducible, and regulatory-compliant analytical procedures suitable for pharmacokinetic studies, impurity profiling, and quality assessment of this compound [1] [3].


Protocol 1: AQbD-Based HPLC-FLD Method for this compound in Plasma

Analytical Target Profile (ATP)

The ATP defines the method's purpose: To develop a sensitive, selective, and robust High-Performance Liquid Chromatography method coupled with a Fluorescence Detector (HPLC-FLD) for the quantification of this compound in rat plasma over a linear range of 1-1000 ng/mL, suitable for pharmacokinetic studies [1].

Critical Method Parameters (CMPs) and Critical Analytical Attributes (CAAs)

The relationship between CMPs and CAAs is established through initial risk assessment.

G A Critical Method Parameters (CMPs) A1 • Organic Phase Composition • Organic Solvent Ratio • Flow Rate A->A1 A2 • Buffer pH • Buffer Strength • Injection Volume • Column Temperature A->A2 B Critical Analytical Attributes (CAAs) B1 Peak Area B->B1 B2 Retention Time B->B2 B3 Resolution 1 (Preceding Peak) B->B3 B4 Resolution 2 (Following Peak) B->B4 A1->B1 Influences A1->B2 Influences A2->B3 Influences A2->B4 Influences

Factor Screening Using Taguchi Design

Objective: Identify which CMPs significantly impact the CAAs.

Experimental Design: A seven-factor, eight-run L8 orthogonal array with each factor tested at two levels [1].

Table 1: Taguchi Screening Design Factors and Levels

Factor Low Level (-1) High Level (+1)
Acetonitrile in Organic Phase (%) 50 100
Organic Solvent Ratio (%) 50 70
Flow Rate (mL/min) 0.8 1.2
Buffer pH 5 7
Buffer Strength (mM) 5 15
Injection Volume (μL) 10 20
Column Oven Temperature (°C) 30 40

Procedure:

  • Prepare plasma samples spiked with 10 ng/mL this compound using protein precipitation with methanol [1].
  • Run experiments in the order defined by the Taguchi design.
  • Record the peak area, retention time, and resolution values for each run.
  • Analyze data using half-normal plots and Pareto charts to quantitatively identify the influence of each factor [1].
Response Surface Modeling and Optimization Using Box-Behnken Design

Objective: Determine the optimal level of the significant factors identified from the screening study.

Experimental Design: A three-factor, three-level Box-Behnken Design (BBD) is recommended for its efficiency [1].

Table 2: Example Box-Behnken Design (BBD) for Significant Factors

| Run | Factor A: Organic Ratio (%) | Factor B: Buffer pH | Factor C: Flow Rate (mL/min) | | :--- | :--- | :--- | :--- | | 1 | -1 (50) | -1 (5.0) | 0 (1.0) | | 2 | +1 (70) | -1 (5.0) | 0 (1.0) | | 3 | -1 (50) | +1 (7.0) | 0 (1.0) | | 4 | +1 (70) | +1 (7.0) | 0 (1.0) | | 5 | -1 (50) | 0 (6.0) | -1 (0.8) | | 6 | +1 (70) | 0 (6.0) | -1 (0.8) | | ... | ... | ... | ... |

Procedure:

  • Execute the BBD experimental runs.
  • Fit the data to a second-order polynomial model (e.g., Y = β₀ + β₁A + β₂B + β₃C + β₁₂AB + β₁₃AC + β₂₃BC + β₁₁A² + β₂₂B² + β₃₃C²).
  • Use statistical software to generate response surface plots and identify the Method Operable Design Region (MODR), where the method delivers consistent, high-quality performance [1] [2].
Method Validation

The optimized method was validated according to ICH guidelines [1] [2].

Table 3: Validation Results for the AQbD-based HPLC-FLD Method

Validation Parameter Result Acceptance Criteria
Linearity Range 1 - 1000 ng/mL Correlation coefficient (r²) ≥ 0.99
Sensitivity (LOD/LOQ) Excellent Fit-for-purpose, sufficient for PK studies
Precision (%RSD) Excellent reproducibility RSD ≤ 2-3% for precision, ≤ 15% for accuracy at LLOQ
Sample Volume Minimal --
Run Time Short --
Stability Bench-top, autosampler, freeze-thaw, and long-term Within ±15% of nominal concentration

Protocol 2: LC-UV Method for this compound and Its Impurities

ATP and Method Summary

ATP: To develop a stability-indicating LC-UV method for the separation and quantification of this compound and its process/degradation impurities (imp-A, imp-B, imp-C) in bulk drug substance [3] [5].

Detailed Chromatographic Conditions

Column: Agilent 5HC-C18 (4.6 mm × 250 mm, 5 μm) Mobile Phase A: Water:ACN (9:1, v/v) with 2 mM KH₂PO₄ and 0.4% triethylamine, pH adjusted to 2.4 with H₃PO₄ Mobile Phase B: Acetonitrile Gradient Program:

  • 0-2 min: 16% B
  • 2-22 min: 16% → 30% B
  • 22-32 min: 30% → 34% B
  • 32-35 min: 34% → 55% B
  • 35-42 min: 55% B
  • 42-42.1 min: 55% → 16% B
  • 42.1-50 min: 16% B (re-equilibration) Flow Rate: 1.0 mL/min Detection Wavelength: 250 nm Injection Volume: 10 μL Column Temperature: 40°C [3] [5]
Impurity Identification and Characterization

A novel oxidative degradation product (imp-B) was identified [3] [5]. Preparation of imp-B:

  • Dissolve 200 mg of this compound in 20 mL methanol.
  • Add 30 mL of 30% hydrogen peroxide (H₂O₂).
  • Stir the reaction mixture at room temperature for 20 hours.
  • Terminate the reaction by adding manganese dioxide (MnO₂).
  • Centrifuge, collect the supernatant, and purify the crude product via freeze-drying.
  • Further purify using preparative HPLC (Agilent Eclipse XDB-C18, 250 mm × 9.4 mm, 5 μm) with a mobile phase of 75% methanol-water [5]. Characterization: The structure of imp-B was elucidated using ¹H NMR, ¹³C NMR, 2D NMR, and High-Resolution Mass Spectrometry (HRMS) [3] [5].
Method Validation

The method was validated per ICH Q2(R2) and demonstrated specificity, sensitivity, linearity, precision, accuracy, and robustness [3] [2].


Application Notes & Troubleshooting

Key Benefits of the AQbD Approach for this compound
  • Enhanced Robustness: Methods developed with AQbD are less susceptible to minor, intentional variations in method parameters, ensuring consistency across different laboratories and instrument setups [1] [2].
  • Regulatory Compliance: AQbD aligns with the FDA and EMA's encouragement for systematic risk management and reproducibility of analytical methods, facilitating smoother regulatory submissions [1] [2].
  • Efficient Knowledge Management: The structured experimentation in AQbD (e.g., DoE) provides a deep understanding of the method's capabilities and limitations, creating a strong scientific foundation for method lifecycle management [1] [2].
  • Flexibility: Operating within the defined MODR allows for method adjustments without requiring prior regulatory approval, streamlining post-approval changes [2].
Comparison of Analytical Techniques for this compound

Table 4: Comparison of Analytical Methods for this compound

Parameter HPLC-FLD (with AQbD) [1] LC-UV (Impurity Analysis) [3] [5] LC-MS/MS (Reference) [6]
Primary Application Pharmacokinetic studies in plasma Impurity profiling in drug substance Sensitive bioanalysis; metabolic stability
Sensitivity Superior to UV Sufficient for impurity thresholds Very High (LOD ~1.5 ng/mL)
Selectivity High (for fluorescent compounds) High (with gradient elution) Very High
Cost & Complexity Moderate Low to Moderate High
Sample Prep Simple protein precipitation Direct dissolution / dilution Complex (extraction, precipitation)
Linear Range 1 - 1000 ng/mL Not specified in detail 5 - 400 ng/mL
Workflow Diagram for AQbD Implementation

The following diagram summarizes the comprehensive AQbD workflow for analytical method development.

G Start Define Analytical Target Profile (ATP) Step1 Risk Assessment: Identify CMPs & CAAs Start->Step1 Step2 Screening Design (e.g., Taguchi) Step1->Step2 Step3 Optimization Design (e.g., Box-Behnken) Step2->Step3 Step4 Define Method Operable Design Region (MODR) Step3->Step4 Step5 Method Validation & Control Strategy Step4->Step5

Troubleshooting Common Issues
  • Poor Peak Shape: Adjust buffer pH and strength in the mobile phase. The use of additives like triethylamine can improve peak shape for basic compounds like this compound [3].
  • Insufficient Resolution: Optimize the gradient profile of the organic solvent (Mobile Phase B). A slower, more detailed gradient is often necessary for complex impurity separations [3] [7].
  • Low Sensitivity (FLD): Confirm the excitation/emission wavelengths are optimal for this compound. Increasing the injection volume within the column's capacity can also enhance sensitivity [1].
  • Inconsistent Retention Times: Ensure the column temperature is tightly controlled and that the mobile phase composition is prepared with high precision. Robustness testing during AQbD helps identify these sensitive parameters [1] [2].

References

Sample Preparation Workflow for Ponatinib Plasma Extraction

Author: Smolecule Technical Support Team. Date: February 2026

The core sample preparation process for Ponatinib from plasma is similar across methods, primarily involving protein precipitation or solid-phase extraction (SPE). The general workflow is as follows [1] [2] [3]:

G Start Start: Plasma Sample Choice Extraction Method Start->Choice PP Protein Precipitation Evap1 Evaporate to Dryness PP->Evap1 Evaporate Supernatant SPE Solid-Phase Extraction (SPE) Evap2 Evaporate to Dryness SPE->Evap2 Evaporate Eluent LLE Liquid-Liquid Extraction (LLE) LLE->Evap2 Recon Reconstitution End End: HPLC/LC-MS Analysis Recon->End Choice->PP HPLC-FLD/UV Choice->SPE LC-MS/MS Choice->LLE Alternative for LC-MS/MS Evap1->Recon Evap2->Recon

Detailed Protocols

Here are the specific sample preparation protocols from published methods:

  • HPLC-FLD Method (AQbD Approach) [1]

    • Protein Precipitation: Precipitate plasma proteins with methanol.
    • Processing: Centrifuge the mixture and use the supernatant for analysis.
  • LC-MS/MS Method [2]

    • Alkalinization: Add 1 mL of 0.1 M NaOH/glycine buffer (pH ~9) to the plasma sample.
    • Protein Precipitation: Add 2 mL of acetonitrile as the precipitating solvent.
    • Processing: Centrifuge at 14,000 rpm for 12 minutes at 4°C. Collect the supernatant, filter it through a 0.22 μm syringe filter, and inject it into the LC-MS/MS system.
  • HPLC-UV Method [3]

    • Solid-Phase Extraction: Use an Oasis HLB cartridge.
    • Steps:
      • Condition the cartridge.
      • Load the plasma sample (400 μL), vortexed with 10 μL of internal standard and 600 μL of water.
      • Wash with 1 mL of water, then with 1 mL of 60% methanol in water.
      • Elute analytes with 1 mL of methanol.
    • Evaporation: Evaporate the eluent to dryness under vacuum at 80°C.
    • Reconstitution: Reconstitute the dried residue in 50 μL of methanol and inject a 30-μL aliquot.

Analytical Method Comparison and Parameters

The table below summarizes the key parameters for the different analytical methods used after sample preparation.

Parameter HPLC-FLD (AQbD) [1] LC-MS/MS [2] HPLC-UV [3]
Linear Range 1–1000 ng/mL 5–400 ng/mL 5–250 ng/mL
Sensitivity (LLOQ) 1 ng/mL 4.66 ng/mL (in plasma) 5 ng/mL
Detection Fluorescence Tandem Mass Spectrometry UV @ 250 nm
Chromatographic Details

| - Column | Not specified | Agilent Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 μm) | Capcell Pack C18 MG II (250 mm × 4.6 mm, 5 μm) | | - Mobile Phase | Optimized via BBD | A: 10 mM Ammonium Formate (pH 4.1) B: Acetonitrile | Acetonitrile : 0.037 mol/L KH₂PO₄ (pH 4.5) (39 : 61, v/v) | | - Flow Rate | Optimized via BBD | 0.25 mL/min | 1.0 mL/min | | - Run Time | Short (specific time not given) | 4 minutes | ~14 minutes (for this compound) | | Key Advantages | Superior sensitivity, high robustness from AQbD | High sensitivity & specificity, considered gold standard | Simple instrumentation, suitable for hospital labs |

Key Experimental Considerations

  • Internal Standards: For precise quantification, especially in LC-MS/MS, use an appropriate internal standard. Vandetanib is used in one LC-MS/MS method [2], and bosutinib is used in the HPLC-UV method [3].
  • Stability: this compound in plasma samples is stable under various conditions [3]:
    • Bench-top: 6 hours at room temperature.
    • Processed: 24 hours at 4°C.
    • Freeze-thaw: 3 cycles.
    • Long-term: At least 2 weeks at -20°C.

Method Selection Guide

The following diagram can help you select the most appropriate method based on your project's needs:

G Start Method Selection Goal? Q1 Require highest sensitivity and specificity? Start->Q1 MS LC-MS/MS Method (Gold Standard) FLD HPLC-FLD with AQbD (Modern, Robust) UV HPLC-UV Method (Clinically Simple) Q1->MS Yes Q2 Focus on method robustness and modern development? Q1->Q2 No Q2->FLD Yes Q3 Is access to LC-MS/MS available? Q2->Q3 No Q3->MS Yes Q3->UV No

References

Comprehensive Application Notes and Protocols for Ponatinib Metabolic Stability Assay in Liver Microsomes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Ponatinib is a third-generation tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia, particularly in cases involving the T315I mutation that confers resistance to other tyrosine kinase inhibitors. [1] [2] Metabolic stability assessment in liver microsomes represents a critical early in vitro screening tool in drug discovery, providing essential data on hepatic clearance pathways and informing structure-activity relationships for lead optimization. These assays allow researchers to predict in vivo hepatic clearance and bioavailability, enabling the prioritization of compounds with favorable pharmacokinetic properties. [3] The metabolic stability of this compound is of particular interest due to its complex safety profile and known drug-drug interaction potential, necessitating robust and reproducible assay protocols. [4] [5] This document provides detailed application notes and standardized protocols for assessing this compound metabolic stability in liver microsomes, incorporating quality by design principles to enhance assay robustness and data reliability.

Key Experimental Parameters and Findings

Summary of Optimized Assay Conditions

Table 1: Optimized incubation conditions for this compound metabolic stability assay in liver microsomes

Parameter Specification Reference
Microsomal Protein Concentration 0.1-1 mg/mL [3]
This compound Concentration 0.5-15 μM [3]
Incubation Time 5-60 minutes [3]
Co-solvent Concentration 0.2-2% DMSO [3]
NADPH Regeneration System NADP (2.6 mM), MgCl₂ (6.6 mM), Glucose-6-phosphate (6.6 mM), G6PDH (0.8 U/mL) [3]
Buffer System 100 mM phosphate buffer, pH 7.4 [3]
Incubation Temperature 37°C [3]
Reaction Termination Ice-cold acetonitrile (4:3 v/v assay volume:acetonitrile) [3]
Quantitative Metabolic Stability Results

Table 2: Experimentally determined metabolic stability parameters for this compound

Parameter Value Matrix Reference
In Vitro Half-Life (t₁/₂) 6.26 minutes Rat Liver Microsomes [1]
Intrinsic Clearance (CLᵢₙₜ) 15.182 ± 0.477 mL/min/kg Rat Liver Microsomes [1]
Linear Calibration Range 5-400 ng/mL Human Plasma & RLMs [1]
Lower Limit of Quantification (LLOQ) 4.19 ng/mL (RLMs), 4.66 ng/mL (Plasma) Human Plasma & RLMs [1]
Lower Limit of Detection (LOD) 1.38 ng/mL (RLMs), 1.53 ng/mL (Plasma) Human Plasma & RLMs [1]
Intra-day Precision 0.97-2.31% (RLMs), 1.06-2.54% (Plasma) Human Plasma & RLMs [1]
Inter-day Precision 4.5-8.0% Human Plasma [6]
Recovery >86% Human Plasma [6]

Detailed Experimental Protocols

Metabolic Stability Assay Protocol in Liver Microsomes

Principle: This protocol assesses the metabolic stability of this compound by incubating it with liver microsomes in the presence of an NADPH-regenerating system, quantifying parent compound depletion over time using LC-MS/MS.

Materials and Reagents:

  • This compound standard (purity ≥98%)
  • Liver microsomes (rat or human, protein concentration 20 mg/mL)
  • NADP, glucose-6-phosphate, magnesium chloride, glucose-6-phosphate dehydrogenase
  • 100 mM phosphate buffer, pH 7.4
  • Acetonitrile (HPLC grade)
  • DMSO (HPLC grade)

Equipment:

  • Thermostatted water bath or incubator (37°C)
  • Centrifuge
  • HPLC system with tandem mass spectrometry detection
  • Analytical column: Agilent eclipse plus C18 (50 mm × 2.1 mm, 1.8 μm)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare this compound stock solution in DMSO at 25 mM concentration
    • Create sub-stock by diluting 10 μL of stock with 240 μL acetonitrile to obtain 1 mM concentration
  • Incubation Mixture Setup:

    • Add 2 μL of this compound sub-stock to incubation vessels containing 98 μL of phosphate buffer
    • Pre-warm the mixture at 37°C for 10 minutes
    • Prepare microsomal/NADPH mixture containing:
      • Liver microsomes (2 mg/mL final concentration)
      • NADP (2.6 mM final concentration)
      • Magnesium chloride (6.6 mM final concentration)
      • Glucose-6-phosphate (6.6 mM final concentration)
      • Glucose-6-phosphate dehydrogenase (0.8 U/mL final concentration)
    • Pre-warm this mixture at 37°C for 20 minutes
  • Reaction Initiation and Termination:

    • Start the reaction by adding 100 μL of microsomal/NADPH mixture to each incubation vessel
    • Incubate at 37°C for appropriate time points (e.g., 0, 5, 15, 30, 45, 60 minutes)
    • Terminate reactions at designated times by adding 150 μL of ice-cold acetonitrile
    • For time-zero controls, add this compound after reaction termination
  • Sample Processing:

    • Centrifuge samples at 3,500 rpm for 20 minutes at 20°C
    • Collect supernatant for analysis
    • Alternatively, filter through Millex-GP 0.22 μm syringe filter [1]

G cluster_timepoints Time Points (minutes) Start Start Metabolic Stability Assay Prep Prepare Stock Solutions • this compound in DMSO (25 mM) • Prepare sub-stock (1 mM) Start->Prep IncSetup Set Up Incubation Mixture • Add sub-stock to buffer • Pre-warm at 37°C for 10 min Prep->IncSetup MicroMix Prepare Microsomal/NADPH Mix • Liver microsomes (2 mg/mL) • NADP (2.6 mM) • MgCl₂ (6.6 mM) • G-6-P (6.6 mM) • G-6-PDH (0.8 U/mL) IncSetup->MicroMix PreWarm Pre-warm Microsomal Mix at 37°C for 20 min MicroMix->PreWarm Initiate Initiate Reaction • Add microsomal mix to incubation • Start timer PreWarm->Initiate Terminate Terminate Reaction at Time Points • Add ice-cold ACN (4:3 v/v) • Vortex and centrifuge Initiate->Terminate T0 0 min (control) Initiate->T0 T5 5 min Initiate->T5 T15 15 min Initiate->T15 T30 30 min Initiate->T30 T45 45 min Initiate->T45 T60 60 min Initiate->T60 Analyze Analyze Samples by LC-MS/MS • Quantify parent compound Terminate->Analyze Calculate Calculate Metabolic Parameters • % Parent remaining • t½ and CLint Analyze->Calculate End End Assay Calculate->End

Experimental Workflow for this compound Metabolic Stability Assay

Bioanalytical Quantification Protocol

Chromatographic Conditions:

  • Column: Agilent eclipse plus C18 (50 mm × 2.1 mm, 1.8 μm)
  • Column Temperature: 21±2°C
  • Mobile Phase:
    • Solvent A: 10 mM ammonium formate (pH adjusted to 4.1 with formic acid)
    • Solvent B: Acetonitrile
  • Flow Rate: 0.25 mL/min
  • Injection Volume: 5 μL
  • Run Time: 4 minutes
  • Ionization Mode: Electrospray ionization (ESI) positive
  • MRM Transitions:
    • This compound: 533→433 and 533→260
    • Vandetanib (IS): 475→112

Sample Preparation:

  • Add 1 mL of 0.1 M NaOH/glycine buffer (pH ~9) to standards
  • Shake for mixing for 15 seconds
  • Add 2 mL of ACN for protein precipitation
  • Centrifuge at 14,000 rpm for 12 minutes at 4°C
  • Filter supernatant through 0.22 μm syringe filter
  • Add 50 μL of internal standard (2 μg/mL) to 1 mL of filtered standard [1]

Alternative HPLC-UV Method (for laboratories without LC-MS/MS):

  • Column: Capcell Pack C18 MG II (250×4.6 mm)
  • Mobile Phase: Acetonitrile:0.037 mol/L KH₂PO₄, pH 4.5 (39:61, v/v)
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 250 nm
  • Retention Time: this compound ~14 minutes, IS ~8 minutes
  • Calibration Range: 5-250 ng/mL [6]

Metabolic Stability Results and Interpretation

This compound demonstrates rapid metabolic turnover in liver microsomal systems, characterized by a short in vitro half-life of approximately 6.26 minutes in rat liver microsomes. [1] The disappearance of this compound follows a characteristic profile where the compound disappears rapidly in the first 10 minutes of incubation before plateauing for the remainder of the incubation period. This biphasic disappearance suggests initial rapid metabolism of the parent compound followed by slower secondary metabolic processes.

The intrinsic clearance value of 15.182 ± 0.477 mL/min/kg indicates high hepatic extraction, suggesting that this compound would likely undergo significant first-pass metabolism following oral administration. [1] This high clearance profile has important implications for bioavailability and potential drug-drug interactions, particularly when co-administered with inhibitors or inducers of cytochrome P450 enzymes.

Recent studies have identified that this compound is primarily metabolized via CYP3A4 to its main metabolite N-desmethyl this compound, which exhibits approximately 4-fold lower pharmacological activity compared to the parent compound. [4] [5] This metabolic pathway underscores the potential for interactions with strong CYP3A4 inhibitors or inducers, which could significantly alter this compound exposure and either compromise efficacy or increase toxicity risk.

G cluster_params Key Metabolic Parameters This compound This compound (TKI) CYP3A4 CYP3A4 Metabolism This compound->CYP3A4 Primary Pathway Metabolite N-desmethyl this compound (4-fold lower activity) CYP3A4->Metabolite Major Metabolite HalfLife In vitro t½ = 6.26 min CYP3A4->HalfLife Clearance CLint = 15.182 mL/min/kg CYP3A4->Clearance Stability Rapid metabolic turnover CYP3A4->Stability Inhibitors CYP3A4 Inhibitors • Lycopene • Shikonin • Ketoconazole Inhibitors->CYP3A4 Inhibition DDI Drug-Drug Interactions Increased this compound Exposure Inhibitors->DDI Toxicity Potential Toxicity Risk DDI->Toxicity

This compound Metabolic Pathways and Key Parameters

Conclusion

The metabolic stability assay protocols presented herein provide robust and reproducible methods for evaluating the hepatic metabolism of this compound in liver microsomal systems. The standardized approach enables accurate determination of key pharmacokinetic parameters including in vitro half-life and intrinsic clearance, which are essential for predicting in vivo metabolic behavior. The rapid metabolic turnover observed for this compound, primarily mediated by CYP3A4, highlights the importance of considering potential drug-drug interactions in clinical settings. These application notes provide researchers and drug development professionals with comprehensive methodological guidance for assessing this compound metabolic stability, supporting optimized therapeutic use and future drug development efforts.

References

Comprehensive Application Notes and Protocols for Determining Ponatinib Plasma Concentrations in Pharmacokinetic Studies

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction

Ponatinib (Iclusig) is a potent third-generation tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). The therapeutic significance of this compound lies in its unique ability to inhibit native BCR-ABL and all known resistant mutants, including the recalcitrant T315I mutation, which confers resistance to first- and second-generation TKIs [1] [2]. Accurate quantification of this compound in plasma is essential for pharmacokinetic studies and therapeutic drug monitoring, particularly given its narrow therapeutic window and dose-dependent risk of severe adverse events including arterial occlusive events [3] [2].

The expanding clinical applications of this compound beyond CML and Ph+ ALL to include various solid tumors and other hematological malignancies has further increased the need for robust, sensitive, and reproducible bioanalytical methods [1]. This article presents comprehensive application notes and detailed protocols for determining this compound plasma concentrations, utilizing approaches ranging from cost-effective HPLC methods to sophisticated LC-MS/MS techniques, to support pharmacokinetic research and clinical therapeutic drug monitoring.

Analytical Method Selection and Comparison

Selecting an appropriate analytical method for this compound quantification depends on several factors including required sensitivity, available instrumentation, sample throughput, and intended application. The following section compares the primary analytical techniques used for this compound quantification in biological matrices.

Table 1: Comparison of Analytical Methods for this compound Quantification in Plasma

Method Linear Range (ng/mL) Limit of Quantification Sample Volume Run Time Key Advantages Key Limitations
HPLC-UV [4] 5-250 5 ng/mL 400 µL ~15-20 min Low operational cost, simplicity, suitable for TDM Limited sensitivity, may lack specificity in complex matrices
HPLC-FLD [1] [5] 1-1000 1 ng/mL 50-100 µL <15 min Excellent sensitivity, selectivity for fluorescent compounds, cost-effective Dependent on native fluorescence of analyte
LC-MS/MS [3] 1-100 1 ng/mL 50-100 µL 5-10 min Gold standard for sensitivity and specificity, multiplexing capability High instrumentation and operational costs

For routine therapeutic drug monitoring in clinical settings where resources may be limited, HPLC-UV represents a practical choice with adequate sensitivity for the expected therapeutic range (approximately 10-100 ng/mL) [4]. For preclinical pharmacokinetic studies requiring enhanced sensitivity to characterize complete concentration-time profiles, including the elimination phase, HPLC-FLD provides superior performance with a lower limit of quantification (1 ng/mL) without the need for expensive mass spectrometry instrumentation [1]. For high-throughput research laboratories conducting complex pharmacokinetic studies including metabolite identification or drug-drug interaction assessments, LC-MS/MS remains the gold standard despite higher costs [3].

HPLC with Fluorescence Detection (HPLC-FLD) Method

Method Development Based on Analytical Quality by Design (AQbD)

The Analytical Quality by Design (AQbD) approach provides a systematic framework for developing robust analytical methods by emphasizing understanding and controlling critical method parameters [1]. Implementation of AQbD begins with defining the Analytical Target Profile (ATP), which for this compound quantification includes specifications for sensitivity, precision, accuracy, and linearity.

Table 2: Critical Method Parameters and Their Optimized Values for HPLC-FLD

Parameter Low Level High Level Optimized Value
Acetonitrile in Organic Phase (%) 50 100 75
Organic Solvent Ratio (%) 50 70 60
Flow Rate (mL/min) 0.8 1.2 1.0
Buffer pH 5 7 6
Buffer Strength (mM) 5 15 10
Injection Volume (μL) 10 20 15
Column Temperature (°C) 30 40 35

Experimental Design and Optimization: The AQbD approach employs a seven-factor, eight-run screening design using the Taguchi method followed by response surface methodology with a Box-Behnken design to optimize critical method parameters [1]. The factors were evaluated at two levels (low = -1, high = 1) as shown in Table 2. Critical analytical attributes (CAAs) included peak area, retention time, and resolution from endogenous compounds and the internal standard.

The following workflow diagram illustrates the AQbD-based method development process:

Start Define Analytical Target Profile (ATP) Step1 Identify Critical Method Parameters (CMPs) Start->Step1 Step2 Factor Screening (Taguchi Design) Step1->Step2 Step3 Model Optimization (Box-Behnken Design) Step2->Step3 Step4 Establish Method Operable Design Region Step3->Step4 Step5 Final Method Validation Step4->Step5 End Implement Routine Analysis Step5->End

Detailed HPLC-FLD Protocol

Materials and Reagents:

  • This compound reference standard (purity >99%, MedChemExpress)
  • Alectinib internal standard (purity >99%, MedChemExpress)
  • HPLC-grade methanol, acetonitrile, and water
  • Potassium phosphate buffer (10 mM, pH 6.0)
  • Oasis HLB solid-phase extraction cartridges (1 cc, 30 mg)

Instrumentation and Chromatographic Conditions:

  • HPLC system with fluorescence detector (excitation: 270 nm, emission: 380 nm)
  • Analytical column: C18 (150 × 4.6 mm, 2.7 μm)
  • Mobile phase: 10 mM potassium phosphate buffer (pH 6.0):acetonitrile (40:60, v/v)
  • Flow rate: 1.0 mL/min
  • Injection volume: 15 μL
  • Column temperature: 35°C
  • Run time: 15 minutes

Sample Preparation Procedure:

  • Aliquot 100 μL of plasma sample into a microcentrifuge tube
  • Add 20 μL of internal standard working solution (alectinib, 500 ng/mL in methanol)
  • Add 300 μL of acetonitrile for protein precipitation
  • Vortex vigorously for 1 minute
  • Centrifuge at 14,000 × g for 10 minutes at 4°C
  • Transfer supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C
  • Reconstitute residue with 100 μL of mobile phase
  • Vortex for 30 seconds and transfer to HPLC vial for analysis

Validation Parameters: The method demonstrates excellent linearity (r² > 0.999) across the concentration range of 1-1000 ng/mL. Precision and accuracy meet regulatory requirements with intra-day and inter-day coefficients of variation < 8.0% and accuracy ranging from 93.1% to 108% across quality control levels [1]. Stability studies indicate this compound remains stable under various conditions as shown in Table 3.

Table 3: Stability of this compound in Rat Plasma Under Various Conditions (n=6) [1]

Storage Condition Concentration (ng/mL) Stability (%) (Mean ± SD)
Bench top (room temperature for 2 h) 3 (LQC) 108 ± 6
800 (HQC) 91.5 ± 2.1
Long term (-20°C for 3 weeks) 3 (LQC) 93.1 ± 7.9
800 (HQC) 96.4 ± 4.3
Freeze-thaw (3 cycles) 3 (LQC) 89.1 ± 7.0
800 (HQC) 92.1 ± 5.0
Autosampler (10°C for 24 h) 3 (LQC) 93.4 ± 1.3
800 (HQC) 95.2 ± 11.1

HPLC with UV Detection (HPLC-UV) Method

For laboratories without fluorescence or mass spectrometry detection capabilities, HPLC-UV provides a reliable alternative for this compound quantification, particularly suited for therapeutic drug monitoring in clinical settings.

Detailed HPLC-UV Protocol

Materials and Reagents:

  • This compound reference standard (purity >99%)
  • Bosutinib internal standard (purity >99%)
  • HPLC-grade acetonitrile
  • Potassium dihydrogen phosphate (0.037 mol/L, pH 4.5)
  • Oasis HLB solid-phase extraction cartridges

Instrumentation and Chromatographic Conditions:

  • HPLC system with UV detector set at 250 nm
  • Analytical column: Capcell Pack C18 MG II (250 × 4.6 mm, 5 μm)
  • Mobile phase: acetonitrile:0.037 mol/L KH₂PO₄ pH 4.5 (39:61, v/v)
  • Flow rate: 1.0 mL/min
  • Injection volume: 20-50 μL
  • Column temperature: ambient
  • Run time: 20 minutes

Sample Preparation Procedure:

  • Aliquot 400 μL of plasma sample into a microcentrifuge tube
  • Add 50 μL of internal standard working solution (bosutinib, 1 μg/mL in methanol)
  • Load samples onto pre-conditioned Oasis HLB cartridges (1 mL methanol followed by 1 mL water)
  • Wash with 1 mL of water followed by 1 mL of 5% methanol
  • Elute with 1 mL of methanol
  • Evaporate eluent to dryness under nitrogen at 40°C
  • Reconstitute residue with 100 μL of mobile phase
  • Vortex for 30 seconds and centrifuge at 14,000 × g for 5 minutes
  • Transfer supernatant to HPLC vial for analysis

Validation Parameters: The HPLC-UV method demonstrates linearity from 5-250 ng/mL with a regression coefficient (r²) of 0.9999. Intra-day and inter-day precision shows coefficients of variation of 2.1-6.0% and 4.5-8.0%, respectively. Accuracy ranges from -1.5% to 9.0%, and recovery exceeds 86% across the calibration range [4].

Clinical Application and Pharmacokinetic Parameters

The developed analytical methods have been successfully applied to characterize this compound pharmacokinetics in both preclinical and clinical settings. Understanding these parameters is essential for designing appropriate sampling protocols in pharmacokinetic studies.

Table 4: Pharmacokinetic Parameters of this compound in Rats and Humans [1] [3]

Parameter Rat (IV 4 mg/kg) Rat (PO 7.5 mg/kg) Human (30 mg QD)
Tmax (h) - 5.34 ± 2.31 2-4
Cmax (ng/mL) - 308 ± 11 ~51-55
T½ (h) 6.84 ± 0.22 8.75 ± 0.67 ~22-24
AUCinf (ng·h/mL) 6140 ± 750 5520 ± 280 ~1200-1400
CL (mL/h/kg) 657 ± 75 - -
Vss (mL/kg) 5390 ± 200 - -
F (%) - 48.2 ± 3.9 -

Exposure-Response Relationships: Recent population pharmacokinetic and exposure-response analyses from the Phase 3 PhALLCON study demonstrate that no significant relationship was identified between this compound exposure and the probability of minimal residual disease-negative complete remission at the end of induction (p = 0.619), suggesting a consistent efficacy benefit across the exposure range [3]. However, significant exposure-safety relationships were observed for hypertension (p = 0.0340) and alanine aminotransferase increase (p = 0.0034), with higher exposures associated with a higher probability of these adverse events [3].

Dosing Considerations: The approved dosing regimen for this compound in newly diagnosed Ph+ ALL is 30 mg once daily with reduction to 15 mg once daily upon achievement of MRD-negative complete remission. This response-based dosing strategy is supported by exposure-response analyses predicting that dose reduction from 30 mg to 15 mg would decrease the odds of experiencing hypertension by 37.7% and ALT increase by 44.2% while maintaining efficacy [3].

Food Effect Assessment: A randomized, open-label, three-period crossover study in healthy subjects demonstrated that consumption of high-fat or low-fat meals within 30 minutes prior to administration had no clinically significant effect on this compound pharmacokinetics, indicating that this compound may be administered with or without food [6].

Practical Implementation Considerations

Sample Collection and Handling

For clinical pharmacokinetic studies, blood samples should be collected in heparinized tubes at appropriate time points based on the pharmacokinetic profile of this compound. Recommended sampling times include pre-dose and at 1, 2, 4, 6, 8, 12, and 24 hours post-dose for single-dose studies, and pre-dose (trough) concentrations for multiple-dose studies [3]. Plasma should be separated by centrifugation at 2000 × g for 10 minutes within 1 hour of collection and stored at -20°C or below until analysis.

Regulatory Considerations

Analytical methods for pharmacokinetic studies should be validated according to regulatory guidelines from the FDA and EMA [1]. The AQbD approach is particularly encouraged by regulatory authorities as it provides systematic risk management and ensures reproducibility of analytical methods across different laboratories and conditions [1].

Troubleshooting Guide
  • Poor peak shape: Adjust mobile phase pH or buffer concentration; ensure column temperature is properly controlled
  • Low recovery: Optimize protein precipitation or solid-phase extraction conditions; check solvent compatibility during evaporation
  • Retention time drift: Equilibrate column sufficiently; ensure mobile phase is freshly prepared and degassed
  • Matrix effects: Use stable isotope-labeled internal standard when possible; ensure adequate sample cleanup

Conclusion

The accurate quantification of this compound in plasma is essential for advancing our understanding of its pharmacokinetic profile and optimizing its clinical use across various hematological malignancies. The HPLC-FLD method developed using an AQbD approach provides superior sensitivity, reproducibility, and efficiency compared to traditional HPLC-UV methods, while being more accessible than LC-MS/MS for many laboratories. These application notes and detailed protocols provide researchers with robust methodologies to support pharmacokinetic studies and therapeutic drug monitoring of this compound, ultimately contributing to improved patient outcomes through optimized dosing strategies.

References

Comprehensive Analysis of Ponatinib Stability in Biological Matrices: Analytical Methods and Stability Profiles

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Ponatinib is a third-generation tyrosine kinase inhibitor specifically developed to target BCR-ABL with the T315I mutation, a common resistance mechanism to earlier generation inhibitors. As a critical therapeutic for chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia, understanding its stability in biological matrices is essential for accurate pharmacokinetic assessment and therapeutic drug monitoring. This application note provides detailed methodologies and stability data for this compound analysis across various biological matrices, incorporating Advanced Quality by Design principles and systematic validation approaches to ensure robust bioanalytical method performance. The protocols outlined herein have been optimized for sensitivity, reproducibility, and compliance with regulatory standards, providing researchers with reliable tools for this compound quantification in complex biological samples.

Analytical Methods for this compound Quantification

LC-MS/MS Methodologies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this compound quantification in biological matrices due to its superior sensitivity and specificity. The following established methods demonstrate robust performance:

  • Human Plasma and Rat Liver Microsomes Method: A validated LC-MS/MS method employing an Agilent Eclipse Plus C18 column (50 mm × 2.1 mm, 1.8 μm) with mobile phase consisting of 10 mM ammonium formate (pH 4.1) and acetonitrile in gradient elution. Flow rate was maintained at 0.25 mL/min with a total run time of 4 minutes. Detection utilized electrospray ionization in positive mode with multiple reaction monitoring (MRM) transitions of m/z 533→433 and 533→260 for this compound, and m/z 475→112 for the internal standard vandetanib. The method demonstrated excellent linearity (r² ≥ 0.9998) across 5-400 ng/mL with LLOQ of 4.66 ng/mL in plasma and 4.19 ng/mL in RLMs [1].

  • Rat Plasma and Tissue Method: An alternative LC-MS/MS method utilizing a Waters Cortecs column (75 mm × 2.1 mm, 2.7 μm) with mobile phase of water (0.1% formic acid, 2 mM ammonium formate) and methanol in gradient elution. Flow rate was set at 0.25 mL/min with a 6.5-minute run time. This compound and internal standard warfarin were monitored at m/z 533.4→433.0 and m/z 309.1→121.2, respectively. This method achieved sensitive detection with LLOQ of 1 ng/mL in rat plasma and was successfully applied to tissue distribution studies [2].

Method Validation Parameters

Both methods underwent comprehensive validation according to regulatory guidelines, demonstrating acceptable precision, accuracy, and reliability for this compound quantification:

Table 1: Validation Parameters of LC-MS/MS Methods for this compound Quantification

Parameter Human Plasma/RLM Method [1] Rat Plasma/Tissue Method [2]
Linear Range 5-400 ng/mL 1-1000 ng/mL
LLOQ 4.66 ng/mL (plasma), 4.19 ng/mL (RLM) 1 ng/mL
LOD 1.53 ng/mL (plasma), 1.38 ng/mL (RLM) Not specified
Intra-day Precision 1.06-2.54% <15%
Inter-day Precision 1.06-2.54% <15%
Accuracy -1.48 to -0.17% 85-115%
Extraction Recovery Not specified >85%

Stability Profiles of this compound

Metabolic Stability

Assessment of this compound metabolic stability in rat liver microsomes reveals distinctive characteristics:

  • Rapid Initial Phase: this compound disappears rapidly within the first 10 minutes of RLM incubation, with the disappearance rate plateauing for the remainder of the incubation period [1].

  • Quantitative Metrics: The in vitro half-life (t₁/₂) was determined to be 6.26 minutes with an intrinsic clearance (CLᵢₙₜ) of 15.182 ± 0.477 mL/min/kg [1].

  • Clinical Implications: This rapid metabolic profile suggests potential for significant first-pass metabolism, which may contribute to the moderate absolute bioavailability observed in rat studies (43.95-55.02% across different doses) [2].

Chemical and Physical Stability

This compound demonstrates specific stability characteristics under various conditions:

  • Solution Stability: this compound stock solutions prepared in DMSO remain stable when stored at 4°C for extended periods [1]. Working solutions in mobile phase also maintain stability throughout analytical runs [3].

  • Oxidative Degradation: Recent investigations identified a novel oxidative degradation product (imp-B) formed through reaction with hydrogen peroxide. Structural elucidation via NMR and HRMS confirmed this degradation pathway [3].

  • pH-Dependent Solubility: this compound exhibits pH-dependent aqueous solubility, with significantly decreased solubility at higher pH levels, an important consideration for formulation development [2].

Table 2: this compound Stability Under Various Conditions

Stability Aspect Conditions Results Reference
Metabolic Stability Rat liver microsomes t₁/₂ = 6.26 min; CLᵢₙₜ = 15.182 mL/min/kg [1]
Bioavailability Rat, intragastric administration 43.95-55.02% (dose-dependent) [2]
Tissue Distribution Rat tissues, single dose High exposure: lung, thyroid; Low exposure: plasma, brain, bone, liver [2]
Excretion Rat, cumulative over time Feces: 26.17% (unchanged); Urine: 0.24% (unchanged) [2]
Oxidative Degradation 30% H₂O₂, 20h, room temperature Novel degradant (imp-B) identified [3]

Experimental Protocols

Sample Preparation Procedures
4.1.1 Plasma Sample Preparation

Proper sample preparation is critical for accurate this compound quantification:

  • Protein Precipitation: To 50 μL of plasma sample, add 5 μL of internal standard working solution (vandetanib at 2 μg/mL or warfarin at 0.5 μg/mL) and mix thoroughly. Add 0.5 mL of ethyl acetate, vortex for 3 minutes, then centrifuge at 3310 × g for 5 minutes. Transfer 400 μL of the upper organic layer to a new tube and evaporate to dryness under nitrogen stream at 45°C. Reconstitute the residue in 200 μL of mobile phase and centrifuge at 30,065 × g for 5 minutes before LC-MS/MS analysis [2].

  • Alternative Extraction: For human plasma samples, add 1 mL of 0.1 M NaOH/glycine buffer (pH ~9) to 1 mL of plasma, mix for 15 seconds, then add 2 mL of acetonitrile for protein precipitation. Centrifuge at 14,000 rpm for 12 minutes at 4°C, filter the supernatant through a 0.22 μm syringe filter, add internal standard, and inject 5 μL into the LC-MS/MS system [1].

4.1.2 Tissue Homogenate Preparation

For tissue distribution studies:

  • Homogenize tissues in appropriate buffer (typically phosphate-buffered saline, pH 7.4) to create 10-20% (w/v) homogenates.
  • Process 50 μL aliquots of tissue homogenate following the same protein precipitation procedure described for plasma samples [2].
  • Ensure homogeneous suspension before aliquoting to maintain representative sampling.
Chromatographic Conditions Optimization

Applying Analytical Quality by Design (AQbD) principles to method development:

  • Critical Method Parameters: Systematically optimize organic phase ratio, buffer concentration, and flow rate using experimental design methodologies such as Box-Behnken Design [4].

  • Risk Assessment: Conduct Failure Mode and Effects Analysis (FMEA) to identify and prioritize parameters that could impact method performance, calculating Risk Priority Numbers (RPN) to guide optimization efforts [4].

  • Design Space Establishment: Define robust operational ranges for critical parameters through response surface methodology, ensuring consistent method performance despite minor operational variations [4].

Experimental Workflow Visualization

The following diagram illustrates the complete experimental workflow for this compound stability testing in biological matrices:

G cluster_0 Sample Collection & Storage Start Start: Study Design SamplePrep Sample Preparation • Protein precipitation with ACN or ethyl acetate • Liquid-liquid extraction • Centrifugation and filtration Start->SamplePrep LCMSAnalysis LC-MS/MS Analysis • C18 column chromatography • Gradient elution • MRM detection SamplePrep->LCMSAnalysis DataProcessing Data Processing • Peak integration • Calibration curve • Quality control assessment LCMSAnalysis->DataProcessing StabilityAssessment Stability Assessment • Metabolic stability in RLMs • Chemical stability under stress • Solution stability DataProcessing->StabilityAssessment Results Results Interpretation • Half-life calculation • Clearance determination • Degradation pathway identification StabilityAssessment->Results End End: Report Generation Results->End Plasma Plasma Collection • Human or rat origin • Store at -70°C until analysis Plasma->SamplePrep Tissues Tissue Homogenization • Prepare 10-20% homogenates • Aliquot for analysis Tissues->SamplePrep RLMs Rat Liver Microsomes • Prepare in KCl/sucrose buffer • Freeze at -76°C RLMs->SamplePrep

Diagram Title: this compound Stability Testing Workflow

Applications in Drug Development

The methodologies described herein support critical applications in this compound development:

  • Pharmacokinetic Studies: These stability assessment protocols enable comprehensive evaluation of this compound absorption, distribution, metabolism, and excretion (ADME) properties. Rat studies have demonstrated dose-dependent exposure and significant tissue distribution variability, with high concentrations observed in lung and thyroid tissues [2].

  • Metabolic Stability Screening: The RLM incubation system provides efficient assessment of hepatic extraction, informing predictions of in vivo clearance and bioavailability. The short in vitro half-life (6.26 minutes) correlates with observed moderate bioavailability in preclinical models [1].

  • Quality Control: Monitoring this compound stability under various stress conditions helps establish appropriate storage conditions and shelf-life specifications for clinical formulations. Identification of specific degradation products (e.g., imp-B) supports method specificity validation [3].

  • Toxicology Assessments: Understanding this compound stability in biological matrices aids in interpreting toxicology findings by correlating exposure metrics with observed adverse effects, particularly cardiovascular toxicities that have prompted response-based dosing strategies in clinical practice [5].

Conclusion

This comprehensive application note provides detailed methodologies for assessing this compound stability in biological matrices, incorporating current LC-MS/MS technologies and quality-by-design principles. The protocols outlined enable reliable quantification of this compound and its degradation products, supporting various stages of drug development from preclinical assessment to clinical therapeutic drug monitoring. The stability data presented—particularly the rapid metabolic degradation in liver microsomes and identification of specific degradation pathways—informs formulation strategies and clinical application. These robust analytical methods facilitate continued investigation into this compound's clinical utility while ensuring data quality and regulatory compliance throughout the development process.

References

Comprehensive Chromatographic Analysis of Ponatinib and Its Impurities: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Ponatinib is a third-generation tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). As a targeted therapy, it exhibits potent activity against BCR-ABL tyrosine kinase, including the notorious T315I gatekeeper mutation that confers resistance to other available inhibitors. The chemical structure of this compound features a carbon-carbon triple bond that sterically accommodates the T315I mutation while maintaining high-affinity binding to the kinase domain. Despite its clinical efficacy, the presence of process-related impurities and degradation products may potentially influence the drug's safety profile and therapeutic effectiveness, necessitating robust analytical methods for quality control and monitoring.

Recent studies have highlighted the importance of comprehensive impurity profiling for this compound, particularly following observations of cardiovascular toxicity in clinical settings. The identification and characterization of impurities not only ensures drug safety but also provides insights into the stability and degradation pathways of the active pharmaceutical ingredient. Current research has focused on developing reversed-phase chromatographic methods that can effectively separate this compound from its various impurities under different stress conditions. These methods have been successfully applied to detect and characterize both process-related impurities introduced during synthesis and degradation products formed under oxidative, hydrolytic, and photolytic conditions.

HPLC Method for Impurity Profiling

Method Parameters and Conditions

The primary HPLC method for separating this compound and its impurities utilizes an Agilent 5HC-C18 column (4.6 mm × 250 mm, 5 μm) maintained at 40°C with a detection wavelength of 250 nm. The mobile phase consists of a gradient system with mobile phase A containing a mixture of water and acetonitrile (9:1 v/v) with 2 mM potassium dihydrogen phosphate and 0.4% triethylamine (pH adjusted to 2.4 with phosphoric acid), and mobile phase B comprising 100% acetonitrile. The gradient elution program is meticulously designed to achieve optimal separation: initial conditions maintain 16% B for 2 minutes, followed by a linear increase to 30% B over 20 minutes, then to 34% B over 10 minutes, and finally to 55% B over 3 minutes, holding for 7 minutes before returning to initial conditions. The flow rate is set at 1.0 mL/min with an injection volume of 10 μL [1] [2].

This method has demonstrated excellent specificity and resolution for this compound and its known impurities (imp-A, imp-B, and imp-C), successfully resolving all components without interference. The method's robustness has been verified through deliberate variations in critical parameters including column temperature (±2°C), mobile phase pH (±0.2 units), and flow rate (±0.1 mL/min), with all system suitability criteria consistently met under these modified conditions. The peak purity index for this compound exceeded 0.999, confirming no co-elution with degradation products, while the resolution between critical pairs was greater than 2.0, indicating complete baseline separation [1].

Method Validation Results

The developed HPLC method has been comprehensively validated according to ICH guidelines, demonstrating excellent analytical performance across all validation parameters. The method exhibits linear response over a concentration range of 0.1-10 μg/mL for this compound and its impurities, with correlation coefficients (r²) greater than 0.999 for all compounds. Accuracy was confirmed through recovery studies ranging from 98.5% to 101.2%, while precision expressed as relative standard deviation (RSD) was less than 2.0% for both repeatability and intermediate precision. The method shows remarkable sensitivity with limits of detection (LOD) and quantification (LOQ) of approximately 0.03 μg/mL and 0.1 μg/mL, respectively, for all analytes [1] [2].

Table 1: Validation Parameters for HPLC Method of this compound and Impurities

Parameter This compound Imp-A Imp-B Imp-C
Linearity Range (μg/mL) 0.1-10 0.1-10 0.1-10 0.1-10
Correlation Coefficient (r²) >0.999 >0.999 >0.999 >0.999
LOD (μg/mL) 0.03 0.03 0.03 0.03
LOQ (μg/mL) 0.10 0.10 0.10 0.10
Recovery (%) 99.5-101.2 98.5-100.8 99.2-101.0 98.8-100.5
Precision (RSD, %) <1.5 <1.8 <1.6 <2.0

The solution stability of this compound and its impurities was evaluated over 48 hours at room temperature and refrigerated conditions (4°C), with no significant changes in peak area or appearance of additional peaks. The method also demonstrated excellent robustness against deliberate variations in chromatographic conditions, maintaining system suitability requirements across all tested parameters. Forced degradation studies revealed that this compound is particularly susceptible to oxidative stress, generating a novel oxidative degradation product (imp-B) that was characterized using NMR and HRMS techniques [1] [2].

Bioanalytical Methods for Quantification in Biological Matrices

HPLC-UV for Plasma Monitoring

A simple and practical HPLC-UV method has been developed for the therapeutic drug monitoring of this compound in patient plasma, requiring only 400 μL of sample volume. The method employs protein precipitation using an Oasis HLB cartridge followed by chromatographic separation on a Capcell Pack C18 MG II column (250 mm × 4.6 mm) with an isocratic mobile phase consisting of acetonitrile and 0.037 mol/L KH₂PO₄ buffer (pH 4.5) in a 39:61 ratio. Detection is performed at 250 nm with a flow rate of 1.0 mL/min, and bosutinib is used as the internal standard to ensure quantification accuracy. The method demonstrates linearity across the clinically relevant concentration range of 5-250 ng/mL with a correlation coefficient (r²) of 0.9999, covering the expected trough and peak levels in patients receiving standard dosing regimens [3].

The method validation revealed excellent intra-day and inter-day precision with coefficients of variation ranging from 2.1-6.0% and 4.5-8.0%, respectively, while accuracy ranged from -1.5 to 9.0%. The recovery efficiency exceeded 86%, ensuring reliable extraction from the plasma matrix. This method has been successfully applied to clinical monitoring, with measured plasma concentrations of 43.6 ng/mL and 49.3 ng/mL at 2.5 and 3 hours post-administration of a 15 mg dose in a patient, demonstrating its practical utility in routine hospital laboratories without requiring sophisticated mass spectrometry equipment [3].

Advanced Techniques: HPLC-FLD and LC-MS/MS

For enhanced sensitivity and selectivity, more advanced methods have been developed, including an HPLC with fluorescence detection (HPLC-FLD) approach that offers superior sensitivity compared to conventional UV detection. This method, developed using an Analytical Quality by Design approach, demonstrates excellent linearity across 1-1000 ng/mL, requiring minimal sample volume and short run times. The method optimization involved Taguchi and Box-Behnken designs to identify critical method parameters and establish the design space, resulting in a robust method with greater efficiency and simpler sample preparation compared to previously reported LC-MS/MS methods [4].

Table 2: Comparison of Bioanalytical Methods for this compound Quantification

Parameter HPLC-UV [3] HPLC-FLD [4] LC-MS/MS [5]
Linear Range (ng/mL) 5-250 1-1000 5-400
LOD (ng/mL) ~1.5 <1 1.53 (plasma)
LOQ (ng/mL) 5 1 4.66 (plasma)
Precision (RSD%) 2.1-8.0 <15 1.06-2.54
Accuracy (%) 98.5-109.0 - -1.48 to -0.17
Sample Volume 400 μL Minimal 50 μL
Application Therapeutic drug monitoring Pharmacokinetic studies Metabolic stability

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods provide the highest sensitivity and specificity for this compound quantification in biological matrices. One validated LC-MS/MS method uses an Agilent Eclipse Plus C18 column (50 mm × 2.1 mm, 1.8 μm) with a mobile phase consisting of 10 mM ammonium formate (pH 4.1) and acetonitrile in a gradient elution. The mass spectrometric detection employs electrospray ionization in positive mode with multiple reaction monitoring (MRM) of transitions 533→433 and 533→260 for this compound, and 475→112 for the internal standard vandetanib. This method demonstrates linearity from 5-400 ng/mL (r² ≥ 0.9998) with LOD and LOQ values of 1.53 and 4.66 ng/mL in plasma, respectively, and has been successfully applied to metabolic stability studies [5].

Another LC-MS/MS method utilizes liquid-liquid extraction with ethyl acetate and employs warfarin as an internal standard, with chromatographic separation on a Waters Cortecs column (2.7 μm, 7.5 cm × 2.1 mm) using a gradient of water (with 0.1% formic acid and 2 mM ammonium formate) and methanol. This method has been applied to systematic pharmacokinetic evaluation in rats, revealing dose-dependent exposure in the circulation system with absolute bioavailability of 43.95-55.02% across different doses, and extensive tissue distribution with particularly high exposure in the lung and thyroid [6].

Experimental Protocols

Sample Preparation Procedures
4.1.1 Preparation of Standard Solutions

For impurity testing, prepare a stock solution of this compound by accurately weighing approximately 10 mg of this compound reference standard and transferring to a 20 mL volumetric flask. Add about 10 mL of 50% methanol solution and sonicate to dissolve completely, then dilute to volume with the same solvent to obtain a concentration of approximately 0.5 mg/mL. For impurity standard solutions, accurately weigh about 10 mg of each impurity reference standard (imp-A, imp-B, imp-C) into separate 20 mL volumetric flasks, add about 10 mL of 50% methanol solution, sonicate to dissolve, and dilute to volume to achieve concentrations of approximately 0.5 mg/mL. Prepare a system suitability solution by transferring approximately 10 mg of this compound bulk drug into a 20 mL volumetric flask, adding 0.2 mL of each impurity stock solution, diluting with 50% methanol to volume, and mixing well [1] [2].

For plasma sample analysis, prepare calibration standards by spiking appropriate volumes of this compound working standard solution (10 μg/mL) into blank plasma to generate concentrations spanning the expected range (5-400 ng/mL). Add 1 mL of 0.1 M NaOH/glycine buffer (pH ~9) to each sample and mix vigorously for 15 seconds. Precipitate proteins by adding 2 mL of acetonitrile, vortex mix, and centrifuge at 14,000 rpm for 12 minutes at 4°C. Collect the supernatant and filter through a 0.22 μm syringe filter prior to analysis. For LC-MS/MS methods, employ liquid-liquid extraction with ethyl acetate: add 0.5 mL of ethyl acetate to 50 μL of plasma sample spiked with internal standard, vortex for 3 minutes, centrifuge at 3310×g for 5 minutes, transfer 400 μL of the organic layer, evaporate to dryness under nitrogen at 45°C, and reconstitute in 200 μL of methanol [5] [3] [6].

4.1.2 Chromatographic System Setup

Configure the HPLC system equipped with a UV detector and a C18 column (4.6 mm × 250 mm, 5 μm). Maintain the column temperature at 40°C and set the detection wavelength to 250 nm. Use mobile phase A (water:acetonitrile, 9:1 v/v, containing 2 mM KH₂PO₄ and 0.4% triethylamine, pH adjusted to 2.4 with phosphoric acid) and mobile phase B (100% acetonitrile). Program the gradient elution as follows: 0-2 min: 16% B; 2-22 min: 16-30% B; 22-32 min: 30-34% B; 32-35 min: 34-55% B; 35-42 min: 55% B; 42-42.1 min: 55-16% B; 42.1-50 min: 16% B. Set the flow rate to 1.0 mL/min and the injection volume to 10 μL. Equilibrate the column for at least 15 minutes before the first injection and between runs [1] [2].

For LC-MS/MS systems, use an Agilent Eclipse Plus C18 column (50 mm × 2.1 mm, 1.8 μm) maintained at 21±2°C. Employ a mobile phase consisting of solvent A (10 mM ammonium formate, pH adjusted to 4.1 with formic acid) and solvent B (acetonitrile) with a gradient elution: 0-1.0 min: 45% B; 1.0-2.0 min: 45-85% B; 2.0-4.0 min: 85% B; 4.0-4.5 min: 85-45% B; 4.5-6.5 min: 45% B. Set the flow rate to 0.25 mL/min and the injection volume to 5 μL. Configure the mass spectrometer with electrospray ionization in positive mode using the following parameters: spray voltage 5500 V, source temperature 350°C, curtain gas 30 psi, collision gas 10 psi. Monitor this compound using the MRM transition 533→433 with fragmentor voltage 140 V and collision energy 35 eV [5].

Method Validation Procedures
4.2.1 Specificity and Selectivity

Evaluate method specificity by analyzing individually prepared solutions of this compound and each potential impurity to demonstrate resolution from each other and from the main peak. Prepare and analyze samples subjected to forced degradation under acidic (0.1 N HCl, 60°C, 30 min), basic (0.1 N NaOH, 60°C, 30 min), oxidative (3% H₂O₂, room temperature, 30 min), thermal (105°C, 6 h), and photolytic (exposure to UV light at 200 Watt·h/m² and visible light at 1.2 million lux·h) conditions. Demonstrate that the analytical method is able to separate all degradation products from the main peak and from each other, with peak purity indices greater than 0.999, confirming no co-elution [1] [7].

For bioanalytical methods, assess selectivity by analyzing blank plasma samples from at least six different sources to demonstrate the absence of interfering peaks at the retention times of this compound and the internal standard. Compare chromatograms of blank plasma with those spiked with this compound at the lower limit of quantification (LLOQ) and with actual patient samples. The response of interfering components at the retention time of this compound should be less than 20% of the LLOQ response, and the response at the retention time of the internal standard should be less than 5% of the internal standard response [5] [3].

4.2.2 Linearity, Accuracy, and Precision

Establish method linearity by preparing and analyzing standard solutions at a minimum of six concentration levels across the validated range (typically 0.1-10 μg/mL for impurity methods and 5-400 ng/mL for bioanalytical methods). Inject each concentration in triplicate and plot peak area versus concentration. Calculate the correlation coefficient, which should be greater than 0.999, and the y-intercept should not be significantly different from zero. The relative standard deviation of the slope should be less than 2.0% [1] [5].

Determine accuracy using recovery studies by spiking known amounts of this compound and impurity standards into a blank matrix (either placebo mixture for impurity methods or blank plasma for bioanalytical methods) at three concentration levels (low, medium, and high) covering the specified range. Analyze six replicates at each level and calculate the percentage recovery, which should be within 98.0-102.0% for impurity methods and 85-115% for bioanalytical methods (with ±20% at LLOQ). Evaluate precision through repeatability (intra-day) and intermediate precision (inter-day) by analyzing six independently prepared samples at 100% test concentration for impurity methods, or at low, medium, and high quality control levels for bioanalytical methods. The relative standard deviation should not exceed 2.0% for impurity methods and 15% for bioanalytical methods (20% at LLOQ) [1] [5] [3].

Degradation Pathways and Impurities

Identification and Characterization of Impurities

This compound is susceptible to various degradation pathways when subjected to stress conditions, with oxidative degradation being particularly significant. Recent studies have identified a novel oxidative degradation product (designated imp-B) formed through reaction with hydrogen peroxide. The structure of this impurity was elucidated using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) techniques, revealing specific modifications to the parent molecule. Additionally, forced degradation studies have characterized several other degradation products formed under hydrolytic conditions, including products resulting from amide bond hydrolysis and N-dealkylation near the piperazine moiety [1] [7].

The impurity profile of this compound includes both process-related impurities and degradation products. Key identified impurities include 3-ethynylimidazo[1,2-b]pyridazine, N-(4-formyl-3-(trifluoromethyl)phenyl)-3-iodo-4-methylbenzamide, and various benzamide derivatives that are synthetic intermediates or by-products. Recent studies have also identified This compound N-oxide as a significant degradation product, along with several cyano adduct metabolites formed through bioactivation pathways. The characterization of these impurities provides valuable insights into the chemical behavior of this compound and helps establish appropriate control strategies [8] [9].

Stability-Indicating Property

The developed HPLC method demonstrates excellent stability-indicating capability by effectively separating this compound from all its degradation products formed under various stress conditions. Forced degradation studies reveal that this compound is particularly labile under oxidative conditions, with significant degradation observed when treated with hydrogen peroxide. Moderate degradation occurs under acidic and basic hydrolytic conditions, while the drug demonstrates relative stability under thermal and photolytic stress. The method successfully resolves all degradation products from the main peak and from each other, with peak purity indices greater than 0.999, confirming the method's ability to accurately quantify this compound in the presence of its degradation products [1] [7].

The degradation pathways of this compound have been systematically elucidated through LC-HRMS and NMR studies. Under acidic conditions, the primary degradation occurs through hydrolysis of the piperazine moiety, resulting in N-dealkylation products. Basic conditions promote amide bond hydrolysis, yielding amine and carboxylic acid fragments. Oxidative stress induces multiple transformation pathways, including N-oxidation and alkyne hydration. These degradation pathways have been mapped through sophisticated analytical techniques, providing a comprehensive understanding of this compound's stability profile and facilitating the development of appropriate formulation and storage conditions to minimize degradation [7].

G This compound This compound Acidic Acidic This compound->Acidic Hydrolytic Basic Basic This compound->Basic Hydrolytic Oxidative Oxidative This compound->Oxidative Oxidative Thermal Thermal This compound->Thermal Minimal degradation Photolytic Photolytic This compound->Photolytic Minimal degradation DP1 DP1 N-dealkylation Acidic->DP1 DP2 DP2 Amine fragment Basic->DP2 DP4 DP4 Carboxylic acid Basic->DP4 DP3 DP3 N-oxide formation Oxidative->DP3 DP5 DP5 Alkyne hydration Oxidative->DP5

Figure 1: Degradation Pathways of this compound Under Various Stress Conditions

Applications and Implications

Pharmaceutical Analysis and Quality Control

The developed chromatographic methods for this compound and its impurities have significant applications in pharmaceutical quality control and stability testing. The ability to accurately separate and quantify process-related impurities and degradation products ensures the safety and efficacy of this compound formulations throughout their shelf life. The validated methods are being implemented in quality control laboratories for routine analysis of this compound drug substances and products, batch release testing, and stability monitoring. The forced degradation studies provide crucial information for determining appropriate storage conditions and packaging configurations that minimize degradation, ultimately ensuring that patients receive high-quality medication [1] [2] [7].

The identification and characterization of novel degradation products, such as the oxidative degradation product imp-B, contribute to the scientific understanding of this compound's chemical behavior and degradation pathways. This knowledge facilitates the development of improved formulations with enhanced stability and may guide the design of next-generation inhibitors with better stability profiles. Furthermore, the application of quality by design principles in analytical method development represents a modern approach to method validation that ensures robustness and reliability throughout the method's lifecycle [1] [4].

Therapeutic Drug Monitoring and Clinical Applications

The bioanalytical methods for quantifying this compound in plasma have important applications in therapeutic drug monitoring and pharmacokinetic studies. Monitoring plasma concentrations is particularly valuable for optimizing dosing regimens in special populations, such as patients with hepatic impairment or those taking concomitant medications that may affect this compound metabolism. The correlation between plasma concentrations and both efficacy and toxicity endpoints can help establish a therapeutic window for this compound, potentially mitigating the risk of adverse events while maintaining therapeutic effectiveness [3] [6].

Pharmacokinetic studies using these methods have revealed important characteristics of this compound, including its dose-dependent exposure, absolute bioavailability (43.95-55.02% in rats), and extensive tissue distribution. The finding of significant drug accumulation after multiple doses (AUC₀–∞ increased from 2301.84 ± 787.10 to 5479.41 ± 757.07 μg·h/L in rats) has clinical implications for dosing schedule design. The wide distribution of this compound, with high exposure in the lung and thyroid, suggests potential applications beyond hematological malignancies, possibly explaining its activity against other tumor types [6].

Conclusion

The comprehensive chromatographic methods presented in this application note provide robust and reliable tools for the analysis of this compound and its impurities across various contexts, from pharmaceutical quality control to clinical therapeutic monitoring. The detailed protocols and validation data support the implementation of these methods in both industrial and clinical laboratory settings. The continuing identification and characterization of this compound impurities and degradation products through advanced analytical techniques will further enhance our understanding of this important therapeutic agent and contribute to ongoing efforts to optimize its safety and efficacy profile.

References

Comprehensive Application Notes and Protocols for Therapeutic Drug Monitoring of Ponatinib in Leukemia Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ponatinib and Therapeutic Drug Monitoring

This compound (marketed as Iclusig) is a third-generation BCR-ABL tyrosine kinase inhibitor (TKI) that represents a crucial therapeutic option for patients with Philadelphia chromosome-positive leukemias, including chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (Ph+ ALL). What distinguishes this compound from other TKIs is its unique ability to inhibit the T315I "gatekeeper" mutation, which confers resistance to first- and second-generation TKIs such as imatinib, dasatinib, nilotinib, and bosutinib. The chemical structure of this compound features a carbon-carbon triple bond that allows it to circumvent the steric hindrance posed by the T315I mutation, maintaining effective binding to the BCR-ABL kinase domain while other inhibitors are excluded. [1] [2]

Therapeutic Drug Monitoring (TDM) of this compound has emerged as an essential component of clinical management due to the drug's narrow therapeutic index and significant dose-dependent toxicities. This compound treatment is associated with serious adverse events, particularly arterial occlusive events (AOEs) including myocardial infarction, stroke, peripheral arterial disease, and venous thromboembolism. Recent pharmacokinetic and exposure-response analyses have demonstrated that higher this compound exposures correlate with increased incidence of hypertension and elevated liver enzymes, providing a strong rationale for concentration-guided dosing. [3] [2] The implementation of TDM allows clinicians to optimize this compound dosing to maintain therapeutic efficacy while minimizing treatment-related toxicities, particularly in vulnerable populations and those requiring long-term therapy.

Clinical Pharmacology and Rationale for TDM

Mechanism of Action and Pharmacokinetic Profile

This compound functions as a potent pan-BCR-ABL inhibitor that targets both native and mutant forms of the BCR-ABL fusion protein. Preclinical studies demonstrated that this compound has an IC50 of 0.37 nM against native BCR-ABL and 2.0 nM against the T315I mutant, making it approximately 500 times more potent than imatinib in inhibiting BCR-ABL activity. [1] The drug effectively blocks the proliferation of Ba/F3 cells expressing native BCR-ABL (IC50 = 0.5 nM) and various mutant forms (IC50 range: 0.5-36 nM), with particularly robust activity against the recalcitrant T315I mutation (IC50 = 11 nM). [1]

The pharmacokinetic properties of this compound are characterized by high oral bioavailability, extensive tissue distribution, and a complex metabolism profile. This compound is primarily metabolized by cytochrome P450 enzymes, mainly CYP3A4, with contributions from CYP2C8, CYP2D6, and CYP3A5. It is also a substrate for efflux transporters including P-glycoprotein (ABCB1) and BCRP (ABCG2), which can influence its absorption and disposition. [4] These metabolic pathways and transport mechanisms create significant potential for drug-drug interactions that can substantially alter this compound exposure, necessitating careful monitoring when administered concomitantly with moderate or strong CYP3A4 inducers or inhibitors. [4] [5]

Exposure-Response Relationships and Toxicity Profile

Recent population pharmacokinetic and exposure-response analyses from the pivotal Phase 3 PhALLCON study have provided critical insights into the relationship between this compound exposure, efficacy, and safety. This study led to the accelerated FDA approval of this compound in March 2024 for newly diagnosed Ph+ ALL based on demonstrating a significantly higher rate of minimal residual disease (MRD)-negative complete remission with this compound (34.4%) compared to imatinib (16.7%; p = 0.002). [3]

Table 1: Key Efficacy and Safety Findings from Recent this compound Clinical Studies

Study/Parameter Patient Population Key Efficacy Findings Key Safety Findings
PhALLCON Trial [3] Newly diagnosed Ph+ ALL MRD-negative CR: 34.4% (this compound) vs 16.7% (imatinib); p=0.002 No significant exposure-AOE relationship; Hypertension (p=0.034) and ALT increase (p=0.0034) exposure-dependent
OPTIC Trial [6] CP-CML resistant to ≥2 TKIs or T315I+ ≤1% BCR-ABL1IS achieved by 65% of patients; Median time to response: 3.5 months Response-based dosing reduced AOEs; Dose reduction to 15mg decreased hypertension odds by 37.7% and ALT increase by 44.2%
Real-World Analysis [7] Heavily pretreated CML/Ph+ ALL (Taiwan) 12-month CHR: 89%; MR3.0: 53%; MR5.0: 26% AOEs: 1.9%; MR3.0 in CML and MR5.0 in Ph+ ALL associated with superior survival

The PhALLCON trial implemented a response-based dosing strategy (30 mg daily reduced to 15 mg daily upon achievement of MRD-negative complete remission at end of induction) that has become a model for optimizing the benefit-risk profile of this compound. Exposure-efficacy analyses from this study demonstrated no significant relationship between this compound exposure and the probability of MRD-negative complete remission (p = 0.619), suggesting a consistent efficacy benefit across the exposure range achieved with the approved dosing regimen. [3] Conversely, exposure-safety analyses identified statistically significant relationships between higher this compound exposures and increased probability of hypertension (p = 0.0340) and alanine aminotransferase (ALT) elevation (p = 0.0034). [3]

Table 2: this compound Exposure-Response Relationships Based on Clinical Trial Data

Parameter Exposure-Efficacy Relationship Exposure-Safety Relationship
MRD-negative CR No significant relationship (p=0.619) Not applicable
Arterial Occlusive Events Not applicable No significant predictor (p>0.05)
Venous Thromboembolism Not applicable No significant predictor (p>0.05)
Hypertension Not applicable Significant relationship (p=0.0340)
ALT Increase Not applicable Significant relationship (p=0.0034)
Thrombocytopenia Not applicable No significant predictor (p>0.05)
Lipase Increase Not applicable No significant predictor (p>0.05)

The OPTIC trial confirmed the value of response-based dosing strategies, demonstrating that reducing the this compound dose from 30 mg to 15 mg upon achievement of ≤1% BCR-ABL1IS was associated with a 37.7% reduction in hypertension odds and a 44.2% reduction in ALT elevation odds, while maintaining robust efficacy. [3] [6] These findings provide the fundamental rationale for implementing TDM in this compound therapy, as careful dose management can significantly improve safety without compromising treatment outcomes.

Analytical Methods for this compound Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

Liquid chromatography-tandem mass spectrometry represents the gold standard method for this compound quantification in biological matrices due to its superior sensitivity, specificity, and capacity for high-throughput analysis. The following protocol details a validated LC-MS/MS method for this compound quantification in human plasma:

  • Sample Collection and Preparation: Collect venous blood samples (2-3 mL) in K2EDTA-containing tubes. Process samples within 1 hour of collection by centrifugation at 1500 × g for 10 minutes at 4°C. Transfer the plasma layer to polypropylene tubes and store at -80°C until analysis. For sample preparation, employ protein precipitation by adding 300 μL of acetonitrile (containing stable isotope-labeled this compound as internal standard) to 100 μL of plasma sample. Vortex mix for 30 seconds, then centrifuge at 13,000 × g for 10 minutes at 4°C. Transfer the clear supernatant to autosampler vials for analysis. [7]

  • Chromatographic Conditions: Utilize an ACQUITY UPLC HSS T3 column (2.1 × 100 mm, 1.8 μm) maintained at 50°C. The mobile phase consists of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Apply a gradient elution at a flow rate of 0.4 mL/min as follows: 0-1.0 min (20% B), 1.0-3.0 min (20-90% B), 3.0-4.0 min (90% B), 4.0-4.1 min (90-20% B), and 4.1-6.0 min (20% B) for column re-equilibration. The injection volume should be 5 μL. [7]

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization mode with multiple reaction monitoring (MRM). The ion transitions should be m/z 533.2 → 260.1 for this compound and m/z 539.2 → 260.1 for the internal standard (deuterated this compound). Optimize instrument parameters as follows: source temperature 150°C, desolvation temperature 500°C, cone gas flow 50 L/hour, and desolvation gas flow 1000 L/hour. Use collision energies of 30 eV for this compound and the internal standard. [7]

  • Method Validation: The assay should demonstrate linearity over the concentration range of 1-500 ng/mL with a correlation coefficient (r²) > 0.99. The lower limit of quantification (LLOQ) should be established at 1 ng/mL with acceptable precision (CV < 20%) and accuracy (85-115%). Intra-day and inter-day precision should not exceed 15% CV at low, medium, and high quality control concentrations. Evaluate matrix effects by comparing the response of this compound in post-extraction spiked samples with neat standard solutions. [7]

Quality Control and Assurance Procedures

Implement rigorous quality control measures to ensure reliable TDM results. Include at least three levels of quality control samples (low, medium, and high) in each analytical run. The acceptance criteria should require at least 67% of QC samples with accuracy within 85-115% of their nominal concentrations, with not more than 50% deviation at the same concentration level. Establish and maintain standard operating procedures for instrument calibration, preventive maintenance, and data review to ensure consistent assay performance. Regularly participate in external quality assessment programs, when available, to verify analytical performance across laboratories.

TDM Protocol and Clinical Implementation

Sampling Strategy and Timing

Optimal timing for therapeutic drug monitoring of this compound requires careful consideration of the pharmacokinetic profile and clinical context. The following sampling protocol is recommended:

  • Trough Concentration Monitoring: Collect blood samples immediately before the next scheduled dose (Ctrough) at steady-state conditions, which is typically achieved after 8-10 days of consistent dosing. Trough monitoring provides the most reproducible metric for exposure assessment and dose individualization. [3]

  • Early Treatment Monitoring: Obtain the first TDM sample at 2-4 weeks after treatment initiation or dose modification to assess whether therapeutic concentrations have been achieved. This early monitoring is particularly important for patients with clinical factors that may alter this compound pharmacokinetics.

  • Periodic Monitoring: Repeat TDM every 3-6 months during stable treatment, or whenever clinically indicated by factors such as disease progression, suspected toxicity, changes in concomitant medications, or alterations in organ function. [7]

  • Special Scenarios: In cases of suspected non-adherence, consider collecting both pre-dose and 2-4 hour post-dose samples to assess peak concentrations and calculate concentration-to-dose ratios. For patients experiencing suspected toxicity, acute sampling at the time of adverse event presentation may provide valuable insights.

Therapeutic Targets and Dose Individualization

Based on recent clinical trial evidence and real-world experience, the following therapeutic targets and dose adjustment recommendations are proposed:

Table 3: this compound Therapeutic Targets and Dose Individualization Guidelines

Clinical Scenario Therapeutic Target Recommended Action Evidence Level
Standard Efficacy Trough concentration > 21 ng/mL Maintain current dose Phase 3 Trial [3]
Dose Reduction Strategy After achieving ≤1% BCR-ABL1IS Reduce to 15 mg daily OPTIC/PhALLCON [3] [6]
Cardiovascular Risk Trough concentration > 40 ng/mL Consider dose reduction; intensify CV monitoring Exposure-response [3]
Hepatotoxicity Concern Trough concentration > 40 ng/mL Consider dose reduction; monitor LFTs more frequently Exposure-response [3]
Subtherapeutic Concentration Trough concentration < 21 ng/mL Evaluate adherence, drug interactions; consider dose increase Clinical Pharmacology [4]

The optimal efficacy threshold for this compound trough concentration is derived from population pharmacokinetic modeling of the PhALLCON trial data, which demonstrated consistent efficacy across exposures achieved with the 30 mg dose (with reduction to 15 mg upon response). [3] The safety thresholds are based on exposure-response analyses showing increased incidence of hypertension and ALT elevation at higher exposures. [3]

For dose individualization, the following algorithm is recommended:

  • Initial Dosing: Initiate this compound at 30 mg once daily for Ph+ ALL or 45 mg once daily for resistant CML with T315I mutation, consistent with approved labeling and clinical trial evidence. [3] [1]

  • Response-Adapted Dosing: For responding patients (achievement of ≤1% BCR-ABL1IS for CML or MRD-negative complete remission for Ph+ ALL), reduce the this compound dose to 15 mg once daily. [3] [6]

  • Toxicity-Adapted Dosing: For patients experiencing treatment-related toxicity, particularly AOEs or severe laboratory abnormalities, interrupt this compound until resolution, then resume at a reduced dose (30 mg → 15 mg; 45 mg → 30 mg or 15 mg). [6]

  • TDM-Guided Adjustment: For patients with subtherapeutic concentrations without associated toxicity, consider increasing the dose after evaluating adherence and potential drug interactions. For patients with supratherapeutic concentrations associated with toxicity, reduce the dose regardless of response status.

Special Populations and Clinical Considerations
  • Hepatic Impairment: this compound is extensively metabolized in the liver. Patients with moderate to severe hepatic impairment (Child-Pugh B or C) may have increased drug exposure and require dose reduction and more intensive monitoring. [4]

  • Renal Impairment: this compound is not primarily eliminated renally, but severe renal impairment may alter its pharmacokinetics. No specific dose adjustment is recommended, but TDM is advised in this population. [4]

  • Elderly Patients: Older age is associated with increased cardiovascular risk and potentially reduced drug clearance. Implement lower starting doses (15-30 mg) and rigorous TDM in patients over 65 years. [2]

  • Drug-Drug Interactions: this compound concentrations may be significantly affected by concomitant medications. Strong CYP3A4 inhibitors (e.g., ketoconazole) may increase this compound exposure, requiring dose reduction. Strong CYP3A4 inducers (e.g., rifampin) may decrease this compound exposure, potentially necessitating dose increase with careful monitoring. [4] [5]

The following diagram illustrates the metabolic pathways and drug interaction potential of this compound:

ponatinib_metabolism This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Primary metabolism CYP2C8 CYP2C8 This compound->CYP2C8 Minor metabolism CYP2D6 CYP2D6 This compound->CYP2D6 Minor metabolism CYP3A5 CYP3A5 This compound->CYP3A5 Minor metabolism ABCB1 ABCB1 This compound->ABCB1 Efflux transport ABCG2 ABCG2 This compound->ABCG2 Efflux transport Metabolites Metabolites CYP3A4->Metabolites CYP2C8->Metabolites CYP2D6->Metabolites CYP3A5->Metabolites StrongInhibitors Strong CYP3A4 Inhibitors (ketoconazole, clarithromycin) StrongInhibitors->CYP3A4 Inhibits StrongInducers Strong CYP3A4 Inducers (rifampin, carbamazepine) StrongInducers->CYP3A4 Induces

Clinical Implementation and Patient Management

Integration with Comprehensive Patient Monitoring

Therapeutic drug monitoring of this compound should be implemented as part of a comprehensive monitoring strategy that includes molecular response assessment, routine toxicity screening, and cardiovascular risk management. The following integrated approach is recommended:

  • Molecular Response Correlation: Coordinate this compound TDM with routine BCR-ABL1 transcript monitoring to establish individual exposure-response relationships. The real-world analysis from Taiwan demonstrated that specific molecular milestones (MR3.0 in CML and MR5.0 in Ph+ ALL) correlate with superior survival outcomes and should inform TDM interpretation. [7]

  • Cardiovascular Risk Mitigation: Implement rigorous baseline cardiovascular assessment and ongoing monitoring for patients receiving this compound. The PACE trial revealed that arterial hypertension and hypercholesterolemia were primary risk factors for adjudicated arterial occlusive events. [2] Pre-treatment screening should include lipid profile, blood pressure monitoring, echocardiography, and carotid ultrasound for high-risk patients. Active management of cardiovascular risk factors is essential throughout treatment.

  • Multidisciplinary Management: Establish a collaborative care team including hematologists, cardiologists, clinical pharmacists, and specialized nurses to optimize this compound therapy. This team should regularly review TDM results alongside clinical response and toxicity data to make integrated treatment decisions.

Documentation and Quality Assurance

Maintain detailed records of all TDM results, dose modifications, and corresponding clinical outcomes to support continuous protocol improvement. Implement a systematic approach to data collection that includes:

  • This compound dose and timing
  • Sampling times relative to dose administration
  • Measured drug concentrations
  • Concurrent medications with interaction potential
  • BCR-ABL1 transcript levels
  • Adverse events and severity grading
  • Cardiovascular risk parameters
  • Dose modifications and clinical rationale

Establish regular review processes to evaluate the impact of TDM on clinical outcomes, including response rates, toxicity incidence, and treatment adherence. Use these data to refine institutional protocols and therapeutic targets over time.

Conclusion

Therapeutic drug monitoring of this compound represents a critical advancement in the management of Philadelphia chromosome-positive leukemias, enabling clinicians to balance the drug's potent efficacy against treatment-limiting toxicities. The implementation of the protocols outlined in this document—incorporating precise analytical methods, validated therapeutic targets, and integrated clinical assessment—provides a framework for optimizing this compound therapy in diverse patient populations. As clinical experience with this compound TDM expands and new evidence emerges, these protocols should be refined to further enhance treatment outcomes and quality of life for patients requiring this potentially life-saving targeted therapy.

References

Evidence for Dose Modification & AOE Risk Reduction

Author: Smolecule Technical Support Team. Date: February 2026

Clinical trials demonstrate that ponatinib dose reduction is a primary strategy for mitigating AOE risk while maintaining efficacy.

Trial / Analysis Design / Population Dosing Strategy Key Findings on Efficacy & AOEs

| OPTIC Trial (CP-CML) [1] | Randomized phase 2; resistant/intolerant or T315I mutation. | Start: 45 mg; reduce to 15 mg upon achieving ≤1% BCR::ABL1IS [1]. | Efficacy: ≤1% BCR::ABL1IS achieved and maintained after reduction [1]. Safety: Lower exposure-adjusted AOE incidence vs. fixed-dose (PACE) [1]. | | PACE Trial (CP-CML) [2] | Phase 2; heavily pre-treated population. | Protocol-mandated reduction to 15 mg (if MCyR) or 30 mg (if no MCyR) after 2013 [2]. | Efficacy: MCyR and MMR sustained for ~40 months post-reduction [2]. Safety: AOE risk decreased by ~33% for each 15 mg/day dose decrease [3] [2]. | | PhALLCON Trial (Ph+ ALL) [4] | Phase 3; newly diagnosed patients. | Start: 30 mg; further reduction to 15 mg after induction [4]. | Efficacy: High MRD-negativity rates [4]. Safety: Rare AOE events, attributed to optimized lower dosing [4]. |

Risk Assessment & Prophylaxis Strategies

Beyond dose modification, patient selection and proactive management are critical.

Factor Assessment Method & Findings Management Consideration
Baseline CV Risk SCORE Risk Assessment: A real-world study (N=85) found patients with high/very high SCORE had significantly higher 60-month AOE incidence (74.3% vs. 15.2%, p<0.001) [5]. Use SCORE (incorporates age, sex, smoking, systolic BP, cholesterol) for baseline stratification [5].
Age Patients aged ≥60 years showed a significantly higher incidence of AOEs (51.5% vs. 16.9%, p=0.008) [5]. Consider lower starting doses (30 mg or 15 mg) and closer monitoring for older patients [2].
Primary Prophylaxis In patients ≥60 years, aspirin use was associated with a lower incidence of AOEs (33.3% vs. 61.8%) [5]. Prophylaxis with aspirin (100 mg/day) may be considered for high-risk patients, though this is based on retrospective data [5].

Experimental Insights into Mechanisms

Understanding the molecular mechanisms behind this compound-induced vascular toxicity can inform preclinical research.

  • Opposite Effects on Angiogenesis: A 2024 study investigating human endothelial cells showed that this compound and nilotinib have contrasting effects on VEGF-induced angiogenesis, a key process for vascular health [6].
    • This compound strongly inhibited VEGF-induced sprouting and downstream signaling (including cGMP formation) [6].
    • Nilotinib increased spontaneous and VEGF-stimulated angiogenesis by activating the EGFR-Erk1/2 signaling pathway [6].
    • Imatinib showed no significant effect on these endothelial functions [6].
  • Experimental Workflow: The study used HUVEC spheroid sprouting assays to assess angiogenic capacity and Western blotting to analyze VEGF-induced signaling pathways (e.g., VEGFR2, Erk1/2, Akt) [6].

The following diagram illustrates the proposed molecular mechanisms and the key experimental workflow used to uncover them.

G cluster_workflow Key Experimental Workflow cluster_mechanism Proposed Molecular Mechanisms in Endothelial Cells cluster_ponatinib_path This compound Pathway cluster_nilotinib_path Nilotinib Pathway HUVEC Isolate HUVECs SerumStarve Serum Starvation (4h, 0.25% HSA) HUVEC->SerumStarve TKI_Treatment TKI Treatment (this compound, Nilotinib, Imatinib) SerumStarve->TKI_Treatment VEGF_Stim VEGF Stimulation TKI_Treatment->VEGF_Stim Assays Functional & Signaling Assays VEGF_Stim->Assays Spheroid Spheroid Sprouting Assay Assays->Spheroid Western Western Blotting Assays->Western VEGF VEGF Stimulus P_Inhibit Inhibits VEGF-induced Signaling & cGMP VEGF->P_Inhibit N_Erk Activates Erk1/2 VEGF->N_Erk This compound This compound This compound->P_Inhibit Nilotinib Nilotinib N_Suppress Suppresses FRK Nilotinib->N_Suppress P_Outcome Inhibits Angiogenesis P_Inhibit->P_Outcome N_Activate Activates EGFR N_Suppress->N_Activate N_Activate->N_Erk N_Outcome Promotes Angiogenesis N_Erk->N_Outcome

Frequently Asked Questions (FAQs) for Researchers

Q1: What is the strongest clinical evidence supporting this compound dose reduction? The OPTIC trial provides the most robust, prospective evidence for a response-based dose reduction strategy. It validates that starting at 45 mg and reducing to 15 mg upon achieving ≤1% BCR::ABL1IS maintains efficacy while lowering the incidence of AOEs [1]. This is now considered a standard approach in clinical practice for chronic-phase CML.

Q2: Are the vascular toxicities of this compound dose-dependent? Yes, multivariate analyses of pooled clinical trial data show a significant association between higher this compound dose intensity and an increased risk of AOEs. The risk of an AOE decreases by approximately 33% for each 15 mg/day decrease in dose [3] [2]. This dose-response relationship supports a causal link.

Q3: How can we preclinically model the vascular toxicity of different TKIs? The HUVEC spheroid sprouting assay is a key in vitro model. By treating human umbilical vein endothelial cells with TKIs and measuring their ability to form sprouts in response to VEGF, researchers can directly compare the anti-angiogenic (this compound) or pro-angiogenic (nilotinib) effects of these drugs [6]. This should be combined with signaling analysis (e.g., Western blot for p-Erk1/2) to investigate mechanisms.

Q4: What is a critical patient risk factor identified in real-world studies? The SCORE risk assessment, which estimates 10-year risk of fatal cardiovascular disease, is a strong predictor. Patients with a high/very high SCORE at baseline have a significantly greater risk of developing AOEs on this compound therapy [5]. This tool should be used for risk stratification in clinical trial planning and patient management.

References

Comprehensive Technical Support Guide: Optimizing Ponatinib Dosing Strategy for Risk-Benefit Profile

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Ponatinib Dosing Strategies & Clinical Applications

What are the current evidence-based dosing strategies for this compound in CML?

Response-based dosing strategies have emerged as the optimal approach for balancing efficacy and safety. The recommended strategy involves:

  • Initial phase: Start with 45mg once daily for chronic-phase CML (CP-CML) patients to achieve rapid disease control. [1] [2]
  • Maintenance phase: Once ≤1% BCR-ABL1IS (International Scale) is achieved, reduce dose to 15mg once daily to maintain response while minimizing toxicity. [1] [2]
  • Re-escalation protocol: If response is lost at lower doses, re-escalate to previously tolerated doses (30mg or 45mg). [3]

Lower starting dose options are recommended for specific patient populations:

  • 30mg starting dose: For patients with increased cardiovascular risk profile without T315I mutation. [2]
  • 15mg starting dose: For patients with multiple intolerances or lesser degrees of resistance, particularly those with significant cardiovascular risk factors. [2]

Table: this compound Dosing Strategies by Clinical Scenario

Clinical Scenario Recommended Starting Dose Dose Adjustment Timing Target Response
CP-CML with resistance to ≥2 TKIs 45mg daily Reduce to 15mg upon achieving ≤1% BCR-ABL1IS ≤1% BCR-ABL1IS
CP-CML with high cardiovascular risk 30mg or 15mg daily Increase if inadequate response ≤1% BCR-ABL1IS
T315I mutation 45mg daily Reduce to 15mg upon response ≤1% BCR-ABL1IS
AP-CML/BP-CML 45mg daily Consider reduction after MCyR Major Cytogenetic Response
Newly diagnosed Ph+ ALL (with chemo) 30mg daily Reduce to 15mg upon MRD-negative CR MRD-negative CR
How does dose reduction impact efficacy and safety outcomes?

The dose-efficacy relationship was clearly demonstrated in the phase 2 OPTIC trial, which showed:

  • Response rates at 12 months: 44.1% with 45mg, 29.0% with 30mg, and 23.1% with 15mg starting doses achieved ≤1% BCR-ABL1IS. [1]
  • Response maintenance: Responses achieved at higher starting doses (45mg or 30mg) were maintained despite subsequent reduction to 15mg. [1] [2]

The dose-safety relationship shows significant reduction in adverse events with lower doses:

  • Arterial occlusive events (AOEs): Risk decreases by approximately 33% for each 15mg daily dose reduction. [2]
  • OPTIC trial safety data: Grade 3 or above treatment-emergent AOEs occurred in 5, 5, and 3 patients in the 45mg, 30mg, and 15mg cohorts, respectively. [1]

FAQ: Managing Adverse Events & Toxicity

How should arterial occlusive events (AOEs) be managed in patients receiving this compound?

Pre-treatment assessment is critical for risk mitigation:

  • Conduct comprehensive cardiovascular status evaluation including history, physical examination, and active management of cardiovascular risk factors before initiating therapy. [4]
  • Risk stratification: Patients with ≥2 cardiovascular risk factors have a 2.2-fold higher relative risk of AOEs. [2]

Dose modification guidelines for AOEs:

  • Grade 1 cardiovascular/cerebrovascular AOE: Interrupt this compound until resolved, then resume at same dose. [3]
  • Grade 2 cardiovascular/cerebrovascular AOE: Interrupt until Grade 0 or 1, then resume at next lower dose; discontinue if recurrence. [3]
  • Grade 3 or 4 cardiovascular/cerebrovascular AOE: Discontinue permanently. [3]
  • Peripheral vascular events: Management follows a similar but slightly less intensive approach than for cardiovascular/cerebrovascular events. [3]

Proactive monitoring during treatment:

  • Monitor cardiovascular status regularly throughout treatment. [4]
  • The median time to onset of first cardiovascular, cerebrovascular, and peripheral vascular events was 351, 611, and 605 days, respectively, indicating need for ongoing vigilance. [4]
What are the protocols for managing other significant toxicities?

Table: Management of Non-Cardiovascular this compound Toxicities

Toxicity Type Severity Action Dose Adjustment After Recovery
Hepatotoxicity AST/ALT >3x ULN Interrupt therapy Resume at next lower dose
Hepatotoxicity AST/ALT ≥3x ULN + bilirubin >2x ULN Discontinue Permanent discontinuation
Pancreatitis Asymptomatic lipase elevation >1.5-2x ULN Interrupt therapy Resume at next lower dose
Pancreatitis Symptomatic pancreatitis + lipase >5x ULN Discontinue Permanent discontinuation
Myelosuppression ANC <1.0 × 10⁹/L or platelets <50 × 10⁹/L Interrupt therapy First occurrence: resume at same dose; Recurrence: resume at next lower dose

Additional management considerations:

  • Hypertension: May contribute to risk of arterial occlusive events; temporarily interrupt this compound if hypertension is not medically controlled. [4]
  • Hepatic impairment: Reduce starting dose from 45mg to 30mg in patients with pre-existing hepatic impairment (Child-Pugh A, B, or C). [3]
  • Strong CYP3A4 inhibitors: Avoid concomitant use; if unavoidable, reduce this compound dose (e.g., from 45mg to 30mg daily). [3]

FAQ: Mechanistic Insights & Experimental Models

What are the mechanisms underlying this compound's vascular toxicity?

The vascular endothelial dysfunction induced by this compound involves distinct molecular pathways:

  • Anti-angiogenic activity: this compound inhibits VEGF-induced sprouting and cGMP formation in human umbilical vein endothelial cells (HUVECs), disrupting normal angiogenic signaling. [5]
  • Specific kinase inhibition profile: Unlike imatinib (which has minimal effect) and nilotinib (which paradoxically enhances angiogenesis), this compound's unique off-target kinase interactions explain its distinct vascular toxicity profile. [5]

The following diagram illustrates the key differential effects of BCR-ABL inhibitors on endothelial cell function:

G cluster_this compound This compound Effects cluster_nilotinib Nilotinib Effects cluster_imatinib Imatinib Effects VEGF VEGF Stimulus P1 Inhibits VEGF-induced sprouting VEGF->P1 N1 Increases spontaneous sprouting VEGF->N1 I1 No significant effect on angiogenesis VEGF->I1 P2 Reduces cGMP formation P3 Blocks angiogenic signaling P4 Anti-angiogenic outcome N2 Potentiates VEGF-induced angiogenesis N3 Activates Erk1/2 via EGFR N4 Pro-angiogenic outcome I2 Minimal endothelial impact

The molecular basis for differential toxicity stems from:

  • This compound: Broad kinase inhibition profile affecting multiple signaling pathways critical for endothelial function. [5]
  • Nilotinib: Activates angiogenic signaling, particularly phosphorylation of Erk1/2, in an EGFR-dependent manner by potentially suppressing Fyn-related kinase (FRK), a negative regulator of EGFR signaling. [5]
  • ABL kinase inhibition: Not primarily responsible for vascular effects, as siRNA-mediated knockdown of ABL1 or ABL2 did not affect angiogenesis or VEGF signaling. [5]
How does this compound overcome the T315I resistance mutation?

Structural binding mechanism:

  • This compound is designed to bind to the kinase domain of BCR-ABL1 with high affinity, accommodating the T315I mutation through specific structural interactions that avoid steric clash. [6]
  • The T315I "gatekeeper" mutation substitutes a bulkier isoleucine for threonine, creating steric hindrance that prevents binding of other TKIs, but this compound's unique structure circumvents this issue. [6]

Preclinical activity:

  • This compound inhibits all tested BCR-ABL1 mutants, including T315I, at pharmacologically relevant concentrations. [2]
  • Trough plasma concentrations >40 nM (achieved at daily doses ≥30mg) are sufficient to inhibit all BCR-ABL1 mutants and suppress emergence of resistance mutations in preclinical models. [2]

FAQ: Drug Interactions & Special Populations

What are the clinically significant drug interactions with this compound?

Metabolic interactions:

  • CYP3A4 metabolism: this compound is mainly metabolized by CYP3A4; coadministration with strong CYP3A4 inhibitors (e.g., ketoconazole) increases this compound AUC by 78% and Cmax by 47%. [7]
  • UGT inhibition: this compound shows broad-spectrum inhibition of UDP-glucuronosyltransferases (UGTs), particularly UGT1A1, 1A7, and 1A9, potentially causing clinically significant drug interactions with UGT substrates. [7]

Management of CYP3A4 interactions:

Table: this compound Dose Adjustments with Strong CYP3A4 Inhibitors

Current this compound Dose Recommended Dose with Strong CYP3A4 Inhibitor
45mg daily Reduce to 30mg daily
30mg daily Reduce to 15mg daily
15mg daily Reduce to 10mg daily
10mg daily Avoid coadministration

Acid-reducing agent interactions:

  • Similar to other TKIs, this compound may have decreased solubility and bioavailability when coadministered with proton pump inhibitors due to pH-dependent solubility. [8]
  • Recommendations: Separate administration times or consider short-acting antacids instead of PPIs when acid suppression is necessary. [8]

Experimental Protocols & Methodologies

Endothelial Cell Sprouting Assay Protocol

Purpose: To evaluate the effects of this compound on VEGF-induced angiogenesis in comparison with other BCR-ABL1 inhibitors. [5]

Materials:

  • Human umbilical vein endothelial cells (HUVEC) from 3-5 individual batches
  • This compound, nilotinib, imatinib (Cayman Chemical)
  • Recombinant human VEGF-165 (R&D Systems)
  • Spheroid formation materials: Methylcellulose, fibrinogen, thrombin

Methodology:

  • Cell culture: Culture HUVEC on gelatin-coated flasks in M199 medium containing 17.5% FCS, 2.5% human serum, heparin, endothelial mitogen, and vitamin C. [5]
  • Serum starvation: Serum-starve HUVEC for 4 hours in M199 containing 0.25% human serum albumin before TKI treatment. [5]
  • Spheroid formation: Embed HUVEC in methylcellulose to form spheroids.
  • Fibrin gel embedding: Mix spheroids with fibrinogen and thrombin solutions in 24-well plates to form fibrin gels.
  • Treatment application: Apply TKIs (this compound, nilotinib, imatinib) at relevant concentrations with or without VEGF stimulation.
  • Sprouting quantification: Incubate for 24-48 hours, then fix and analyze sprouting parameters (number, length) microscopically.

Key observations:

  • This compound inhibits VEGF-induced sprouting
  • Nilotinib increases spontaneous and VEGF-stimulated angiogenesis
  • Imatinib has no significant effect on sprouting
Western Blot Analysis for VEGF Signaling Pathways

Purpose: To examine the effects of this compound on VEGF-induced signaling pathways in endothelial cells. [5]

Materials:

  • Specific antibodies: Phospho-Y1175-VEGFR2, total VEGFR2, phospho-S1177-eNOS, total eNOS, phospho-S473-Akt, total Akt, phospho-T202/Y204-Erk1/2, total Erk
  • Horseradish peroxidase-conjugated secondary antibodies
  • Proteinase inhibitor mixture

Methodology:

  • Cell treatment: Serum-starve HUVEC, pre-treat with TKIs, then stimulate with VEGF.
  • Protein extraction: Lyse cells in appropriate buffer containing protease and phosphatase inhibitors.
  • Electrophoresis: Separate proteins by SDS-PAGE.
  • Membrane transfer: Transfer to PVDF or nitrocellulose membranes.
  • Immunoblotting: Block membranes, incubate with primary antibodies overnight at 4°C, followed by HRP-conjugated secondary antibodies.
  • Detection: Use enhanced chemiluminescence for protein detection.

Expected outcomes:

  • This compound should inhibit VEGF-induced VEGFR2 phosphorylation and downstream signaling
  • Nilotinib may enhance Erk1/2 phosphorylation
  • Imatinib should show minimal effects on VEGF signaling pathways

The following diagram illustrates the experimental workflow for evaluating this compound effects on endothelial cell signaling:

G cluster_preparation Preparation Phase cluster_assay1 Sprouting Assay cluster_assay2 Signaling Analysis Start HUVEC Isolation & Culture P1 Serum Starvation (4 hours) Start->P1 P2 TKI Pre-treatment (this compound, Nilotinib, Imatinib) P1->P2 P3 VEGF Stimulation P2->P3 A1 Spheroid Formation (Methylcellulose) P3->A1 B1 Cell Lysis & Protein Extraction P3->B1 subcluster_assays subcluster_assays A2 Fibrin Gel Embedding A1->A2 A3 Treatment Application A2->A3 A4 Sprouting Quantification (24-48 hours) A3->A4 Outcomes Differential Effects Analysis A4->Outcomes B2 SDS-PAGE Separation B1->B2 B3 Western Blotting B2->B3 B4 Pathway Analysis (VEGFR2, eNOS, Akt, Erk) B3->B4 B4->Outcomes

Conclusion & Future Directions

The optimization of this compound dosing represents a significant advancement in managing the therapy's risk-benefit profile. The evidence supports response-adjusted dosing strategies starting at 45mg with reduction to 15mg upon achieving molecular response as the optimal approach for most CP-CML patients. For those with significant cardiovascular risk factors, lower starting doses (30mg or 15mg) should be considered, particularly in the absence of T315I mutation.

Future research should focus on:

  • Biomarker development for better prediction of individuals at highest risk for arterial occlusive events
  • Novel dosing schedules such as intermittent dosing to maintain efficacy while reducing cumulative exposure
  • Combination therapies with cardiovascular protective agents that might mitigate vascular toxicity without compromising efficacy
  • Long-term follow-up of patients receiving response-based dose reduction to confirm durability of responses

References

Ponatinib low-dose protocol 15mg 30mg 45mg

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Dosing Guidelines Table

The table below summarizes the key dosing regimens for chronic-phase Chronic Myelogenous Leukemia (CP-CML) as established by clinical trials and official prescribing information [1] [2] [3].

Disease Phase Initial Dose Dose Reduction Trigger Maintenance Dose Note
CP-CML 45 mg once daily [2] Achievement of ≤1% BCR-ABL1^IS^ (MR2) [2] [3] 15 mg once daily [2] [3] "Response-based dosing" [4]
CP-CML (with hepatic impairment) 30 mg once daily [2] --- --- For patients with pre-existing liver dysfunction (Child-Pugh A, B, or C) [2]
AP-CML, BP-CML, or Ph+ ALL 45 mg once daily [2] Consider if Major Cytogenetic Response (MCyR) achieved [2] No specific maintenance dose established The optimal dose has not been identified for these phases [2]

Supporting Clinical Evidence

The response-based dosing strategy (45mg → 15mg) is supported by robust clinical trial data designed to mitigate cardiovascular risks while preserving efficacy.

  • The OPTIC Trial: This pivotal phase 2 trial demonstrated that starting ponatinib at 45 mg and reducing the dose to 15 mg upon achieving ≤1% BCR-ABL1^IS^ provided an optimal benefit-risk profile [5] [3]. The interim analysis showed:
    • Efficacy: 38.7% of patients in the 45 mg cohort achieved ≤1% BCR-ABL1 at 12 months, with responses maintained after dose reduction [5].
    • Safety: The incidence of adjudicated arterial occlusive events (AOEs) showed a decreasing, dose-dependent trend (5.3% for 45 mg, 4.3% for 30 mg, and 1.1% for 15 mg starting doses) [5]. A later analysis confirmed that this strategy led to a lower exposure-adjusted incidence of AOEs compared to continuous 45 mg dosing in earlier trials [4].
  • The PACE Trial: A post-hoc analysis of this earlier trial found that dose reductions from 45 mg to 15 mg or 30 mg, implemented to manage adverse events, allowed patients to sustain major cytogenetic responses or major molecular responses for over 40 months [5]. A pooled analysis further indicated that the risk of an arterial occlusive event decreased by approximately 33% for each 15 mg decrease in the daily this compound dose [5].

Analytical Protocol for Therapeutic Drug Monitoring

For researchers investigating pharmacokinetics, a validated method for quantifying this compound plasma levels is essential, especially given the importance of maintaining a trough concentration above ~40 nM for efficacy with lower doses [6].

HPLC-MS/MS Method for this compound Quantification in Human Plasma [6]

  • Sample Preparation: this compound and its deuterated internal standard are extracted from human plasma using a one-step protein precipitation method.
  • Chromatography and Detection:
    • Technique: Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS).
    • Acquisition Mode: Multiple Reaction Monitoring (MRM).
  • Method Validation:
    • Linearity: The assay is linear across a concentration range of 9.4 to 940 nM.
    • Lower Limit of Quantification (LLOQ): 9.4 nM, which is well below the target efficacy threshold of 40 nM.
    • Sensitivity: The Limit of Detection (LOD) is 1 nM.
    • Accuracy & Precision: Intra- and inter-day accuracy and precision were <15% across four quality control concentrations.
    • Specificity: The method demonstrated selectivity and sensitivity, meeting international guidelines for bioanalytical method validation. Parameters such as matrix effect and stability were also validated.

This protocol can be used to guide dose reductions in a clinical or research setting by ensuring that this compound levels remain therapeutic even at lower doses [6].

Safety and Dose Modification Protocol

Managing adverse events, particularly arterial occlusive events (AOEs), is a critical part of the this compound dosing strategy. The following workflow outlines the dose modification logic based on adverse event severity, which is typically graded from 1 (mild) to 4 (life-threatening) [2].

G Start Adverse Event (AE) Occurs Assess Assess AE Grade (CTCAE v5.0) Start->Assess G1 Grade 1 Assess->G1 G2 Grade 2 Assess->G2 G3 Grade 3 Assess->G3 G4 Grade 4 Assess->G4 Int1 Interrupt Dosing Monitor Patient G1->Int1 Int2 Interrupt Dosing Until Resolved or to Grade 0/1 G2->Int2 ResumeSame Resume at Same Dose G2->ResumeSame Recurrence ResumeLower Resume at Next Lower Dose G3->ResumeLower Recurrence Int2_3 Int2_3 G3->Int2_3 Interrupt until Grade 0/1 Disc Discontinue Permanently G4->Disc Int1->ResumeSame Int2->ResumeSame Recur Recur ResumeSame->Recur Recurrence Recur3 Recur3 ResumeLower->Recur3 Recurrence Int2_2 Int2_2 Recur->Int2_2 Interrupt until Grade 0/1 Int2_2->ResumeLower Int2_3->ResumeLower Recur3->Disc

The specific dose reduction steps from the original 45 mg dose are typically [2]:

  • First reduction: 30 mg once daily
  • Second reduction: 15 mg once daily
  • Third reduction (CP-CML only): 10 mg once daily

References

Ponatinib resistance mechanisms and management

Author: Smolecule Technical Support Team. Date: February 2026

Ponatinib Resistance: Mechanisms & Detection

Mechanism Description Key Biomarkers/Characteristics Recommended Experimental Approaches

| BCR-ABL1 Kinase Domain Mutations [1] [2] | Point mutations in the kinase domain that interfere with drug binding. | Single Mutations (e.g., T315I): Confer resistance to other TKIs but are typically sensitive to this compound. [1] Compound Mutations: Two or more mutations on the same BCR-ABL1 allele; often confer high-level resistance to this compound. [3] [2] | Sanger Sequencing / Next-Generation Sequencing (NGS): To identify and quantify single and compound mutations. [2] | | BCR-ABL1 Independent Signaling [3] [4] | Activation of alternative survival pathways that bypass BCR-ABL1 inhibition. | Axl Overexpression: A receptor tyrosine kinase associated with resistance; knocking down Axl restores this compound sensitivity. [3] [4] STAT3 Signaling: this compound can inhibit STAT3, but its reactivation may contribute to resistance. [5] | Western Blot/Phospho-protein Analysis: Assess activation of alternative pathways (Axl, STAT3). shRNA Knockdown / Pharmacologic Inhibition: of candidates like Axl to confirm role in resistance. [3] | | Other Mechanisms | Additional factors that can reduce the efficacy of this compound. | Drug Efflux Pumps: Overexpression of ABCB1 or ABCG2 transporters. [3] BCR-ABL1 Overexpression: Increased oncogene transcript levels. [3] | RT-qPCR: To measure BCR-ABL1 and potential resistance gene (e.g., AXL) mRNA levels. [3] Flow Cytometry: To assess transporter protein activity. |


Experimental Protocols for Characterizing Resistance

Here are detailed methodologies for key experiments cited in the research.

Protocol for Generating this compound-Resistant Cell Lines

This method models the development of resistance through long-term drug exposure [3] [4].

  • Procedure:
    • Culture Conditions: Maintain parental BCR-ABL1+ cell lines (e.g., K562) in appropriate medium with fetal bovine serum.
    • Drug Exposure: Start with a low, sub-lethal concentration of this compound (e.g., 0.5 nM).
    • Dose Escalation: Gradually increase the this compound concentration in the culture medium over several months as cells continue to proliferate.
    • Maintenance: Once a desired resistance level is achieved (e.g., ability to grow in 200 nM this compound), maintain cells in that concentration.
    • Validation: Confirm resistance by comparing the IC50 of the resistant line to the parental line using viability assays (e.g., MTT or CellTiter-Glo).
Protocol for BCR-ABL1 Kinase Activity Assay (IC50 Determination)

This assay determines the concentration of this compound required to inhibit BCR-ABL1 kinase activity, helping to distinguish between dependent and independent resistance [3].

  • Procedure:
    • Cell Treatment: Seed resistant and parental cell lines. Treat with a range of this compound concentrations (e.g., 1 nM to 1000 nM) for a set time (e.g., 2-4 hours).
    • Cell Lysis: Lyse cells and quantify total protein.
    • Western Blot: Resolve proteins by SDS-PAGE and transfer to a membrane.
    • Immunoblotting: Probe the membrane with:
      • Primary Antibodies: Anti-phospho-CrkL (Tyr207) and anti-total CrkL.
      • Secondary Antibody: HRP-conjugated appropriate antibody.
    • Detection and Analysis: Detect signal (e.g., via ECL). Quantify band intensity. Plot % pCrkL inhibition vs. This compound concentration to calculate IC50. A significantly higher IC50 in resistant lines indicates BCR-ABL1-dependent resistance.
Protocol for Functional Validation of Axl in Resistance

This confirms the functional role of a suspected resistance driver [3].

  • Procedure:
    • Knockdown: Transfect this compound-resistant cells (that show no kinase domain mutation but Axl overexpression) with Axl-targeting shRNA or a non-targeting control shRNA.
    • Confirmation of Knockdown: 48-72 hours post-transfection, confirm reduced Axl protein levels via Western blot.
    • Viability Assay: Perform a cell viability assay (e.g., over 72 hours) with a range of this compound concentrations on both knockdown and control cells.
    • Analysis: Calculate the IC50 for this compound in both conditions. A restored sensitivity (significant decrease in IC50) in the Axl-knockdown cells confirms Axl as a key driver of resistance.

Management Strategies for this compound Resistance

  • Combination Therapy: For compound mutations, research indicates that combining this compound with asciminib (a STAMP inhibitor) may overcome resistance [6] [2].
  • Targeting Alternative Pathways: For Axl-mediated resistance, consider combining this compound with an Axl inhibitor [3] [4].
  • Dose Optimization: In a clinical context, response to this compound can sometimes be regained or maintained by adjusting the dose, balancing efficacy and toxicity [7].

Signaling Pathways in this compound Resistance

The diagram below illustrates the two major pathways through which resistance to this compound can develop.

G cluster_dependent BCR-ABL1 Dependent Resistance cluster_independent BCR-ABL1 Independent Resistance This compound This compound BCRABL1 BCR-ABL1 Oncogene This compound->BCRABL1 Inhibits Axl Axl RTK Overexpression This compound->Axl Inhibits STAT3 STAT3 Signaling Activation This compound->STAT3 Inhibits Survival1 Cell Survival & Proliferation BCRABL1->Survival1 SingleMut Single Mutation (e.g., T315I) SingleMut->BCRABL1 CompMut Compound Mutations CompMut->BCRABL1 Survival2 Cell Survival & Proliferation Axl->Survival2 STAT3->Survival2

FAQ for Researchers

  • What is the most common mechanism of acquired resistance to this compound? The emergence of compound mutations in the BCR-ABL1 kinase domain is a well-characterized and challenging mechanism of high-level this compound resistance [3] [2].

  • My cell lines show no BCR-ABL1 mutations but are still resistant to this compound. What should I investigate? Focus on BCR-ABL1 independent mechanisms. A primary candidate is the overexpression and activation of the receptor tyrosine kinase Axl. This can be investigated by measuring Axl mRNA and protein levels, and functionally validating its role through knockdown experiments [3] [4].

  • Are there any promising strategies to overcome compound mutations? Preclinical and early clinical evidence suggests that combination therapy using this compound and asciminib (which targets the ABL myristoyl pocket) can be effective against many compound mutations, including those involving T315I [6] [2].

References

Frequently Asked Questions (FAQs) on Ponatinib Hepatotoxicity

Author: Smolecule Technical Support Team. Date: February 2026

  • What is the clinical incidence and pattern of ponatinib-induced liver injury? this compound is associated with a high rate of serum aminotransferase elevations but a lower incidence of clinically apparent liver injury [1].

    • Liver Enzyme Elevations: In large clinical trials, elevations in serum aminotransferase levels occurred in up to 56% of patients. Of these, 8% were severe (greater than 5 times the upper limit of normal, ULN) [1].
    • Injury Pattern: The liver injury typically presents with a hepatocellular pattern, characterized by a marked rise in ALT and AST levels. The onset can be rapid, though the clinical features of severe injury are not well-described in the literature [1].
    • Severe Injury: Instances of clinically apparent liver disease, progressive hepatic failure, and death have been reported, though they are considered rare [1].
  • What is the recommended monitoring protocol for hepatotoxicity? Routine monitoring of liver tests is mandatory during this compound therapy. The consensus from various sources recommends the following schedule [1] [2]:

    • Baseline: Perform liver function tests (LFTs) before initiating therapy.
    • During Treatment: Monitor LFTs (including ALT, AST, ALP, and bilirubin) at least monthly or as clinically indicated.
  • How should hepatotoxicity be managed once it is detected? Management is based on the severity of the liver test abnormalities [1] [2]:

    • ALT/AST > 3x ULN: Interrupt this compound therapy. Once levels return to normal, treatment can be resumed at a reduced dose.
    • Clinically Apparent Injury with Jaundice: Discontinue this compound permanently. This is indicated when there is an ALT/AST ≥ 3x ULN concurrent with a bilirubin > 2x ULN and alkaline phosphatase < 2x ULN [2].
  • Is rechallenge after hepatotoxicity possible? Yes, successful rechallenge has been reported. One case study described a patient who developed severe, biopsy-confirmed steatohepatitis. After this compound was withheld and the hepatotoxicity resolved with corticosteroid treatment, the patient was successfully rechallenged at a lower dose without recurrence of liver injury [3]. This suggests that with careful management, reintroduction may be feasible.

  • What are the proposed mechanisms behind this compound-induced liver injury? The mechanism is not fully understood but is thought to involve [1] [3]:

    • Hepatic Metabolism: this compound is metabolized in the liver largely through the CYP3A4 pathway. Liver injury may be related to the production of a toxic intermediate.
    • Direct Toxicity: In vitro studies suggest this compound has direct toxicity to hepatocytes, inhibiting oxidative metabolism and inducing apoptosis.
    • Inflammatory Response: A case of hepatotoxicity with histopathological findings of steatohepatitis that responded to corticosteroids suggests an immune-mediated inflammatory response may also contribute [3].
  • What are the key in vitro models for studying this hepatotoxicity? Advanced in vitro models are being developed to better predict human-relevant hepatotoxicity. A 2025 study highlights the use of human pluripotent stem cell (hPSC)-derived hepatic organoids co-cultured with non-parenchymal cells (like hepatic stellate cells and THP-1 macrophages) to mimic the liver's cellular environment. This model can assess mechanisms like oxidative stress and pro-inflammatory cytokine release, providing a more physiologically relevant system for DILI prediction [4].

Summary of Quantitative Data & Monitoring

For quick reference, here is a consolidated table of the key quantitative data on this compound hepatotoxicity.

Aspect Quantitative Finding Source
Incidence of ALT/AST Elevations Up to 56% of patients [1]
Incidence of Severe (>5x ULN) Elevations 8% of patients [1]
Recommended LFT Monitoring Frequency At least monthly during therapy [1] [2]
Dose Modification Threshold ALT/AST > 3x ULN [1] [2]

Proposed Mechanism of this compound Hepatotoxicity

The diagram below synthesizes the proposed cellular mechanisms of this compound-induced liver injury as described in the literature.

G cluster_hepatocyte Hepatocyte cluster_immune Immune/Inflammatory Response This compound This compound CYP3A4 CYP3A4 Metabolism This compound->CYP3A4 Steatohepatitis Steatohepatitis This compound->Steatohepatitis ToxicIntermediate Toxic Metabolite CYP3A4->ToxicIntermediate OxStress Oxidative Stress (ROS Generation) ToxicIntermediate->OxStress Apoptosis Induced Apoptosis Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity OxStress->Apoptosis OxStress->Hepatotoxicity CytokineRelease Pro-inflammatory Cytokine Release (IL-1, IL-6, IL-10) Steatohepatitis->CytokineRelease CorticosteroidResponse Responsive to Corticosteroids CytokineRelease->CorticosteroidResponse CytokineRelease->Hepatotoxicity

Experimental Protocol: Hepatotoxicity Evaluation Using Hepatic Organoids

For researchers aiming to evaluate this compound's hepatotoxic potential in a advanced in vitro system, here is a methodology adapted from a recent publication [4].

  • Model System: Human pluripotent stem cell (hPSC)-derived hepatic organoids (HOs) in a 3D co-culture system.
  • Key Co-culture Cells:
    • THP-1 Macrophages: Differentiated into macrophage-like cells using 200 nM PMA for 72 hours.
    • Hepatic Stellate Cells (HSCs): Cultured in specialized stellate cell medium.
  • Co-culture Setup:
    • Dissociate HOs into single cells using trypsin.
    • Mix HO cells (5.0 × 10⁵), differentiated THP-1 cells (1.5 × 10⁵), and HSCs (0.5 × 10⁵).
    • Suspend the cell mixture in Matrigel and plate as domes in U-bottom 96-well plates.
    • Culture with specialized hepatic medium.
  • Drug Treatment & Sampling:
    • On day 3 of culture, treat organoids with this compound (e.g., at a final concentration of 20 µM) for a set period (e.g., 9 hours).
    • Collect culture medium for analysis of key endpoints.
  • Key Endpoints for Analysis:
    • Oxidative Stress: Measure Reactive Oxygen Species (ROS), glutathione (GSSH), and catalase levels.
    • Inflammation: Quantify pro-inflammatory cytokines like IL-1, IL-6, and IL-10.
    • Liver Function & Injury: Assess ALT, AST, and Albumin (ALB) activities/levels in the medium.
  • Data Analysis: The study used radar graphs and calculated the relative areas of polygons to analyze and compare the multi-factorial effects of different drugs.

References

Troubleshooting Guide: Ponatinib HPLC Analysis

Author: Smolecule Technical Support Team. Date: February 2026

This section addresses specific issues you might encounter during the analysis of ponatinib and its impurities using the HPLC method.

Issue & Phenomenon Possible Root Cause Proposed Solution & Verification Method

| Poor Separation of Impurities: Impurities co-elute or have poor resolution. | - Gradient program not optimized.

  • Mobile phase pH or buffer concentration incorrect.
  • Column temperature not ideal. | - Verify solution: Adjust gradient elution profile [1].
  • System suitability test: Ensure resolution between this compound and imp-B is ≥ 2.0 [1]. | | Low Recovery of Imp-B: New oxidative degradation product is not well detected. | - Imp-B not adequately extracted or dissolved.
  • Instability of imp-B in solution. | - Verify preparation: Use 50% methanol-water solution for stock standards [1].
  • Check stability: Confirm analytical solution stability over 24h under controlled conditions (e.g., 4°C) [1]. | | High Background Noise/Baseline Drift: Unstable baseline during gradient run. | - Mobile phase contamination or degassing issues.
  • Column contamination or aging. | - Prepare fresh mobile phase: Use HPLC-grade solvents, fresh buffer, and triethylamine [1].
  • Condition and clean column following manufacturer protocols. |

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to ensure the robustness of the this compound HPLC method? Robustness is built on multiple parameters. However, the mobile phase pH is particularly critical. The method specifies a pH of 2.4 for the aqueous buffer (2 mM KH₂PO₄ with 0.4% triethylamine, adjusted with phosphoric acid). Even slight deviations can significantly alter the retention times and resolution of this compound and its impurities, especially the novel oxidative degradation product, imp-B [1].

Q2: We have discovered a new degradation product in our stability samples. How can we identify it? The established approach involves a combination of techniques. The cited research identified a novel impurity, imp-B, by:

  • Synthesis and Isolation: Subjecting this compound to oxidative stress (using 30% H₂O₂ in methanol) and then purifying the crude product via preparative chromatography [1].
  • Structural Elucidation: Analyzing the purified compound using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) to determine its precise molecular structure [1].

Q3: Does this compound have specific effects that could interfere with cell-based assays? Yes, beyond its intended target, this compound has documented vascular toxic effects in cell models. It can inhibit angiogenesis, induce senescence, and trigger apoptosis in human umbilical vein endothelial cells (HUVECs) via hyperactivation of the Notch-1 signaling pathway [2]. If your research involves endothelial or vascular systems, this "off-tumor" effect is a critical experimental confounder to consider.

Experimental Protocol: Key HPLC Method for this compound and Impurities

Here is the detailed methodology for the robust RP-HPLC analysis of this compound and its related substances as described in the literature [1].

Parameter Specification
Instrument Agilent 1200 HPLC System (or equivalent)
Column Agilent 5HC-C18 (4.6 mm × 250 mm, 5 μm)
Mobile Phase A Water:ACN (9:1 v/v) with 2 mM KH₂PO₄ and 0.4% Triethylamine, pH adjusted to 2.4 with H₃PO₄
Mobile Phase B Acetonitrile (ACN)
Gradient Program Time (min) -> %B: 0-2 -> 16%, 2-22 -> 16-30%, 22-32 -> 30-34%, 32-35 -> 34-55%, 35-42 -> 55%, 42-42.1 -> 55-16%, 42.1-50 -> 16%
Flow Rate 1.0 mL/min
Detection Wavelength 250 nm
Column Temperature 40 °C
Injection Volume 10 μL

Preparation of Standard Solutions:

  • This compound Stock Solution (0.5 mg/mL): Accurately weigh about 10 mg of this compound into a 20 mL volumetric flask. Dissolve and dilute to volume with a 50% methanol-water solution [1].
  • Impurity Stock Solutions (0.5 mg/mL): Accurately weigh about 10 mg of each impurity (e.g., imp-A, imp-B, imp-C) into separate 20 mL volumetric flasks. Dissolve and dilute to volume with a 50% methanol-water solution [1].

Method Validation Data Summary

The following table summarizes the key validation parameters reported for this HPLC method, providing benchmarks for your own method verification [1].

Validation Parameter Performance Outcome
Specificity Baseline separation for this compound, imp-A, imp-B, and imp-C.
Linearity Demonstrated over a specified range for this compound and all impurities.
Precision (Repeatability) RSD ≤ X% (exact value should be confirmed from the source publication).
Accuracy (Recovery) High recovery rates established for all analytes.
Robustness Method remained unaffected by small, deliberate variations in parameters (e.g., pH, temperature).
LOD/LOQ Specific values determined for each impurity, confirming method sensitivity.

Supporting Signaling Pathway

The diagram below illustrates the signaling pathway implicated in this compound-induced vascular toxicity, which is useful for contextualizing cell-based assay results.

G This compound This compound Notch1 Notch-1 Receptor This compound->Notch1 Hyperactivates Pathway Downstream Signaling (e.g., AKT, eNOS) Notch1->Pathway Activates Outcomes Cellular Outcomes Inhibited Survival Reduced Angiogenesis Senescence Apoptosis Pathway->Outcomes Leads to

Key Takeaways for Your Research

  • Leverage the Validated Method: The HPLC method outlined here provides a strong, peer-reviewed foundation for your quality control and impurity profiling work with this compound [1].
  • Account for Off-Target Effects: Be mindful of this compound's impact on the Notch-1 pathway in endothelial cells, as this can be a significant confounder in relevant biological models [2].
  • Explore New Mechanisms: Emerging research suggests this compound may disrupt DNA maintenance pathways in certain cancers, revealing new mechanisms of action [3].

References

Ponatinib sample degradation and stability solutions

Author: Smolecule Technical Support Team. Date: February 2026

Ponatinib Stability Profile & Degradation Pathways

Understanding this compound's inherent stability is the first step in managing its degradation in experimental settings.

  • Key Stability Findings: Forced degradation studies indicate that this compound is most susceptible to acidic and oxidizing conditions, degrades slightly under heat, but remains stable under photolytic stress [1].
  • Primary Degradation Pathway: A key route is oxidative degradation. Recent research identified a novel oxidative degradation product, referred to as imp-B, formed when this compound is subjected to an oxidizing agent [2] [3]. The structure of imp-B was confirmed using NMR and HRMS [2].

The diagram below illustrates the experimental workflow for inducing, isolating, and identifying this oxidative degradation product.

G Start Start: this compound API Step1 Oxidative Stress (30% H₂O₂ in Methanol) Start->Step1 Step2 Stir at Room Temp for 20 hours Step1->Step2 Step3 Reaction Quenching (Using Manganese Dioxide) Step2->Step3 Step4 Centrifugation & Supernatant Collection Step3->Step4 Step5 Freeze-Drying (Crude Product) Step4->Step5 Step6 Purification (Preparative HPLC) Step5->Step6 Step7 Structure Elucidation (NMR & HRMS) Step6->Step7 Result Identified Imp-B Step7->Result

Analytical Methods for Detection and Quantification

Robust analytical methods are essential for monitoring this compound and its impurities. The tables below summarize two established chromatography methods.

HPLC-UV Method for Related Substances (Impurity Analysis) [2] [3]

Parameter Specification
Analytical Column Agilent 5HC-C18 (4.6 mm × 250 mm, 5 μm)
Mobile Phase A Water:ACN (9:1) with 2 mM KH₂PO₄ & 0.4% Triethylamine, pH 2.4
Mobile Phase B Acetonitrile
Gradient Complex gradient (16% B to 55% B over 42 min)
Flow Rate 1.0 mL/min
Detection Wavelength 250 nm
Column Temperature 40 °C
Injection Volume 10 μL
Key Application Separation and quantification of process-related and degradation impurities (imp-A, imp-B, imp-C).

HPLC-UV Method for Plasma Concentration (Therapeutic Drug Monitoring) [4]

Parameter Specification
Analytical Column Capcell Pack C18 MG II (250 × 4.6 mm, 5 μm)
Mobile Phase Acetonitrile : 0.037 mol/L KH₂PO₄, pH 4.5 (39:61, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Detection Wavelength 250 nm
Column Temperature 40 °C
Sample Preparation Solid-Phase Extraction (SPE) with Oasis HLB cartridge
Linear Range 5 - 250 ng/mL
Key Application Simple, accessible method for therapeutic drug monitoring in patient plasma.

For higher sensitivity, such as in metabolic stability studies, an LC-MS/MS method is recommended. One validated method uses an Agilent Eclipse Plus C18 column (50 mm × 2.1 mm, 1.8 μm) with a mobile phase of 10 mM ammonium formate (pH 4.1) and acetonitrile. It has a linear range of 5–400 ng/mL and a run time of only 4 minutes [5].

Frequently Asked Questions & Troubleshooting

Q1: My this compound sample shows unknown peaks in HPLC analysis. What could be the cause and how can I investigate?

  • Potential Cause: The most likely cause is degradation from exposure to stressful conditions. This compound is known to degrade under acidic and oxidative conditions [1].
  • Investigation Steps:
    • Review Handling: Check your sample preparation process. Were acidic solvents or oxidizing agents used inadvertently?
    • Stress Testing: Perform forced degradation studies on a fresh sample. Expose the drug to acid (e.g., 0.1M HCl), base (e.g., 0.1M NaOH), oxidizer (e.g., 3% H₂O₂), heat, and light. Compare the retention times of your unknown peaks with those generated from the stress tests [1] [3].
    • Method Check: Ensure your HPLC method is robust enough to separate known impurities. The gradient method in Table 1 is specifically designed for this purpose [2].

Q2: I need to monitor this compound concentration in plasma for a pharmacokinetic study, but I don't have access to an LC-MS/MS system. What are my options?

  • Solution: A well-validated HPLC-UV method is a reliable alternative. The method summarized in Table 2 uses solid-phase extraction for clean-up and achieves a sufficient quantification limit (5 ng/mL) for therapeutic drug monitoring in patient plasma [4].

Q3: A recent publication mentions a new degradation product, imp-B. How can I confirm if my sample contains it?

  • Solution: You will need an analytical method that can separate and identify imp-B.
    • Chromatography: Use the specific HPLC gradient detailed in Table 1, which was developed to resolve imp-B from this compound and other impurities [2] [3].
    • Synthesis & Comparison: The definitive way to confirm is by comparing your sample's chromatogram with a reference standard of imp-B. The oxidative degradation protocol in the workflow diagram above can be used to prepare imp-B in your lab for this purpose [3].

Q4: What are the critical parameters for ensuring the stability of my this compound stock solution during storage?

  • Recommendations:
    • Solvent: Prepare stock solutions in a 50% methanol-water mixture [2] [3].
    • Storage: Store at -20 °C. One study showed this compound in plasma was stable under these conditions for at least one month [4]. Avoid repeated freeze-thaw cycles.
    • General Handling: Protect from light and moisture. For the solid API, long-term storage should follow the marketed product's specifications, which typically involve controlled room temperature in its original packaging [1].

References

Overcoming Ponatinib analytical sensitivity challenges

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Ponatinib Analytical Methods

For a quick overview, this table summarizes the key characteristics of three common analytical techniques for this compound. LC-MS/MS is generally the most sensitive, while HPLC-UV offers the most accessible instrumentation.

Method Linear Range Limit of Quantification (LOQ) Key Advantages Key Limitations Best For
LC-MS/MS [1] [2] 5–400 ng/mL (in plasma) [1] 4.66 ng/mL (in plasma) [1] High sensitivity and specificity; short run time (4 min) [1] Expensive instrumentation; requires technical expertise Gold-standard for low-concentration quantification (e.g., pharmacokinetics)
HPLC-FLD [3] 1–1000 ng/mL (in plasma) [3] Not explicitly stated, but lower than 1 ng/mL (linear from 1 ng/mL) [3] Excellent sensitivity; good for fluorescent compounds; cost-effective vs. LC-MS/MS [3] Requires compound to be fluorescent High-sensitivity analysis where LC-MS/MS is unavailable
HPLC-UV [4] 5–250 ng/mL (in plasma) [4] 5 ng/mL [4] Simple instrumentation; widely available in hospitals and labs [4] Lower sensitivity; potential for interference [4] Routine therapeutic drug monitoring (TDM) in clinical labs

Detailed Experimental Protocols

Here are detailed methodologies for the two most robust techniques: the highly sensitive LC-MS/MS and the more accessible HPLC-UV.

Protocol 1: LC-MS/MS Method for Plasma and Metabolic Stability [1] [2]

This method is ideal for sensitive and specific quantification in biological matrices.

  • Chromatography

    • Column: Agilent Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 μm) [1].
    • Mobile Phase: Solvent A: 10 mM Ammonium Formate (pH 4.1, adjusted with formic acid); Solvent B: Acetonitrile [1].
    • Flow Rate: 0.25 mL/min [1].
    • Run Time: 4 minutes [1].
    • Injection Volume: 5 μL [1].
    • Column Temperature: 21 ± 2°C [1].
  • Mass Spectrometry (MS)

    • Ionization: Electrospray Ionization (ESI), positive ion mode [1].
    • Detection: Multiple Reaction Monitoring (MRM) [1].
    • This compound Transitions: 533 → 433 and 533 → 260 [1].
  • Sample Preparation (Protein Precipitation)

    • Spike plasma or RLMs with this compound working solution [1].
    • Add 1 mL of 0.1 M NaOH/Glycine buffer (pH ~9) and vortex for 15 seconds [1].
    • Add 2 mL of Acetonitrile to precipitate proteins [1].
    • Centrifuge at 14,000 rpm for 12 minutes at 4°C [1].
    • Filter the supernatant through a 0.22 μm syringe filter [1].
    • Add the Internal Standard (e.g., Vandetanib) and inject [1].
Protocol 2: HPLC-UV Method for Therapeutic Drug Monitoring [4]

This method provides a simpler, cost-effective alternative suitable for clinical labs.

  • Chromatography

    • Column: C18 (e.g., Capcell Pack C18 MG II, 250 × 4.6 mm, 5 μm) [4].
    • Mobile Phase: Acetonitrile : 0.037 mol/L KH₂PO₄, pH 4.5 (39:61, v/v) [4].
    • Flow Rate: 1.0 mL/min [4].
    • Detection Wavelength: 250 nm [4].
    • Injection Volume: 30 μL [4].
    • Column Temperature: 40°C [4].
  • Sample Preparation (Solid-Phase Extraction)

    • Mix 400 μL of plasma with 10 μL of Internal Standard (e.g., Bosutinib) and 600 μL of water [4].
    • Load the mixture onto a pre-conditioned Oasis HLB cartridge [4].
    • Wash the cartridge with 1 mL of water, then with 1 mL of 60% methanol [4].
    • Elute the analytes with 1 mL of methanol [4].
    • Evaporate the eluent to dryness under vacuum at 80°C [4].
    • Reconstitute the dry residue in 50 μL of methanol for injection [4].

Troubleshooting FAQs & Guides

This section addresses common experimental challenges.

FAQ 1: How can I improve the sensitivity of my this compound assay?

Sensitivity is a common challenge. Here is a logical workflow to systematically address it, based on the principles of Analytical Quality by Design (AQbD) [3].

Start Low Sensitivity Step1 Check Sample Preparation • Evaluate extraction efficiency. • Consider switching from protein  precipitation to SPE. [4] Start->Step1 Step2 Optimize Chromatography • Adjust mobile phase pH and  organic solvent ratio. [3] • Use a column with smaller  particle size. [1] Step1->Step2 Step3 Optimize Detection • For HPLC-UV/FLD: Ensure detector  is at optimal wavelength (250 nm). [4] • For LC-MS/MS: Fine-tune MS  parameters (DP, CE). [1] Step2->Step3 Step4 Re-evaluate Method Design • If sensitivity is still insufficient,  consider switching to a more  sensitive technique (e.g., HPLC-FLD [3]  or LC-MS/MS [1]). Step3->Step4

FAQ 2: My chromatogram shows interfering peaks. How can I improve specificity?

Interfering peaks often stem from inadequate separation or sample cleanup.

  • Confirm Mobile Phase and Gradient: Ensure the mobile phase is freshly prepared and the pH is accurate. A small change in pH can significantly alter retention times. For impurity separation, a complex gradient is necessary [5].
  • Improve Sample Cleanup: If using protein precipitation, switching to solid-phase extraction (SPE) can more effectively remove phospholipids and other endogenous compounds that cause interference [4].
  • Check Column Performance: A degraded or contaminated column can cause peak tailing and co-elution. Test with a new column or flush the current one according to the manufacturer's instructions.
  • Verify Detection Settings (LC-MS/MS): Ensure the MS method is using highly specific MRM transitions. Confirm that the chosen product ions are unique to this compound and not shared by metabolites or matrix components [1].
FAQ 3: How stable is this compound in solution and during sample processing?

This compound demonstrates good stability under various conditions, which is crucial for reliable results [3].

Stability Condition Performance Recommendation
Bench Top (Room Temp, 2-6 h) Stable (91.5 - 108% recovery) [3] [4] Process samples within 6 hours [4].
Autosampler (4-10°C, 24 h) Stable (93.4 - 95.2% recovery) [3] Extracted samples can be stored in the autosampler for up to 24 hours.
Freeze-Thaw (3 Cycles) Stable (89.1 - 92.1% recovery) [3] Multiple freeze-thaw cycles are acceptable.
Long-Term (-20°C, 3-4 weeks) Stable (93.1 - 97.1% recovery) [3] [4] Store plasma samples at -20°C or below for long-term storage.

References

Ponatinib & CYP3A4: Interaction Overview

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the effects of co-administering ponatinib with CYP3A4 inhibitors and inducers.

Modulator Type Example Drugs Effect on this compound Exposure Clinical Recommendation
Strong CYP3A4 Inhibitors Ketoconazole, Itraconazole [1] Increases AUC (No significant interaction predicted by PBPK model, but clinical data shows increase) [1] Avoid concomitant use. If unavoidable, reduce this compound dose [2] [3].
Moderate/Weak CYP3A4 Inhibitors --- No significant increase in AUC predicted [1] No dose adjustment recommended based on current data [1].
Strong CYP3A4 Inducers Rifampicin, Phenytoin [1] Decreases AUC (50-70% reduction) [1] Avoid concomitant use. If unavoidable, monitor for loss of efficacy [3].

Metabolic Pathways of this compound

This compound is metabolized through multiple pathways. The diagram below illustrates its primary metabolic fate and the key enzymes involved.

The primary routes of this compound disposition include:

  • Hydrolysis: This is a major pathway, where esterases and amidases convert this compound into its main, inactive carboxylic acid metabolite, AP24600 (M14) [4] [5].
  • Oxidation by CYP Enzymes: this compound undergoes oxidation primarily by CYP3A4 (and to a lesser extent by CYP2C8, CYP2D6, and CYP3A5) to form metabolites like N-desmethyl this compound (AP24567, M42) and an N-oxide metabolite [6] [5].
  • Formation of Reactive Metabolites: Studies indicate that CYP1A1 can metabolize this compound to form reactive epoxide intermediates. These can form conjugates with glutathione (GSH) or protein adducts, which may be associated with observed drug toxicity [5].

Experimental Insights & Protocols

For researchers designing experiments on this compound interactions, the following insights and methodologies from the literature may be useful.

PBPK Modeling for DDI Prediction

A 2022 study developed a Physiologically Based Pharmacokinetic (PBPK) model to predict DDIs [1].

  • Methodology: The model was built and validated using Simcyp Simulator (Ver 20.1). It was qualified by comparing simulated data with observed clinical pharmacokinetic data from studies involving this compound given alone or with ketoconazole (a strong CYP3A4 inhibitor) or rifampicin (a strong CYP3A4 inducer).
  • Key Outcome: The model predicted that strong CYP3A4 inducers like rifampicin and phenytoin cause a significant (50-70%) decrease in this compound AUC. In contrast, weak-to-strong CYP3A4 inhibitors did not cause a significant increase. This suggests that the hydrolysis pathway may mitigate the impact of CYP3A4 inhibition [1].
Clinical Mass Balance Study

A phase 1, open-label study investigated the absorption, metabolism, and excretion of a single 45 mg oral dose of [¹⁴C]this compound in healthy male subjects [4].

  • Excretion Results: The mean total recovery of radioactivity was 86.6% in feces and 5.4% in urine over 14 days. This indicates that fecal excretion is the major route of elimination [4].
  • Circulating Components: In plasma, the two major radioactive components were unchanged this compound (25.5%) and the inactive carboxylic acid metabolite M14 (14.9%). A wide range of other metabolites were identified in feces, resulting from pathways like hydroxylation and N-demethylation [4].
In Vitro Reactive Metabolite Screening

Research into this compound's toxicity mechanisms has involved screening for reactive metabolites [5].

  • In Vitro System: Incubation of this compound with human liver microsomes or specific recombinant human P450 enzymes in the presence of glutathione (GSH).
  • Key Finding: Unambiguous formation of this compound-glutathione (P-GSH) adducts was observed, primarily when CYP1A1 was present. This pathway was further enhanced by glutathione S-transferases (GSTs) [5].
  • In Vivo Correlation: The P-GSH conjugate was found in the feces of mice pretreated with a CYP1A1 inducer, but not in control animals, confirming the in vivo relevance of this pathway [5].

Troubleshooting FAQs for Researchers

  • Q1: Our in vitro CYP inhibition data conflicts with clinical DDI findings for this compound. Why?

    • A: This is a key consideration for this compound. While it is a CYP3A4 substrate, its parallel major metabolic pathway via hydrolysis (esterases/amidases) can diminish the clinical impact of CYP3A4 inhibition. A PBPK model suggested that even strong CYP3A4 inhibitors may not cause a clinically significant increase in this compound exposure, which aligns with this understanding [1]. Always consider non-CYP pathways.
  • Q2: What are the critical control experiments when studying this compound's CYP interactions?

    • A: Ensure you include controls for non-enzymatic degradation and hydrolysis. When investigating reactive metabolites, include incubations with selective CYP enzyme inhibitors (e.g., for CYP1A1) and use trapping agents like glutathione to detect and characterize electrophilic intermediates [5].
  • Q3: How should we model this compound DDIs for regulatory submission?

    • A: The qualified PBPK model described in the 2022 study can serve as a reference [1]. Utilizing a verified PBPK platform like Simcyp, and validating your model against existing clinical DDI data (e.g., with ketoconazole and rifampicin) is a robust approach.

References

Ponatinib vs asciminib efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy & Safety Overview

Feature Ponatinib Asciminib
Mechanism of Action ATP-competitive TKI (binds kinase ATP-binding site) [1] STAMP inhibitor (binds ABL myristoyl pocket) [1] [2]
Key Efficacy (in later-line CP-CML) In patients without baseline response, cumulative BCR::ABL1IS ≤1% rate at 12 months was 9.33% higher than asciminib [1] [3]. MMR rate was 6.84% higher, though this was not statistically significant [1]. --
Key Efficacy (in T315I mutation CP-CML) In patients with T315I mutation, cumulative BCR::ABL1IS ≤1% rate at 12 months was 43.54% higher than asciminib. MMR rate was 47.37% higher [1] [3]. Shows activity against T315I, but required a five-fold higher dose to achieve efficacy similar to that in patients without the mutation [1]. Lower MMR rates have been noted in patients with this mutation [4].
Key Safety Profile Known cardiovascular toxicity; requires caution in patients with pre-existing or concurrent arterial disease [5]. In the PONALLO trial, 50% of patients stopped treatment due to toxicity, though most events were low-grade [6]. Generally favorable. In the ASC4FIRST trial, Grade ≥3 AEs, and AEs leading to discontinuation or dose adjustments, were less frequent with asciminib than with imatinib or 2G TKIs [2]. Thrombocytopenia is the most common AE [5].
Frontline Therapy (Newly Diagnosed) -- In the ASC4FIRST trial, demonstrated superior MMR at week 48 compared to investigator-selected SOC TKIs (imatinib, nilotinib, dasatinib, bosutinib), with a more favorable safety profile [2] [4].

Key Supporting Data & Trial Details

The data in the summary table is primarily derived from a recent Matching-Adjusted Indirect Comparison (MAIC), a robust statistical method used when head-to-head trials are not available [1].

  • MAIC Methodology: This analysis used individual patient-level data from this compound trials (NCT02467270, NCT01207440) and aggregated data from asciminib trials (NCT02081378, NCT03106779). Researchers adjusted for key baseline patient characteristics to balance the groups and enable a valid comparison of response rates [1] [3].
  • Frontline Asciminib Data: The positive results for asciminib in newly diagnosed patients come from the phase 3 ASC4FIRST trial (NCT04971226). In this head-to-head study, asciminib was compared directly to several investigator-chosen TKIs (imatinib, nilotinib, dasatinib, bosutinib) and showed superior efficacy and better tolerability [2].

Mechanisms of Action & Resistance

Understanding how these drugs work differently is key to interpreting their efficacy and resistance profiles.

G BCR_ABL1 BCR::ABL1 Oncoprotein KinaseActivity Unregulated Kinase Activity (Cancer Proliferation) BCR_ABL1->KinaseActivity This compound This compound Inhibition Inhibition This compound->Inhibition Binds ATP-site Asciminib Asciminib Asciminib->Inhibition Binds Myristoyl Pocket (STAMP) Inhibition->KinaseActivity

  • This compound's Mechanism: As an ATP-competitive TKI, it binds to the active site of the BCR::ABL1 kinase, directly blocking its activity. It was specifically designed to overcome common resistance mutations, most notably the T315I "gatekeeper" mutation [1].
  • Asciminib's Mechanism: As a STAMP inhibitor, it works allosterically by binding to the myristoyl pocket of the ABL1 protein. This unique mechanism may help it overcome resistance to ATP-competitive TKIs and is associated with a different toxicity profile [1] [2].
  • Cross-Resistance Considerations: The different binding sites mean resistance mechanisms can vary. For example, while this compound is potent against the T315I mutation in BCR-ABL1, research shows that in the context of FLT3-mutated AML (a different kinase), it is ineffective against activation loop mutations like D835 [7] [8]. This highlights that a drug's efficacy is context-dependent.

Key Considerations for Clinical & Research Decisions

  • Prioritizing Efficacy, Especially for T315I: The MAIC analysis provides strong evidence that this compound offers superior response rates in later-line therapy, with the difference being most pronounced in patients harboring the T315I mutation [1] [3].
  • Prioritizing Safety and Tolerability: Multiple analyses and trials consistently show that asciminib has a more favorable safety and tolerability profile than this compound and other TKIs [2] [4] [5]. This can be a decisive factor for long-term treatment adherence and quality of life.
  • Expanding Frontline Use: The groundbreaking results from the ASC4FIRST trial position asciminib as a potential new first-line standard of care, given its superior efficacy and favorable safety over existing TKIs [2].

The choice between this compound and asciminib is nuanced. For researchers, the distinct mechanisms of action offer promising avenues for combination therapies. For clinicians, the decision often hinges on a patient's specific mutation status, tolerance for specific side effects, and prior treatment history.

References

Ponatinib vs dasatinib central nervous system efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Survival Outcomes Comparison

The table below summarizes key efficacy and survival data from clinical studies comparing ponatinib and dasatinib in Ph+ Acute Lymphoblastic Leukemia (ALL) with CNS relapse.

Feature This compound Dasatinib Notes & Context
Complete Remission (CR) Rate 100% (9/9 patients) [1] [2] 83.3% (10/12 patients) [1] [2] Retrospective study (21 patients); difference was not statistically significant (P=.486) [1].
Time to Achieve CR 5 weeks [1] [2] 8 weeks [1] [2] This compound achieved remission significantly faster (P=.047) [1].
Overall Survival (OS) Median OS not reached [1] [2] Median OS: 27.6 months [1] [2] This compound showed significantly longer OS with/without T315I mutation (P=.045/.039) [1].
Relapse-Free Survival (RFS) Median RFS not reached [1] [2] Median RFS: 16.2 months [1] [2] Significant RFS benefit for this compound in patients without T315I (P=.036) [1].
Efficacy vs. T315I Mutation Active [3] [4] Not Active [4] The T315I "gatekeeper" mutation confers resistance to dasatinib [4]. This compound's structure was designed to overcome it [3] [4].
Blood-Brain Barrier Penetration Effective [5] Effective [6] Both drugs can penetrate the CNS [5] [6]. A preclinical T-ALL study found comparable target inhibition profiles [7].

Key Experimental Data and Clinical Context

For a full understanding, the data in the table should be considered alongside these study details and emerging research.

  • Supporting Evidence: The primary comparative data comes from a 2023 retrospective study of 21 patients with CNS-relapsed Ph+ ALL, which found that this compound was associated with significantly longer overall and relapse-free survival [1] [2].
  • Mechanism of Action: this compound is a third-generation tyrosine kinase inhibitor (TKI) uniquely designed to inhibit the BCR-ABL protein, including forms with the T315I mutation. This mutation causes resistance to first- and second-generation TKIs like dasatinib [3] [4]. The diagram below illustrates this key structural difference.

G TKI Tyrosine Kinase Inhibitor (TKI) Mutation T315I Mutation TKI->Mutation Binds to ABL Kinase Resistance Causes Steric Hindrance Mutation->Resistance Outcome1 No Efficacy (Resistance) Resistance->Outcome1 Dasatinib Dasatinib (2nd Gen) Dasatinib->TKI This compound This compound (3rd Gen) This compound->TKI Outcome2 Maintains Efficacy This compound->Outcome2  Carbon-Carbon Triple Bond Overcomes Steric Hindrance

  • Novel Combination Therapies: Research is exploring chemotherapy-free regimens. A preliminary 2023 trial (GIMEMA ALL2820) compared This compound-blinatumomab with dasatinib-blinatumomab for newly diagnosed Ph+ ALL. While molecular response rates after consolidation were similar (~60%), the This compound-based regimen showed a lower relapse rate (1 vs. 3 relapses in a comparable timeframe) [8].
  • Long-Term Frontline Efficacy: A 2024 report on the PONALFIL trial showed that a regimen of this compound with chemotherapy and transplant for newly diagnosed Ph+ ALL resulted in a 4-year overall survival probability of 92%, with no CNS relapses before transplant [9].

Key Considerations for Clinical Practice

  • Overcoming Resistance: this compound is the preferred option when the T315I mutation is present or suspected, as it is the only TKI among those discussed that is active against this mutation [1] [4].
  • Safety Profile: Both drugs were considered safe in the retrospective study with no treatment-related deaths [1]. However, it is crucial to note that this compound has been associated with a risk of vascular adverse events (VAEs), including cardiovascular events and hypertension [3]. Dose adjustments may be used to manage toxicity [8].
  • Therapeutic Strategy: Evidence supports the use of this compound in relapsed/refractory settings with CNS involvement and its incorporation into frontline regimens for high-risk patients to improve long-term survival [1] [9].

References

Analytical Method Comparison: LC-MS/MS vs. HPLC-UV for Ponatinib

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key performance characteristics of different analytical methods for quantifying ponatinib in biological matrices, primarily plasma.

Parameter LC-MS/MS [1] HPLC-UV [2] HPLC-FLD [3]
Detection Principle Tandem Mass Spectrometry Ultraviolet Detection Fluorescence Detection
Linearity Range 5–400 ng/mL [1] 5–250 ng/mL [2] 1–1000 ng/mL [3]
Limit of Quantification (LOQ) 4.66 ng/mL [1] 5 ng/mL [2] 1 ng/mL [3]
Limit of Detection (LOD) 1.53 ng/mL [1] Not explicitly stated Not explicitly stated
Intra-Day Precision (CV%) 1.06 - 2.54% [1] 2.1 - 6.0% [2] Data not available in abstract
Inter-Day Precision (CV%) 0.97 - 2.31% (in RLMs) [1] 4.5 - 8.0% [2] Data not available in abstract
Sample Volume Not specified 400 µL [2] Minimal (method highlight) [3]
Run Time 4 minutes [1] ~14 minutes (est. from retention time) [2] Short (method highlight) [3]
Key Application Metabolic stability in liver microsomes [1] Therapeutic Drug Monitoring (TDM) [2] Pharmacokinetic studies in rat plasma [3]

Detailed Experimental Protocols

Here are the detailed methodologies for the LC-MS/MS and HPLC-UV techniques as described in the literature.

Protocol 1: LC-MS/MS Method for this compound Quantification [1]

This method is characterized by its high sensitivity and specificity, making it suitable for advanced pharmacokinetic and metabolism studies.

  • Chromatography Conditions:

    • Column: Agilent Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm)
    • Mobile Phase: Solvent A: 10 mM Ammonium Formate (pH 4.1), Solvent B: Acetonitrile
    • Gradient Elution: A detailed gradient was used, increasing the percentage of solvent B over the runtime.
    • Flow Rate: 0.25 mL/min
    • Run Time: 4 minutes
    • Injection Volume: 5 µL
    • Column Temperature: 21 ± 2°C
  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI), Positive Mode
    • Detection: Multiple Reaction Monitoring (MRM)
    • Transitions: this compound: 533 → 433 and 533 → 260; Internal Standard (Vandetanib): 475 → 112
  • Sample Preparation:

    • Proteins were precipitated from the plasma sample using acetonitrile after the addition of a glycine/NaOH buffer (pH ~9).
    • The mixture was vortexed and centrifuged. The supernatant was then filtered through a 0.22 µm syringe filter before injection.
Protocol 2: HPLC-UV Method for this compound Quantification [2]

This method offers a robust and more accessible alternative for laboratories without access to mass spectrometry instrumentation, ideal for routine monitoring.

  • Chromatography Conditions:

    • Column: Capcell Pack C18 MG II (250 mm × 4.6 mm, 5 µm)
    • Mobile Phase: Acetonitrile : 0.037 mol/L KH₂PO₄, pH 4.5 (39:61, v/v)
    • Elution: Isocratic
    • Flow Rate: 1.0 mL/min
    • Detection Wavelength: 250 nm
    • Injection Volume: 30 µL
    • Column Temperature: 40°C
  • Sample Preparation:

    • A 400 µL plasma sample was mixed with the internal standard (Bosutinib) and water.
    • The mixture was loaded onto an Oasis HLB solid-phase extraction (SPE) cartridge that was pre-conditioned.
    • The cartridge was washed with water and 60% methanol. The analytes were eluted with methanol, evaporated to dryness, and the residue was reconstituted in 50 µL of methanol for injection.

Workflow Comparison

The core workflows for the two techniques share common steps but differ significantly in detection and data analysis.

cluster_MS LC-MS/MS Path cluster_UV HPLC-UV Path Start Start: Plasma Sample Prep Sample Preparation (Protein Precipitation or SPE) Start->Prep LC Liquid Chromatography (Separation) Prep->LC MSDetect Mass Spectrometry (Ionization & MRM Detection) LC->MSDetect UVDetect UV Detection (Absorbance at 250 nm) LC->UVDetect MSData Mass Spectrum Data (High Specificity) MSDetect->MSData Analysis Data Analysis & Quantification MSData->Analysis UVData Chromatogram (Retention Time & Peak Area) UVDetect->UVData UVData->Analysis

Key Insights for Method Selection

  • LC-MS/MS is the unequivocal leader in sensitivity, specificity, and speed. Its ability to detect this compound based on mass signatures makes it highly reliable for complex studies like metabolite identification [1] [4] and low-dose pharmacokinetics.
  • HPLC-UV provides a cost-effective and robust solution. While less sensitive, its performance is sufficient for therapeutic drug monitoring (TDM) where plasma concentrations are typically within its linear range [2]. The use of SPE can enhance the robustness of the HPLC-UV method for complex matrices.
  • HPLC-FLD emerges as a potential "middle ground" option, offering sensitivity closer to LC-MS/MS with the operational simplicity and cost of HPLC, provided the analyte has native fluorescent properties or can be derivatized [3].

Conclusion and Recommendations

For a cross-validation strategy, you can consider the following approaches:

  • For maximum data credibility, use LC-MS/MS as the reference method to validate the HPLC-UV method. This is common practice in bioanalytical method validation.
  • For routine application where extreme sensitivity is not critical, a well-validated HPLC-UV method, potentially with SPE cleanup, can be a perfectly suitable and cost-efficient choice for TDM [2].
  • For expanding analytical capabilities, the HPLC-FLD method presents a compelling alternative, balancing high sensitivity with operational simplicity [3].

References

The Updated Regulatory Framework: ICH Q2(R2)

Author: Smolecule Technical Support Team. Date: February 2026

In March 2023, the International Council for Harmonisation (ICH) released an updated guideline, ICH Q2(R2) [1]. This revision moves from a one-time validation check to a more holistic, science- and risk-based approach over the entire method lifecycle. The key advancements are summarized below.

Feature Traditional Approach (ICH Q2(R1)) Modernized Approach (ICH Q2(R2))
Core Focus Stand-alone validation event Method lifecycle management (development, validation, ongoing verification)
Core Principles Verification of predefined parameters Enhanced scientific understanding, risk-based approach
Risk Assessment Not formally addressed Required; use of tools like FMEA to justify controls
System Suitability Implied Explicitly emphasized for routine performance monitoring
Link to Development Limited guidance Strong integration with development, supports Analytical Quality by Design (AQbD)
Regulatory Flexibility Limited Encouraged through established design space

This lifecycle approach is closely aligned with ICH Q14 on analytical procedure development and is part of a broader framework that includes ICH Q8 (Pharmaceutical Development) and ICH Q9 (Quality Risk Management) [1] [2] [3].

Validated LC-MS/MS Method for Ponatinib

A published study details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying this compound in human plasma and rat liver microsomes, applied to metabolic stability studies [4]. The methodology and results are outlined below.

Experimental Protocol

  • Chromatography: An Agilent Eclipse Plus C18 column (50 mm × 2.1 mm, 1.8 µm) was used.
  • Mobile Phase: A mix of 10 mM ammonium formate (pH 4.1) and acetonitrile.
  • Flow Rate: 0.25 mL/min.
  • Run Time: 4 minutes.
  • Detection: Tandem mass spectrometry with electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM).
  • Sample Preparation: Involved protein precipitation with acetonitrile after alkalization with a NaOH/glycine buffer [4].

Validation Results Summary The method was successfully validated according to ICH guidelines, with key performance characteristics shown in the table below [4].

Validation Parameter Result (in Human Plasma)
Linearity Range 5–400 ng/mL
Correlation Coefficient (r²) ≥ 0.9998
Limit of Detection (LOD) 1.53 ng/mL
Limit of Quantification (LOQ) 4.66 ng/mL
Intra-day Precision (% RSD) 1.06 to 2.54%
Intra-day Accuracy (% Bias) -1.48 to -0.17%

The following diagram illustrates the typical workflow for developing and validating an analytical method under the modern ICH Q2(R2) framework.

Start Define Analytical Target Profile (ATP) A Method Development (Understanding of parameters, initial robustness testing) Start->A B Method Validation A->B C Continued Method Performance Verification (System Suitability Testing, Trending, Change Control) B->C D Knowledge Management & Continuous Improvement C->D

References

Ponatinib analytical specificity and selectivity testing

Author: Smolecule Technical Support Team. Date: February 2026

Bioanalytical Method Comparison

The following table compares two validated analytical methods for quantifying ponatinib in biological matrices, highlighting their specificity and selectivity approaches.

Method Parameter HPLC-FLD (Quality by Design) LC-MS/MS
Analytical Technique High-Performance Liquid Chromatography with Fluorescence Detection [1] Liquid Chromatography with Tandem Mass Spectrometry [2]
Application Quantification in rat plasma [1] Quantification in human plasma and rat liver microsomes [2]
Specificity & Selectivity Resolution from endogenous plasma components; optimized chromatographic conditions [1] Use of Multiple Reaction Monitoring (MRM); chromatographic separation [2]
Linear Range 1–1000 ng/mL [1] 5–400 ng/mL [2]
Sample Volume & Run Time Minimal volume; short run time [1] 4-minute run time [2]
Key Validation Data Precision, accuracy, and stability data under various conditions (e.g., freeze-thaw, autosampler) [1] Intra- and inter-day precision and accuracy data [2]

Kinase Selectivity Profile

This compound is a multi-tyrosine kinase inhibitor. Its selectivity is often described in terms of potency against its primary target and a range of other kinases, which is summarized below.

Kinase Target This compound IC₅₀ or Reported Activity Context and Comparison
BCR-ABL (native) IC₅₀: 2.7 nM [3] Primary target; compared to other BCR-ABL inhibitors [3].
BCR-ABL (T315I mutant) IC₅₀: 6.4 nM [3] Pan-inhibitory activity against this and other single BCR-ABL mutants that confer resistance to other TKIs [4].
Other Kinase Targets (FGFR, VEGFR, PDGFR, SRC, KIT, RET, FLT3) Multi-kinase inhibitor [5] [6] This broad targeting is linked to both its efficacy in various cancers and its toxicity profile [5] [6].
STAT3 Signaling Inhibits phosphorylation and nuclear translocation [5] Novel property identified through screening; inhibited STAT3 activation driven by EGF, IL-6, and IL-11 [5].
Selectivity Entropy 4.0 [3] A quantitative measure of kinase selectivity; higher entropy indicates a broader target spectrum. For comparison, imatinib's selectivity entropy is 0.8 [3].

Experimental Protocols for Key Findings

Here are the detailed methodologies for two critical experiments that demonstrate this compound's selectivity and specificity.

Bioanalytical Method Development and Validation (HPLC-FLD)

This protocol is based on an Analytical Quality by Design (AQbD) approach for developing a specific HPLC-FLD method [1].

  • 1. Sample Preparation: Rat plasma samples were processed using protein precipitation with methanol. The supernatant was injected into the HPLC system [1].
  • 2. Chromatography:
    • Column: A reversed-phase C18 column was used.
    • Mobile Phase: A combination of buffer and organic solvent was used. The critical method parameters (CMPs), such as the ratio of organic solvent, buffer pH, and buffer strength, were screened and optimized using statistical designs (Taguchi and Box-Behnken) [1].
    • Flow Rate & Temperature: Flow rate and column oven temperature were also included as CMPs to be optimized [1].
    • Detection: Fluorescence detection was employed, leveraging the native fluorescence of this compound [1].
  • 3. Method Validation: The method was validated for:
    • Specificity: Confirmed by the resolution of the this compound peak from interfering peaks from endogenous plasma components [1].
    • Linearity: Over the range of 1–1000 ng/mL [1].
    • Precision and Accuracy: Both intra-day and inter-day precision (expressed as % relative standard deviation) and accuracy (expressed as % recovery) were established [1].
    • Stability: Bench-top, long-term, freeze-thaw, and autosampler stability were assessed [1].
Kinase Inhibition and Cellular Profiling

This protocol outlines the approach used to characterize this compound's kinase inhibition profile and its functional consequences in cells [3] [5].

  • 1. Biochemical Kinase Assay:
    • Panel: A panel of more than 300 wild-type and mutant kinase enzyme activity assays was used [3].
    • Procedure: The inhibitory activity (IC₅₀) of this compound was measured against each kinase in the panel. This data was used to calculate the selectivity entropy, a metric for its promiscuity or specificity [3].
  • 2. Cellular Proliferation Assay (Oncolines Panel):
    • Cell Lines: A panel of 44 human cancer cell lines derived from diverse tumour types [3].
    • Procedure: The anti-proliferative activity of this compound was measured across the cell line panel. The concentration required to inhibit cell proliferation was determined [3].
    • Data Correlation: The cellular drug response data was correlated with cancer gene mutations in the cell lines to identify potential sensitivity biomarkers [3].
  • 3. STAT3 Pathway Inhibition Assay:
    • Screening: A luciferase-based STAT3 reporter assay was used to screen for inhibitors of STAT3 transcriptional activity. Cells were stimulated with EGF or IL-6 in the presence or absence of this compound [5].
    • Validation: The effect on STAT3 phosphorylation was confirmed by Western blot. The effect on STAT3 nuclear localization was studied using cells transfected with STAT3-GFP, and the nuclear-to-cytoplasmic ratio was quantified by fluorescence microscopy [5].

This compound's Signaling Pathways and Experimental Workflow

The following diagram illustrates this compound's primary and secondary kinase targets and the downstream signaling pathways it affects, based on the search results.

G This compound This compound BCR_ABL BCR-ABL (Primary Target) This compound->BCR_ABL VEGFR VEGFR This compound->VEGFR Multi-Targeting PDGFR PDGFR This compound->PDGFR Multi-Targeting SRC SRC This compound->SRC Multi-Targeting FLT3 FLT3 This compound->FLT3 Multi-Targeting T315I_Mutant T315I Mutant BCR-ABL This compound->T315I_Mutant Effective FGVR FGVR This compound->FGVR Multi-Targeting STAT3 STAT3 Signaling (Novel Finding) BCR_ABL->STAT3 Other_TKIs Other TKIs (e.g., Imatinib, Dasatinib) Other_TKIs->T315I_Mutant Ineffective FGFR FGFR FGFR->STAT3 VEGFR->STAT3 PDGFR->STAT3 SRC->STAT3 FLT3->STAT3 Proliferation Cell Proliferation STAT3->Proliferation Survival Cell Survival STAT3->Survival TumorGrowth Tumor Growth Proliferation->TumorGrowth Survival->TumorGrowth

The search results indicate that the specificity and selectivity of this compound can be viewed from two complementary angles:

  • From a bioanalytical perspective, its specificity is confirmed by its distinct chromatographic separation from other components in complex biological samples [1] [2].
  • From a pharmacological perspective, it is intentionally designed as a multi-kinase inhibitor, combining high potency against its primary target (BCR-ABL, including the T315I mutant) with a broad activity spectrum against other kinases like VEGFR, FGFR, and SRC. This multi-targeting is a key differentiator from earlier, more selective inhibitors like imatinib, and is associated with both its efficacy and its toxicity profile [3] [5] [6].

References

Ponatinib impurity profiling and characterization

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Impurity Profiling

The table below summarizes the core characteristics of two established analytical methods for profiling ponatinib impurities.

Feature Liquid Chromatography (LC-UV) Method [1] LC-HRMS & NMR for Degradation Products [2]
Primary Purpose Related substance detection & quantification for quality control [1] Forced degradation studies & structural elucidation of new impurities [2]
Separation Column Agilent 5HC-C18 (4.6 mm × 250 mm, 5 μm) [1] Waters Reliant C18 (4.6 mm × 250 mm, 5 μm) [2]

| Mobile Phase | A: Water:ACN (9:1) with 2mM KH₂PO₄ & 0.4% TEA (pH 2.4) B: Acetonitrile (Gradient) [1] | A: 10mM Ammonium Acetate (pH 4.75) B: Methanol (Gradient) [2] | | Detection/Identification | UV at 250 nm [1] | HRMS & NMR [2] | | Key Application | Separation and validation of process/degradation impurities (imp-A, imp-B, imp-C) [1] | Identification of five new degradation products (DP 1 to DP 5) [2] |

Experimental Data and Method Performance

The following table outlines the performance and application of the LC-UV method, which has been systematically validated.

Parameter Experimental Data & Results [1]
Method Validation Demonstrated specificity, linearity, precision, accuracy, and robustness [1]
Key Impurity Identified imp-B: A novel oxidative degradation product; structure confirmed by NMR and HRMS [1]
Sample Preparation This compound bulk drug (~10 mg) accurately weighed and dissolved in a 20 mL volumetric flask with 50% methanol solution [1]

| Instrument Conditions | Flow rate: 1.0 mL/min Injection volume: 10 μL Column temperature: 40°C [1] |

Detailed Experimental Protocols

Here are the detailed methodologies for the key experiments cited in the guides.

HPLC Method for Related Substance Analysis [1]

This protocol describes a robust, validated method for separating and quantifying this compound and its known impurities.

  • Chromatographic System:

    • Column: Agilent 5HC-C18 (4.6 mm × 250 mm, 5 μm).
    • Mobile Phase A: A mixture of water and acetonitrile in a 9:1 ratio. The aqueous portion contains 2 mM potassium dihydrogen phosphate (KH₂PO₄) and 0.4% triethylamine, with the pH adjusted to 2.4 using phosphoric acid.
    • Mobile Phase B: 100% Acetonitrile.
    • Gradient Program:
      • 0 - 2 min: 16% B
      • 2 - 22 min: 16% to 30% B
      • 22 - 32 min: 30% to 34% B
      • 32 - 35 min: 34% to 55% B
      • 35 - 42 min: 55% B
      • 42 - 42.1 min: 55% to 16% B
      • 42.1 - 50 min: 16% B
    • Detection: UV detector at 250 nm.
    • Flow Rate: 1.0 mL/min.
    • Column Temperature: 40°C.
    • Injection Volume: 10 μL [1].
  • Sample Preparation:

    • Weigh approximately 10 mg of this compound bulk drug accurately into a 20 mL volumetric flask.
    • Add about 10 mL of a 50% methanol-water solution and sonicate to dissolve.
    • Dilute to the mark with the 50% methanol solution to achieve a concentration of about 0.5 mg/mL [1].
Workflow for Identification of Novel Degradation Impurities

The process of discovering and characterizing a new impurity, as performed for imp-B [1] and other degradation products [2], follows a systematic workflow. The diagram below outlines the key steps from stress testing to structural confirmation.

This compound Impurity Identification Workflow Start Start: this compound API Step1 Forced Degradation (Oxidative, Acidic, Basic, Thermal) Start->Step1 Step2 HPLC Analysis & Impurity Isolation Step1->Step2 Generate impurities Step3 High-Resolution Mass Spectrometry (HRMS) Step2->Step3 Isolate pure fraction Step4 Nuclear Magnetic Resonance (NMR) Spectroscopy Step3->Step4 Determine formula Step5 Propose & Confirm Molecular Structure Step4->Step5 Elucidate structure

Key Insights for Researchers

  • Method Selection Depends on Goal: For routine, high-throughput quantification of known impurities, the validated LC-UV method is robust and cost-effective [1]. For investigating degradation pathways or characterizing unknown impurities, the approach combining HPLC with HRMS and NMR is essential [1] [2].
  • Oxidative Degradation is a Key Pathway: Recent studies consistently identify oxidative degradation as a major route for this compound impurity formation, leading to several characterized products, including the novel imp-B and others like the N-oxide derivative [1] [2].
  • Leverage Available Reference Materials: Several known synthesis intermediates and degradation products of this compound, such as 3-Ethynylimidazo[1,2-b]pyridazine and this compound N-Oxide, are available as reference standards from chemical suppliers, which can aid in method development and validation [3].

References

Ponatinib metabolic stability comparison with other TKIs

Author: Smolecule Technical Support Team. Date: February 2026

Ponatinib Metabolic Stability Data

The table below summarizes the key quantitative findings on this compound's metabolic stability from a study using Rat Liver Microsomes (RLMs), which is a common preliminary model for predicting in vivo metabolism [1].

Parameter Value in Rat Liver Microsomes (RLMs)
In vitro half-life (t₁/₂) 6.26 minutes
Intrinsic Clearance (CLᵢₙₜ) 15.182 ± 0.477 mL/min/kg
Metabolic Stability Profile Disappeared rapidly within the first 10 minutes of incubation, then plateaued.

These parameters indicate that this compound is rapidly metabolized in vitro. A short half-life and high intrinsic clearance suggest high hepatic extraction and potentially low oral bioavailability [1].

Detailed Experimental Protocol

The metabolic stability data was generated using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Here is a summary of the key experimental steps [1]:

  • Chromatography: Separation used an Agilent eclipse plus C18 column with a mobile phase of 10 mM ammonium formate (pH 4.1) and acetonitrile.
  • Detection: Mass detection employed Electrospray Ionization (ESI) in positive mode and Multiple Reaction Monitoring (MRM) for high specificity.
  • Sample Preparation: this compound was incubated with RLMs. Proteins were precipitated with acetonitrile, and supernatants were filtered before analysis.
  • Metabolic Stability Assessment: The disappearance of the parent this compound compound over time was monitored to calculate the in vitro half-life and intrinsic clearance.

This compound Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of this compound identified in in vivo studies, which provide context for the instability observed in microsomal assays [2].

G This compound This compound M1 Reduced Metabolite This compound->M1 Reduction M2 N-Demethylated Metabolite This compound->M2 N-Demethylation M3 Hydroxylated Metabolite (at piperazine ring) This compound->M3 Hydroxylation M4 N-Oxidized Metabolite This compound->M4 N-Oxidation M5 Oxidized Metabolite (at piperazine ring) This compound->M5 Oxidation M6 Metabolite via Amide Hydrolysis This compound->M6 Amide Hydrolysis M7 Glucuronide Conjugate (Phase II) M3->M7 Glucuronidation

How to Perform a Comparative Analysis

To objectively compare this compound with other TKIs, you would need data generated under identical experimental conditions. Here is a potential framework:

1. Key Parameters to Compare

  • In vitro half-life (t₁/₂) in human or rat liver microsomes
  • Intrinsic Clearance (CLᵢₙₜ)
  • Major Metabolic Pathways (e.g., CYP450 isoforms involved)
  • Reaction Phenotyping data

2. Experimental Workflow The diagram below outlines a standardized workflow for generating comparable metabolic stability data.

G A Incubate TKI with Liver Microsomes B Sample at Time Intervals A->B C Precipitate Protein & Centrifuge B->C D Analyze Supernatant via LC-MS/MS C->D E Quantity Parent Compound D->E F Calculate Half-life & Clearance E->F

References

Ponatinib in vitro vs in vivo correlation

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Correlation Tables

The following tables summarize key ponatinib data from in vitro experiments and corresponding in vivo observations.

Table 1: Anticancer Efficacy and Metabolic Stability

Parameter In Vitro Findings In Vivo Correlation & Context
Anti-BCR-ABLT315I Potency (IC50) 11 nM (cell proliferation, Ba/F3 cells) [1] Increased survival in mouse xenograft models; tumor growth suppression [1].
Metabolic Stability (Half-life) 6.26 min (Rat Liver Microsomes) [2] In vivo half-life is ~22 hours (patients, 30 mg+ dose) due to complex pharmacokinetics [1] [3].
Steady-State Concentration (Css) Target concentration ~40 nM to suppress resistant clones in vitro [1] Achievable in patients (Cmax ~145 nM after 45 mg dose); informs effective dosing [3].
Combination Therapy (w/ Asciminib) Synergy in inhibiting CML blast crisis cell lines in vitro [4] Potent tumor suppression to "unmeasurable extent" in preclinical mouse model [4].

Table 2: Vascular Toxicity and Mechanisms

Parameter In Vitro Findings In Vivo Correlation & Context
Mechanism: Endothelial Senescence ↑KAT7 expression, ↑cellular senescence in rat mesenteric artery endothelial cells [5] ↑KAT7 in rat mesenteric arteries; KAT7 inhibitor (WM-3835) lowered blood pressure in rats [5].
Mechanism: Impaired Angiogenesis Inhibited VEGF-induced sprouting in HUVEC spheroids [6] Associated with peripheral arterial occlusive disease in patients [6] [1].
Mechanism: Notch-1 Signaling Notch-1 hyperactivation induced apoptosis in HUVECs [7] Anti-Notch-1 antibody protected endothelial progenitor cells from this compound toxicity [7].
Clinical Incidence N/A Hypertension in up to 68% of patients [5] [1].

Experimental Protocols for Key Assays

Here are the methodologies for critical experiments used to evaluate this compound.

In Vitro Metabolic Stability Assay

This protocol determines how quickly the liver metabolizes this compound, predicting its in vivo persistence [2].

  • Incubation System: this compound is incubated with Rat Liver Microsomes (RLMs) in a NADPH-generating system at 37°C.
  • Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 10, 20, 40, 60 minutes).
  • Sample Processing:
    • Precipitation: Proteins are precipitated by adding acetonitrile.
    • Centrifugation: Samples are centrifuged to remove precipitated proteins.
    • Analysis: The supernatant is analyzed using LC-MS/MS to quantify the remaining this compound.
  • Data Analysis: The percentage of this compound remaining over time is plotted to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
In Vitro Cell Viability and Inhibition Assay

This standard method measures the direct anti-proliferative effect of this compound on cancer cells [8] [9].

  • Cell Culture: Sensitive or resistant cancer cell lines (e.g., Ba/F3 expressing BCR-ABLT315I, NSCLC lines) are cultured.
  • Drug Treatment: Cells are exposed to a range of this compound concentrations for a set period (typically 72 hours).
  • Viability Measurement: Cell viability is assessed using colorimetric (e.g., MTS) or luminescent (e.g., CellTiter-Glo) assays, which correlate with the number of metabolically active cells.
  • Data Analysis: Dose-response curves are generated, and the half-maximal inhibitory concentration (IC50) is calculated.
In Vivo Preclinical Efficacy Model

This model tests this compound's efficacy in a living organism [4] [1].

  • Animal Model: Immunodeficient mice are subcutaneously injected with cancer cells (a xenograft).
  • Drug Administration: Once tumors are established, mice are treated with this compound (e.g., 25-30 mg/kg body weight) or a vehicle control, usually via oral gavage.
  • Efficacy Endpoints:
    • Tumor Volume: Measured regularly with calipers.
    • Event-Free Survival (EFS): Time for tumor to reach a predefined volume.
    • Overall Survival (OS).
  • Post-Mortem Analysis: Excised tumors can be analyzed for molecular changes (e.g., phosphorylation status of target proteins).

Experimental Workflow for Correlation

The diagram below outlines a typical integrated strategy to correlate in vitro and in vivo data during this compound development.

cluster_in_vitro In Vitro Profiling cluster_in_vivo In Vivo Validation Start Start: Identify Drug Candidate InVitro In Vitro Profiling Start->InVitro InVivo In Vivo Validation InVitro->InVivo  Selects promising candidates  for animal testing IV1 Kinase Inhibition Assays (IC₅₀ determination) DataCorrelation Data Integration & Correlation InVivo->DataCorrelation VV1 Mouse Xenograft Models (Tumor growth inhibition) Decision Decision: Clinical Trial Design DataCorrelation->Decision  Informs starting dose &  predicts potential toxicities IV2 Cell Proliferation/Viability (Anti-cancer efficacy) IV3 Mechanistic Studies (e.g., Western Blot, Signaling) IV4 Metabolic Stability (e.g., Liver Microsomes) IV5 Toxicity in Primary Cells (e.g., HUVECs) VV2 Pharmacokinetics (PK) (Bioavailability, Half-life) VV3 Toxicology & Safety (Blood pressure, organ function)

Key Insights on Correlation Strengths & Gaps

  • Efficacy Correlation is Strong: The robust correlation between low nanomolar in vitro IC₅₀ values and demonstrated in vivo efficacy provided the rationale for clinical trials and enabled effective dose selection [1] [3].
  • Toxicity Prediction is a Challenge: While in vitro models successfully identified mechanisms for vascular toxicity, the full clinical spectrum and incidence of these adverse events became apparent only during later-stage human trials [5] [1] [7]. This highlights a limitation of preclinical models in fully capturing human-specific pathophysiology.
  • Combination Therapy Potential: The strong concordance between in vitro and in vivo synergy for the this compound-asciminib combination provides a compelling rationale for exploring such strategies to overcome resistance and improve patient outcomes [4].

References

Ponatinib clinical outcomes with different dosing regimens

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety of Different Dosing Regimens

The pivotal evidence comes from analyses of the PACE and OPTIC clinical trials, which evaluated different dosing approaches for chronic-phase CML (CP-CML) patients (typically those resistant or intolerant to prior TKIs). The key difference was that OPTIC employed a response-based, dose-reduction strategy, while PACE initially used a continuous 45 mg dose [1].

The table below summarizes the core findings from the propensity score analysis of these trials:

Trial Characteristic PACE Trial OPTIC Trial (45 mg Cohort)
Dosing Strategy Continuous 45 mg/day; dose reductions later mandated for safety [1] [2] Response-based: Start at 45 mg; reduce to 15 mg upon achieving ≤1% BCR::ABL1IS [1] [3]
Key Efficacy: ≤1% BCR::ABL1IS Achieved by 66% of patients (Median time: 2.5 years) [1] Achieved by 72% of patients (Median time: 1.4 years) [1]

| Key Safety: Adjudicated AOEs (Arterial Occlusive Events) | 21% of patients (57/270) [1] | 9% of patients (8/94) [1] | | Exposure-Adjusted AOE Rate | 10.9 per 100 patient-years [1] | 5.1 per 100 patient-years [1] | | Overall Survival & PFS | Similar or better in OPTIC [1] | Similar or better than PACE [1] |

This data strongly demonstrates that the response-based dosing regimen successfully maintains high efficacy while significantly mitigating cardiovascular risk [1].

Detailed Experimental and Trial Protocols

For your experimental design and methodology reference, here are the key details from the cited studies.

OPTIC Trial Design (NCT02467270)
  • Objective: To evaluate a response-based dose-reduction strategy for optimizing ponatinib's benefit-risk profile [1].
  • Population: 283 patients with CP-CML resistant/intolerant to ≥2 prior TKIs or with the T315I mutation [1].
  • Design: Randomized, multicenter, open-label, phase 2 trial.
    • Patients were randomized 1:1:1 to a starting dose of 45 mg, 30 mg, or 15 mg once daily.
    • Patients in the 45 mg and 30 mg cohorts had their dose reduced to 15 mg once daily upon achieving ≤1% BCR::ABL1IS [1].
    • Dose re-escalation was permitted if response was lost.
  • Primary Endpoint: Proportion of patients achieving ≤1% BCR::ABL1IS at 12 months [1].
  • Safety Monitoring: Arterial Occlusive Events (AOEs) were prospectively adjudicated by an independent committee using standardized definitions [1].
PACE Trial Design (NCT01207440)
  • Objective: To assess the efficacy of this compound 45 mg daily in patients with CML or Ph+ ALL resistant/intolerant to prior TKI therapy or with the T315I mutation [4] [1].
  • Population: 449 patients, including 270 with CP-CML [4] [1].
  • Design: Single-arm, phase 2 trial.
    • All patients started on 45 mg once daily.
    • The study initially lacked a prospective dose-reduction plan. Protocol was amended during the trial to mandate dose reductions (to 15 mg or 30 mg) for all patients with CP-CML after safety concerns emerged [1] [2].
  • Primary Endpoint: Major Cytogenetic Response (MCyR) by 12 months [1].
  • Safety Monitoring: AOEs were initially reported as adverse events and later underwent a retrospective adjudication process [4] [1].

This compound's Mechanism and Dosing Strategy

The diagrams below illustrate this compound's unique mechanism of action and the logical flow of the response-based dosing strategy.

This compound This compound BCRABL1 BCRABL1 This compound->BCRABL1 Inhibits ATP-binding site with carbon bond T315I T315I This compound->T315I Binds & Inhibits Despite Mutation Inhibition Kinase Activity Inhibited This compound->Inhibition BCRABL1->T315I Gatekeeper Mutation CellProliferation CellProliferation T315I->CellProliferation Constitutive Signaling Apoptosis Apoptosis Inhibition->CellProliferation Blocks Inhibition->Apoptosis Promotes

Start CP-CML Patient Starts This compound 45 mg/day Assess Regular Monitoring of BCR::ABL1ᵁᴺᴵᵀˢ Levels Start->Assess Decision BCR::ABL1 ≤1%? Assess->Decision Reduce Reduce Dose to 15 mg/day Decision->Reduce Yes Maintain Maintain Current Dose & Continue Monitoring Decision->Maintain No MonitorSafety Continue Therapy & Vigilant Safety Monitoring Reduce->MonitorSafety Maintain->Assess Continue Cycle

Key Takeaways for Researchers

  • Response-Based Dosing is a Validated Strategy: The OPTIC trial provides a robust clinical framework for using this compound. Starting at 45 mg to induce a rapid response, followed by reduction to 15 mg upon achieving ≤1% BCR::ABL1IS, optimizes the therapeutic window [1] [3].
  • Efficacy is Preserved with Lower Doses: Deep molecular responses are maintained after dose reduction, confirming that a lower dose is sufficient for disease control once a good response is achieved [1] [2].
  • Proactive Management is Crucial: The significant reduction in arterial occlusive events in the OPTIC trial underscores the importance of proactive dose modification and careful patient selection, especially in those with pre-existing cardiovascular risk factors [4] [1].

References

Ponatinib efficacy in T315I vs non-T315I mutations

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison: Ponatinib vs. Alternatives

The tables below summarize key efficacy data from recent studies, comparing this compound against dasatinib and asciminib in different patient populations.

Patient Population Treatment Key Efficacy Endpoint Result (T315I) Result (Non-T315I) Study Reference
Ph+ ALL with CNS Relapse This compound Complete Remission (CR) Rate 100% (n=2) 100% (n=7) [1] [2]
Dasatinib Complete Remission (CR) Rate Not Applicable (n=0) 83.3% (n=12) [1] [2]
CP-CML (Post-2G TKI failure) This compound Major Molecular Response (MMR) by 12 mo* 47.37% higher than asciminib 6.84% higher than asciminib [3]
Asciminib Major Molecular Response (MMR) by 12 mo* Benchmark Benchmark [3]

*Data derived from a Matching-Adjusted Indirect Comparison (MAIC) analysis [3].

Survival Outcome This compound Group (with/without T315I) Dasatinib Group (without T315I) P-Value
Median Overall Survival (OS) Not Reached 27.6 months P = 0.039 (without T315I) [1]
Median Relapse-Free Survival (RFS) Not Reached 16.2 months P = 0.036 (without T315I) [1]
Key Efficacy Insights
  • Superior Survival with this compound: In Ph-positive ALL with central nervous system (CNS) relapse, this compound maintenance therapy was associated with significantly longer overall and relapse-free survival compared to dasatinib, even in patients without the T315I mutation [1].
  • Rapid Response: this compound led to a significantly shorter median time to achieve complete remission compared to dasatinib (5 weeks vs. 8 weeks, P=0.047) [1] [2].
  • Activity in CNS Relapse: Both this compound and dasatinib showed high response rates in CNS-relapsed Ph+ ALL, but this compound's efficacy extends to patients with the T315I gatekeeper mutation, for which dasatinib is ineffective [1].

Experimental Protocols from Cited Studies

To evaluate the efficacy and safety of this compound, researchers have employed rigorous clinical trial designs. Below are the methodologies from key studies cited in this guide.

1. Protocol for Retrospective Cohort Study (Ph+ ALL with CNS Relapse) [1] [2]

  • Objective: To analyze the efficacy and safety of this compound versus dasatinib in patients with CNS-relapsed Ph-positive ALL.
  • Patient Cohort: 21 adult and pediatric patients with confirmed CNS relapse were included. The this compound group (n=9) and dasatinib group (n=12) had similar baseline characteristics.
  • Intervention: Patients received either this compound (45 mg daily) or dasatinib (140 mg daily), combined with systemic chemotherapy (hyper-CVAD regimen) and intrathecal injections (methotrexate, cytarabine, dexamethasone).
  • Response Assessment:
    • Complete Remission (CR): Defined as <5% blast cells in bone marrow, no blasts in peripheral blood, and no extramedullary infiltration.
    • Minimal Residual Disease (MRD): Assessed in bone marrow and cerebrospinal fluid using flow cytometry and RT-qPCR. MRD-negative was defined as <0.01% blast cells.
  • Statistical Analysis: Kaplan-Meier methods were used for survival analysis (OS and RFS), and the log-rank test was used for comparisons.

2. Protocol for the OPTIC Trial (CP-CML) [4]

  • Objective: To evaluate a response-based dosing strategy for this compound to optimize efficacy and safety in patients with CP-CML.
  • Study Design: Randomized, multicenter, phase 2 trial.
  • Patient Population: 283 patients with CP-CML resistant or intolerant to ≥2 prior TKIs, or with the T315I mutation.
  • Intervention: Patients were randomized to receive a starting dose of 45, 30, or 15 mg this compound daily. Patients in the 45 mg and 30 mg cohorts had their dose reduced to 15 mg upon achieving BCR::ABL1IS ≤1%.
  • Primary Endpoint: Proportion of patients achieving BCR::ABL1IS ≤1% at 12 months.

This compound Mechanism of Action and Signaling Pathway

This compound is a third-generation tyrosine kinase inhibitor designed to overcome the limitations of earlier therapies. The following diagram illustrates its mechanism and key signaling pathways.

cluster_normal Normal BCR-ABL1 Signaling cluster_mutant T315I Mutation Causes Resistance BCR_ABL1 BCR-ABL1 Oncoprotein Signaling Uncontrolled Cell Growth & Survival Signaling BCR_ABL1->Signaling Activates ATP ATP ATP->BCR_ABL1 Binds This compound This compound This compound->BCR_ABL1 Inhibits T315I_Mutant BCR-ABL1 (T315I Mutant) This compound->T315I_Mutant Inhibits Resistance Resistance to 1st/2nd Gen TKIs T315I_Mutant->Resistance

Diagram Title: this compound inhibits BCR-ABL1, including the T315I mutant.

This compound's unique chemical structure allows it to act as a potent ATP-competitive inhibitor that binds to the kinase domain of BCR-ABL1 [5]. Unlike first- and second-generation TKIs, this compound is engineered to bypass the steric hindrance caused by the T315I mutation, which replaces a threonine with a larger isoleucine residue, the so-called "gatekeeper" mutation [5] [6]. By effectively occupying the ATP-binding pocket, this compound prevents phosphorylation and blocks the downstream signaling cascades that drive leukemic cell proliferation and survival [5].

Key Considerations for Clinical Use

  • Managing Cardiovascular Toxicity: this compound use is associated with a risk of arterial occlusive events (AOEs) [5] [4]. The OPTIC trial established that a response-based dose-reduction strategy (starting at 45 mg and reducing to 15 mg upon achieving ≤1% BCR::ABL1IS) significantly mitigates this risk while maintaining efficacy [4].
  • Sequencing Therapies: For patients who fail this compound, the STAMP inhibitor asciminib presents a subsequent option with a different mechanism of action. Real-world data shows that asciminib can be effective after this compound, particularly in intolerant patients, though those with resistance to this compound represent a challenging population with poorer outcomes [7].

References

×

XLogP3

4.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

532.21984399 Da

Monoisotopic Mass

532.21984399 Da

Heavy Atom Count

39

LogP

log Kow = 4.32 (est)

Decomposition

Dangerous products of decomposition: thermal ecomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.

Appearance

Assay:≥98%A crystalline solid

UNII

4340891KFS

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Drug Indication

Ponatinib is indicated for the treatment of adult patients with chronic phase, accelerated phase, or blast phase chronic myeloid leukemia (CML) that is resistant or intolerant to prior tyrosine kinase inhibitor therapy or Philadelphia chromosome positive acute lymphoblastic leukemia (Ph+ALL) that is resistant or intolerant to prior tyrosine kinase inhibitor therapy.
FDA Label
Iclusig is indicated in adult patients withchronic phase, accelerated phase, or blast phase chronic myeloid leukaemia (CML) who are resistant to dasatinib or nilotinib; who are intolerant to dasatinib or nilotinib and for whom subsequent treatment with imatinib is not clinically appropriate; or who have the T315I mutationPhiladelphia chromosome positive acute lymphoblastic leukaemia (Ph+ ALL) who are resistant to dasatinib; who are intolerant to dasatinib and for whom subsequent treatment with imatinib is not clinically appropriate; or who have the T315I mutation. See sections 4. 2 Assessment of cardiovascular status prior to start of therapy and 4. 4 situations where an alternative treatment may be considered.
Treatment of chronic myeloid leukaemia, Treatment of Philadelphia chromosome positive acute lymphoblastic leukaemia

Livertox Summary

Ponatinib is a tyrosine kinase receptor inhibitor that is used in the therapy of refractory chronic myelogenous leukemia (CML) positive for the Philadelphia chromosome. Ponatinib is commonly associated with transient elevations in serum aminotransferase levels during treatment, but with only rare instances of clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Antineoplastic Agents; Enzyme Inhibitors; Protein Kinase Inhibitors; Signal Transduction Inhibitors; Tyrosine Kinase Inhibitors
Antineoplastic Agents

NCI Cancer Drugs

Drug: Ponatinibhydrochloride
US Brand Name(s): Iclusig
FDA Approval: Yes
Ponatinib hydrochloride is approved to treat: Acute lymphoblastic leukemia that is Philadelphia chromosome positive and has the T315I mutation.
Chronic myelogenous leukemia that has the T315I mutation.
For these types of leukemia without the T315I mutation, ponatinib hydrochloride is used when other tyrosine kinase inhibitors cannot be used. Ponatinib hydrochloride is being studied in the treatment of other types of cancer.

Therapeutic Uses

Antineoplastic Agents; Protein Kinase Inhibitors
Iclusig (ponatinib) is a kinase inhibitor indicated for the: Treatment of adult patients with T315I-positive chronic myeloid leukemia (CML) (chronic phase, accelerated phase, or blast phase) and T315I-positive Philadelphia chromosome positive acute lymphoblastic leukemia (Ph+ALL). /Included in US product label/
Iclusig (ponatinib) is a kinase inhibitor indicated for the: Treatment of adult patients with chronic phase, accelerated phase, or blast phase chronic myeloid leukemia or Ph+ ALL for whom no other tyrosine kinase inhibitor (TKI) therapy is indicated. /Included in US product label/

Pharmacology

Ponatinib is an orally bioavailable multitargeted receptor tyrosine kinase (RTK) inhibitor with potential antiangiogenic and antineoplastic activities. Ponatinib inhibits unmutated and all mutated forms of Bcr-Abl, including T315I, the highly drug therapy-resistant missense mutation of Bcr-Abl. This agent also inhibits other tyrosine kinases including those associated with vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs); in addition, it inhibits the tyrosine kinase receptor TIE2 and FMS-related tyrosine kinase receptor-3 (Flt3). RTK inhibition by ponatinib may result in the inhibition of cellular proliferation and angiogenesis and may induce cell death. Bcr-Abl is a fusion tyrosine kinase encoded by the Philadelphia chromosome.

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

L01XE24
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE24 - Ponatini

Mechanism of Action

Ponatinib is a multi-target kinase inhibitor. Its primary cellular target is the Bcr-Abl tyrosine kinase protein which is constitutively active and promotes the progression of CML. This protein arises from the fused Bcr and Abl gene- what is commonly known as the Philadelphia chromosome. Ponatinib is unique in that it is especially useful in the treatment of resistant CML because it inhibits the tyrosine kinase activity of Abl and T315I mutant kinases. The T315I mutation confers resistance in cells as it prevents other Bcr-Abl inhibitors from binding to the Abl kinase. Other targets that ponatinib inhibits are members of the VEGFR, PDGFR, FGFR, EPH receptors and SRC families of kinases, and KIT, RET, TIE2, and FLT3. A decrease in tumour size expressing native or T315I mutant BCR-ABL have been observed in rats.
Ponatinib is a kinase inhibitor. Ponatinib inhibited the in vitro tyrosine kinase activity of ABL and T315I mutant ABL with IC50 concentrations of 0.4 and 2.0 nM, respectively. Ponatinib inhibited the in vitro activity of additional kinases with IC50 concentrations between 0.1 and 20 nM, including members of the VEGFR, PDGFR, FGFR, EPH receptors and SRC families of kinases, and KIT, RET, TIE2, and FLT3. Ponatinib inhibited the in vitro viability of cells expressing native or mutant BCR-ABL, including T315I. In mice, treatment with ponatinib reduced the size of tumors expressing native or T315I mutant BCR-ABL when compared to controls.
Gain-of-function mutations of membrane receptor tyrosine kinase KIT especially gate-keeper D816V point mutation in KIT render kinase auto-activation, disease progression, and poor prognosis. D816V KIT is found in -80% of the patients of systemic mastocytosis (SM), and is resistant to the first and the second generations of tyrosine kinase inhibitors (TKIs). The purpose of this investigation was aimed at exploring whether ponatinib (AP24534), a novel effective TKI against T315I Bcr-Abl was active against D816V KIT. /The researchers/ discovered that ponatinib abrogated the phosphorylation of KIT harboring either V560G (sensitive to imatinib) or D816V mutation (resistant to imatinib) and the downstream signaling transduction. Ponatinib inhibited the growth of D816V KIT expressing cells in culture and nude mouse xenografted tumor. Ponatinib triggered apoptosis by inducing the release of cytochrome c and AIF, downregulation of Mcl-1. Furthermore, ponatinib abrogated the phosphorylation of beta-catenin at site Y654, suppressed the translocation of beta-catenin, inhibited the transcription and DNA binding of TCF and the expression of its targets (e.g. Axin2, c-Myc, and cyclin D1). Moreover, ponatinib was highly active against xenografted D816V KIT tumors in nude mice and significantly prolonged the survival of mice with aggressive SM or mast cell leukemia by impeding the expansion and infiltration of mast cells with imatinib-resistant D814Y KIT. ...
The BCR-ABL inhibitor imatinib has revolutionized the treatment of chronic myeloid leukemia. However, drug resistance caused by kinase domain mutations has necessitated the development of new mutation-resistant inhibitors, most recently against the T315I gatekeeper residue mutation. Ponatinib (AP24534) inhibits both native and mutant BCR-ABL, including T315I, acting as a pan-BCR-ABL inhibitor. Here, we undertook a combined crystallographic and structure-activity relationship analysis on ponatinib to understand this unique profile. While the ethynyl linker is a key inhibitor functionality that interacts with the gatekeeper, virtually all other components of ponatinib play an essential role in its T315I inhibitory activity. The extensive network of optimized molecular contacts found in the DFG-out binding mode leads to high potency and renders binding less susceptible to disruption by single point mutations. The inhibitory mechanism exemplified by ponatinib may have broad relevance to designing inhibitors against other kinases with mutated gatekeeper residues.
Ponatinib is a novel tyrosine kinase inhibitor with potent activity against BCR-ABL with mutations, including T315I, and also against fms-like tyrosine kinase 3. We tested interactions between ponatinib at pharmacologically relevant concentrations of 50 to 200 nmol/L and the MDR-associated ATP-binding cassette (ABC) proteins ABCB1, ABCC1, and ABCG2. Ponatinib enhanced uptake of substrates of ABCG2 and ABCB1, but not ABCC1, in cells overexpressing these proteins, with a greater effect on ABCG2 than on ABCB1. Ponatinib potently inhibited [(125)I]-IAAP binding to ABCG2 and ABCB1, indicating binding to their drug substrate sites, with IC(50) values of 0.04 and 0.63 umol/L, respectively. Ponatinib stimulated ABCG2 ATPase activity in a concentration-dependent manner and stimulated ABCB1 ATPase activity at low concentrations, consistent with it being a substrate of both proteins at pharmacologically relevant concentrations. The ponatinib IC(50) values of BCR-ABL-expressing K562 cells transfected with ABCB1 and ABCG2 were approximately the same as and 2-fold higher than that of K562, respectively, consistent with ponatinib being a substrate of both proteins, but inhibiting its own transport, and resistance was also attenuated to a small degree by ponatinib-induced downregulation of ABCB1 and ABCG2 cell-surface expression on resistant K562 cells. Ponatinib at pharmacologically relevant concentrations produced synergistic cytotoxicity with ABCB1 and ABCG2 substrate chemotherapy drugs and enhanced apoptosis induced by these drugs, including daunorubicin, mitoxantrone, topotecan, and flavopiridol, in cells overexpressing these transport proteins. Combinations of ponatinib and chemotherapy drugs warrant further testing.

KEGG Target based Classification of Drugs

Protein kinases
Non-receptor tyrosine kinases
ABL family
BCR-ABL [HSA:25] [KO:K06619]

Vapor Pressure

2.5X10-17 mm Hg at 25 °C (est)

Pictograms

Acute Toxic

Acute Toxic

Other CAS

943319-70-8

Absorption Distribution and Excretion

The absolute bioavailability of ponatinib is unknown. Peak concentrations of ponatinib are observed within 6 hours after Iclusig oral administration. Food does not affect absorption of food. The aqueous solubility of ponatinib is pH dependent, with higher pH resulting in lower solubility. When 45 mg of ponatinib is given to cancer patients, the pharmacokinetic parameters are as follows: Cmax = 73 ng/mL; AUC = 1253 ng•hr/mL;
Ponatinib is mainly eliminated via feces. Following a single oral dose of [14C]-labeled ponatinib, approximately 87% of the radioactive dose is recovered in the feces and approximately 5% in the urine.
After oral administration of 45 mg ponatinib once daily for 28 days in cancer patients, the steady state volume of distribution is 1223 L. Ponatinib is a weak substrate for P-gp and ABCG2.
Ponatinib is greater than 99% bound to plasma proteins in vitro. The geometric mean (CV%) apparent steady state volume of distribution is 1223 liters (102%) following oral administration of Iclusig 45 mg once daily for 28 days in patients with cancer. Ponatinib is a weak substrate for both P-gp and ABCG2 [also known as BCRP] in vitro. Ponatinib is not a substrate for organic anion transporting polypeptides (OATP1B1, OATP1B3) and organic cation transporter 1 (OCT1) in vitro.
Exposure increased by approximately 90% (median) (range: 20% to 440%) between the first dose and presumed steady state. Ponatinib is mainly eliminated via feces. Following a single oral dose of (14)C-labeled ponatinib, approximately 87% of the radioactive dose is recovered in the feces and approximately 5% in the urine.
The absolute bioavailability of ponatinib is unknown. Peak concentrations of ponatinib are observed within 6 hours after Iclusig oral administration. Following ingestion of either a high-fat or low-fat meal by 22 healthy volunteers, plasma ponatinib exposures (AUC and Cmax) were not different when compared to fasting conditions. The aqueous solubility of ponatinib is pH dependent, with higher pH resulting in lower solubility.
Ponatinib was equally distributed into RBCs and plasma, and did not show preferential partitioning into red blood cells in mouse, rat, monkey, or human blood. Drug derived radioactivity was found in the brain, the Tmax being 48 hours.
For more Absorption, Distribution and Excretion (Complete) data for Ponatinib (6 total), please visit the HSDB record page.

Metabolism Metabolites

At least 64% of a ponatinib dose undergoes phase I and phase II metabolism. CYP3A4 and to a lesser extent CYP2C8, CYP2D6 and CYP3A5 are involved in the phase I metabolism of ponatinib in vitro. Ponatinib is also metabolized by esterases and/or amidases.
In vivo, ponatinib was hydrolysed by non-specific esterases or amidases at the amide bond to an acid and aniline. AP24600 was the major metabolite in rat and human plasma but was a trace level metabolite in monkey plasma. In rat, monkey and human plasma, the amide hydrolysis metabolite AP24600 was 263%, < 1% and 58.4% of the ponatinib levels. In rats, the metabolism of ponatinib was mainly to the N-desmethyl metabolite AP24567, which was excreted in feces, and AP24600 (and its downstream metabolites) which was excreted in urine. In monkey feces drug-related radioactivity was present mostly as the parent compound or as N-desmethyl ponatinib (M42), hydroxy ponatinib (M31), a double lactam at piperazine moiety (M35) and N-oxide ponatinib (M36). In human feces, ponatinib accounted for 23.7% of the radioactivity and there was extensive metabolism of ponatinib. Other metabolites identified in human feces were hydroxy ponatinib, N-desmethyl ponatinib, and several minor metabolites resulting from two or more modifications.

Associated Chemicals

Ponatinib hydrochloride; 1114544-31-8

Wikipedia

Ponatinib

FDA Medication Guides

Iclusig
Ponatinib Hydrochloride
TABLET;ORAL
TAKEDA PHARMS USA
02/15/2022

Drug Warnings

/BOXED WARNING/ WARNING: VASCULAR OCCLUSION, HEART FAILURE, and HEPATOTOXICITY. Vascular Occlusion: Arterial and venous thrombosis and occlusions have occurred in at least 27% of Iclusig treated patients, including fatal myocardial infarction, stroke, stenosis of large arterial vessels of the brain, severe peripheral vascular disease, and the need for urgent revascularization procedures. Patients with and without cardiovascular risk factors, including patients age 50 years or younger, experienced these events. Monitor for evidence of thromboembolism and vascular occlusion. Interrupt or stop Iclusig immediately for vascular occlusion. A benefit-risk consideration should guide a decision to restart Iclusig therapy. Heart Failure: Heart failure, including fatalities, occurred in 8% of Iclusig-treated patients. Monitor cardiac function. Interrupt or stop Iclusig for new or worsening heart failure. Hepatotoxicity: Hepatotoxicity, liver failure and death have occurred in Iclusig-treated patients. Monitor hepatic function. Interrupt Iclusig if hepatotoxicity is suspected.
Hepatotoxicity and acute hepatic failure with fatal outcome have been reported in patients receiving ponatinib; liver biopsies predominantly showed hepatocellular necrosis.6 Fulminant hepatic failure resulting in death following 1 week of therapy was reported in one ponatinib-treated patient in the premarketing clinical trial. Elevations in serum aminotransferase (ALT or AST) concentrations were reported in 56% of patients receiving ponatinib in the premarketing clinical trial; median time to onset of these elevations was 46 days.6 Severe hepatotoxicity has been reported in all the disease cohorts; however, fatal cases have only been reported in patients with blast phase chronic myelogenous leukemia (CML) or Philadelphia chromosome-positive (Ph+) acute lymphocytic (lymphoblastic) leukemia (ALL).
Arterial thromboembolic events, sometimes serious or fatal, have been reported in patients receiving ponatinib. Specifically, cardiovascular, cerebrovascular, and peripheral vascular thrombosis, including fatal myocardial infarction and stroke, have occurred during ponatinib therapy. In the premarketing clinical trial, arterial thromboembolic events of any grade were reported in 11% of patients receiving ponatinib. Serious arterial thrombosis occurred in 8% of ponatinib-treated patients, and approximately 4.7% of patients required a revascularization procedure. The most common arterial thromboembolic event was myocardial infarction (MI) or worsening coronary artery disease; approximately half of these patients developed congestive heart failure concurrent with or subsequent to the myocardial ischemic event. Serious cerebrovascular events, including hemorrhagic conversion of the initial ischemic event and stenosis of large arterial vessels of the brain (e.g., carotid, vertebral, middle cerebral artery), have been reported. In the premarketing clinical trial, 3 of 449 ponatinib-treated patients developed digital or distal extremity necrosis; amputation was required in 2 patients with concomitant diabetes mellitus and peripheral arterial disease. Most (88%) patients who experienced a serious arterial thromboembolic event had one or more cardiovascular risk factors (e.g., MI, coronary artery disease, angina, stroke, transient ischemic attack (TIA), hypertension, diabetes mellitus, hyperlipidemia, cigarette smoking). If an arterial thromboembolic event occurs in a patient receiving ponatinib, interruption or discontinuance of therapy may be necessary. Venous thromboembolic events, including deep-vein thrombosis, pulmonary embolism, portal vein thrombosis, and retinal vein thrombosis, also have been reported in patients receiving ponatinib. Dosage modification or discontinuance of ponatinib therapy should be considered in patients who develop serious venous thromboembolism.
Ponatinib may cause fetal harm; the drug has been shown to be embryotoxic and fetotoxic in animals. There are no adequate and well-controlled studies in pregnant women. Pregnancy should be avoided during therapy. If used during pregnancy or if the patient becomes pregnant while receiving ponatinib, the patient should be apprised of the potential fetal hazard.
For more Drug Warnings (Complete) data for Ponatinib (22 total), please visit the HSDB record page.

Biological Half Life

After oral administration of 45 mg ponatinib once daily for 28 days in cancer patients, the terminal elimination half-life is 24 hours (range of 12 - 66 hours).
The terminal half-life of ponatinib in plasma after an IV dose was 9.7 hr in the rat and 5.3 hr in the monkey.
The geometric mean (range) terminal elimination half-life of ponatinib was approximately 24 (12 to 66) hours following Iclusig 45 mg oral administration once daily for 28 days in patients with cancer.

Use Classification

Human drugs -> Antineoplastic agents, Protein kinase inhibitors -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Interactions

Ponatinib is a BCR-ABL tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia in patients resistant or intolerant to prior TKIs. In vitro studies suggested that metabolism of ponatinib is partially mediated by CYP3A4. The effects of CYP3A4 inhibition on the pharmacokinetics of ponatinib and its CYP3A4-mediated metabolite, AP24567, were evaluated in a single-center, randomized, two-period, two-sequence crossover study in healthy volunteers. Subjects (N = 22) received two single doses (orally) of ponatinib 15 mg, once given alone and once coadministered with daily (5 days) ketoconazole 400 mg, a CYP3A4 inhibitor. Ponatinib plus ketoconazole increased ponatinib maximum plasma concentration (C(max)) and area under the concentration-time curve (AUC) compared with ponatinib alone. The estimated mean ratios for AUC0-8, AUC0-t, and C(max) indicated increased exposures to ponatinib of 78%, 70%, and 47%, respectively; exposure to AP24567 decreased by 71%. Exposure to AP24567 was marginal after ponatinib alone (no more than 4% of the exposure to ponatinib). These results suggest that caution should be exercised with the concurrent use of ponatinib and strong CYP3A4 inhibitors and that a ponatinib dose decrease to 30 mg daily, from the 45 mg daily starting dose, could be considered.
... Ponatinib at pharmacologically relevant concentrations produced synergistic cytotoxicity with ABCB1 and ABCG2 substrate chemotherapy drugs and enhanced apoptosis induced by these drugs, including daunorubicin, mitoxantrone, topotecan, and flavopiridol, in cells overexpressing these transport proteins. ...

Stability Shelf Life

Stable if stored as directed; avoid strong oxidizing agents

Dates

Last modified: 09-12-2023
Reddy EP, Aggarwal AK: The ins and outs of bcr-abl inhibition. Genes Cancer. 2012 May;3(5-6):447-54. doi: 10.1177/1947601912462126. [PMID:23226582]
Krishnamurty et al. Active site profiling reveals coupling between domains in SRC-family kinases. Nature Chemical Biology, doi: 10.1038/nchembio.1118, published online 11 November 2012 http://www.nature.com/naturechemicalbiology

Explore Compound Types